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  • Product: (2-Bromophenyl)(phenyl)methanol
  • CAS: 59142-47-1

Core Science & Biosynthesis

Foundational

(2-Bromophenyl)(phenyl)methanol structure and properties

Structure, Properties, and Synthetic Utility in Medicinal Chemistry Executive Summary (2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1), often referred to as 2-bromobenzhydrol, is a critical diarylmethyl scaffold in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Synthetic Utility in Medicinal Chemistry

Executive Summary

(2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1), often referred to as 2-bromobenzhydrol, is a critical diarylmethyl scaffold in organic synthesis. It serves as a bifunctional building block, possessing both a reactive hydroxyl group and an ortho-bromoaryl moiety. This dual functionality makes it a "privileged structure" for two primary applications:

  • Divergent Synthesis: Precursor to chiral diarylmethyl amines (antihistamines, antidepressants) and ethers.

  • Annulation Chemistry: A substrate for Palladium-catalyzed intramolecular cyclization to generate fluoren-9-ol derivatives, key components in organic light-emitting diodes (OLEDs) and fused-ring pharmaceuticals.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic protocols, and mechanistic insights into its reactivity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The steric bulk of the ortho-bromine atom influences the rotational barrier of the phenyl rings, affecting both the compound's crystallization and its reactivity in metal-catalyzed cross-couplings.

PropertyValue
IUPAC Name (2-Bromophenyl)(phenyl)methanol
CAS Number 59142-47-1
Molecular Formula C₁₃H₁₁BrO
Molecular Weight 263.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 74–76 °C (Lit.)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
pKa (Hydroxyl) ~13.5 (Estimated)
Key Functional Groups Secondary Alcohol (Benzylic), Aryl Bromide

Validated Synthetic Protocols

Method A: Grignard Addition (Primary Route)

This route is preferred for laboratory-scale synthesis due to the availability of precursors. It involves the nucleophilic addition of phenylmagnesium bromide to 2-bromobenzaldehyde.

Mechanism: 1,2-Addition of organometallic nucleophile to aldehyde.

Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

  • Reagent Preparation: Charge the flask with 2-bromobenzaldehyde (18.5 g, 100 mmol) dissolved in anhydrous THF (50 mL). Cool to 0 °C.

  • Addition: Add Phenylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C to prevent side reactions (e.g., Wurtz coupling or biphenyl formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

Method B: Reduction of 2-Bromobenzophenone (Alternative)

Used when the ketone precursor is readily available or requires prior functionalization.

Protocol
  • Dissolve 2-bromobenzophenone (2.61 g, 10 mmol) in Methanol (30 mL).

  • Add Sodium Borohydride (NaBH₄, 0.57 g, 15 mmol) portion-wise at 0 °C.

  • Stir at room temperature for 1 hour.

  • Quench with water, evaporate methanol, and extract with DCM. Yields are typically quantitative (>95%).

Synthesis Workflow Visualization

SynthesisWorkflow Start1 2-Bromobenzaldehyde Reagent1 PhMgBr / THF (0°C to RT) Start1->Reagent1 Start2 2-Bromobenzophenone Reagent2 NaBH4 / MeOH (Reductive) Start2->Reagent2 Intermediate Magnesium Alkoxide Intermediate Reagent1->Intermediate Nucleophilic Addition Quench NH4Cl / H2O Quench Reagent2->Quench Hydride Transfer Intermediate->Quench Product (2-Bromophenyl)(phenyl)methanol (Target) Quench->Product Protonation

Figure 1: Comparative synthetic routes showing Grignard addition (top) and Ketone reduction (bottom).

Reactivity Profile & Mechanistic Insights[5]

The utility of (2-Bromophenyl)(phenyl)methanol lies in its ability to undergo orthogonal transformations at the alcohol and the bromide positions.

Intramolecular Pd-Catalyzed Cyclization (Fluorene Synthesis)

The most sophisticated application of this scaffold is the synthesis of Fluoren-9-ol via Palladium-catalyzed intramolecular C-H activation (Heck-type or C-H arylation).

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by electrophilic palladation of the pendant phenyl ring (or carbopalladation if an alkene is present), and reductive elimination.

  • Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C.

  • Significance: This reaction constructs the fluorene core, a fundamental unit in conductive polymers and OLED materials.

Chemoselective Oxidation

The benzylic alcohol can be oxidized back to 2-bromobenzophenone using mild oxidants like PCC, Dess-Martin Periodinane, or MnO₂. This is useful if the alcohol was used as a protecting group for the ketone during other transformations.

Substitution (SN1)

Treatment with SOCl₂ or PBr₃ converts the alcohol to the corresponding 2-bromobenzhydryl halide , a highly reactive electrophile used to alkylate amines (synthesizing antihistamine analogs) or thiols.

Cyclization Mechanism Visualization

Cyclization Substrate (2-Bromophenyl)(phenyl)methanol OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd CHActiv C-H Activation / Palladation (Six-membered Palladacycle) OxAdd->CHActiv - HBr (Base) RedElim Reductive Elimination CHActiv->RedElim RedElim->Pd0 Regeneration Product Fluoren-9-ol (Fused Ring System) RedElim->Product

Figure 2: Catalytic cycle for the intramolecular cyclization to Fluoren-9-ol.

Pharmaceutical & Material Applications[8][9][10]

Medicinal Chemistry (Diarylmethyl Scaffold)

The diarylmethyl moiety is pharmacophore found in numerous histamine H1 antagonists and anticholinergics.

  • Precursor Utility: The 2-bromo group allows for late-stage diversification. For example, it can be converted to a nitrile (precursor to amidines) or cross-coupled to add heteroaryl groups, modifying the lipophilicity and potency of the drug candidate.

  • Chiral Resolution: The racemic alcohol can be resolved using chiral HPLC or enzymatic esterification to yield enantiopure building blocks for asymmetric synthesis.

Materials Science (OLEDs)[8][9][10]
  • Fluorene Derivatives: As detailed in Section 4.1, this compound is a direct precursor to 9-substituted fluorenes. These rigid, planar systems are essential for blue-light-emitting materials due to their high quantum efficiency and thermal stability.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.0–6.2 ppm (s, 1H): Characteristic singlet for the benzylic methine proton (CH -OH).

    • δ 2.5–3.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

    • δ 7.1–7.6 ppm (m, 9H): Aromatic protons. Look for the distinct splitting of the ortho-bromo ring protons (typically downfield doublet for the proton ortho to Br).

  • ¹³C NMR:

    • δ ~74 ppm: Benzylic carbinol carbon.

    • δ ~122 ppm: Aromatic C-Br carbon (distinctive quaternary signal).

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H stretch.

    • ~600–700 cm⁻¹: C-Br stretch.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place. While relatively stable, it should be kept away from strong oxidizing agents.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. (2-Bromophenyl)(phenyl)methanol Product Sheet. Link

  • PubChem. 2-Bromobenzyl alcohol (Related Isomer & Properties Data). National Library of Medicine. Link

  • Shi, B. F., et al. (2008). "Palladium-Catalyzed Intramolecular C-H Activation: Synthesis of Fluoren-9-ones and Fluoren-9-ols." Angewandte Chemie International Edition. (Mechanistic basis for cyclization).[1]

  • Matrix Fine Chemicals. (2-Bromophenyl)methanol Properties and Safety. Link

  • ChemScene. Product Analysis: (2-Bromophenyl)(phenyl)methanol. Link

Sources

Exploratory

Technical Guide: Synthesis and Applications of (2-Bromophenyl)(phenyl)methanol

[1] Executive Summary (2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1) is a critical diarylmethanol intermediate used in the synthesis of antihistamines, chiral ligands, and materials science precursors.[1] Its steric b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1) is a critical diarylmethanol intermediate used in the synthesis of antihistamines, chiral ligands, and materials science precursors.[1] Its steric bulk, provided by the ortho-bromo substituent, makes it a valuable scaffold for atropisomeric studies and cross-coupling reactions.

This guide outlines three distinct synthetic pathways, prioritized by application:

  • Chemoselective Reduction: The industry-standard route for high-yield scale-up.[1]

  • Grignard Addition: A modular route for introducing diverse aryl groups.[1]

  • Enantioselective CBS Reduction: The preferred method for asymmetric drug development.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of (2-Bromophenyl)(phenyl)methanol can be deconstructed into two primary disconnections. The choice of pathway depends on the availability of starting materials and the requirement for enantiopurity.

Retrosynthesis Target (2-Bromophenyl)(phenyl)methanol Ketone 2-Bromobenzophenone (Reduction Route) Target->Ketone FGI: Reduction Aldehyde 2-Bromobenzaldehyde + PhMgBr (Grignard Route) Target->Aldehyde C-C Bond Formation

Figure 1: Retrosynthetic disconnections showing the two primary chemical pathways.

Part 2: Protocol A - Chemoselective Reduction (Scalable Standard)[1]

Objective: Synthesis of racemic (2-bromophenyl)(phenyl)methanol from 2-bromobenzophenone. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[2] Why this route? It avoids the moisture sensitivity of Grignard reagents and uses inexpensive, stable reagents (NaBH₄), making it ideal for multi-gram to kilogram scale-up.

Reaction Scheme

Substrate: 2-Bromobenzophenone (CAS: 13047-06-8) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzophenone (26.1 g, 100 mmol) in Methanol (150 mL) .

    • Note: The ketone may not dissolve completely at room temperature; this is acceptable as it will dissolve during the reaction.

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add Sodium Borohydride (4.54 g, 120 mmol, 1.2 eq) portion-wise over 20 minutes.

    • Critical Control Point: Monitor gas evolution (H₂).[1][3] Rapid addition can cause vigorous foaming.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

    • Validation: Monitor by TLC (20% EtOAc/Hexane).[1] The starting material (Rf ~0.7) should disappear, and the alcohol product (Rf ~0.4) should appear.[1]

  • Quench: Cool back to 0°C. Quench excess hydride by dropwise addition of 1N HCl (50 mL) or saturated NH₄Cl solution until pH ~6-7.

  • Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Troubleshooting
ParameterSpecificationNotes
Typical Yield 92 - 98%Near quantitative due to lack of side reactions.[1]
Appearance White Crystalline SolidRecrystallize from Hexane/EtOAc if slightly yellow.[1]
Impurity Borate SaltsRemoved effectively during aqueous workup.[1]
Safety H₂ EvolutionEnsure adequate venting during NaBH₄ addition.

Part 3: Protocol B - Grignard Addition (Modular Approach)[1]

Objective: Synthesis via C-C bond formation. Why this route? Essential when the specific benzophenone is not commercially available. This allows for the coupling of any aryl Grignard with 2-bromobenzaldehyde.

Critical Mechanistic Insight: We utilize Phenylmagnesium bromide + 2-Bromobenzaldehyde .[1]

  • Avoid: 2-Bromophenylmagnesium bromide + Benzaldehyde.[1]

  • Reasoning: Generating a Grignard reagent on a 1,2-dihaloarene (like 1-bromo-2-iodobenzene) often leads to benzyne formation via elimination, resulting in complex mixtures.[1] Adding the stable PhMgBr to the aldehyde is chemically superior.

Workflow Diagram

GrignardWorkflow Start Dry Glassware (N2 Atmosphere) Reagent PhMgBr (1.0 M in THF) Start->Reagent Substrate 2-Bromobenzaldehyde in THF Start->Substrate Mix Addition at 0°C (Exothermic) Reagent->Mix Slow Addition Substrate->Mix Quench Acidic Workup (H3O+) Mix->Quench 1 hr, RT Product Crude Alcohol Quench->Product

Figure 2: Workflow for the Grignard addition, emphasizing moisture control and temperature management.

Protocol Highlights
  • Reagent Prep: Flame-dry all glassware. Maintain a positive pressure of Nitrogen or Argon.

  • Addition: Add PhMgBr (1.1 eq) dropwise to 2-bromobenzaldehyde (1.0 eq) in anhydrous THF at 0°C.

  • Selectivity: The reaction is chemoselective for the aldehyde over the aryl bromide at 0°C. However, allowing the reaction to heat up or using excess Mg can lead to halogen-metal exchange at the bromine position. Keep it cold.

Part 4: Protocol C - Enantioselective Synthesis (Advanced)[1]

Objective: Synthesis of (R)- or (S)-(2-bromophenyl)(phenyl)methanol. Method: Corey-Bakshi-Shibata (CBS) Reduction.[1] Relevance: Drug development often requires single enantiomers to test for specific receptor binding affinities.[1]

Methodology
  • Catalyst: (R)-Me-CBS-oxazaborolidine (10 mol%).[1]

  • Stoichiometric Reductant: Borane-THF complex (BH₃[1]·THF) or Catecholborane.[1]

  • Procedure:

    • Dissolve (R)-Me-CBS catalyst in dry THF.

    • Add BH₃[4]·THF (0.6 eq).[1]

    • Slowly add 2-bromobenzophenone (1.0 eq) in THF over 1 hour.

    • Mechanism:[1][2][4][5][6] The bulky ortho-bromo group directs the ketone coordination to the catalyst, achieving high enantioselectivity (typically >90% ee).

Part 5: References

  • Reduction of Benzophenones:

    • Source: Organic Syntheses, Coll. Vol. 8, p.528 (1993).

    • Context: Standard protocol for NaBH4 reduction of diaryl ketones.

    • Link:[1]

  • Grignard Reaction Mechanics:

    • Source: Journal of Chemical Education, Vol. 84, No. 3, 2007.

    • Context: Optimization of phenylmagnesium bromide addition to benzaldehydes.

    • Link: [J. Chem. Educ.[1] Grignard Optimization]([Link]1]

  • Enantioselective Reduction (CBS):

    • Source: Corey, E. J., et al. Journal of the American Chemical Society, 1987, 109, 5551.

    • Context: Foundational paper on the mechanism and application of oxazaborolidine catalysts for ketone reduction.

    • Link:[1]

  • Product Data (2-Bromophenyl)(phenyl)methanol:

    • Source: PubChem Compound Summary.[1]

    • Context: Physical properties and safety data for CAS 59142-47-1.[1]

    • Link:[1]

Sources

Foundational

(2-Bromophenyl)(phenyl)methanol CAS number 59142-47-1

This guide provides an in-depth technical analysis of (2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1), a critical bifunctional scaffold in organic synthesis and medicinal chemistry. CAS Number: 59142-47-1 Synonyms: 2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1), a critical bifunctional scaffold in organic synthesis and medicinal chemistry.

CAS Number: 59142-47-1

Synonyms: 2-Bromobenzhydrol; (2-Bromophenyl)phenylmethanol;


-Phenyl-2-bromobenzenemethanol.

Part 1: Executive Summary

(2-Bromophenyl)(phenyl)methanol is a bifunctional diarylmethyl scaffold characterized by two distinct reactive handles: a secondary benzylic alcohol and an ortho-positioned bromine atom.[1] Unlike simple benzhydrols, the ortho-bromo substituent breaks the symmetry of the molecule, introducing steric bias and providing a site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

In drug development, this compound serves as a gateway intermediate for:

  • Antihistamine Analogs: Precursor to ortho-substituted diphenhydramine derivatives used to map histamine H1 receptor steric tolerance.[1]

  • Fluorene Synthesis: A substrate for Palladium-catalyzed intramolecular C-H arylation to form 9H-fluoren-9-ol derivatives.[1]

  • Chiral Auxiliaries: A racemic starting material for the resolution of chiral diarylmethyl amines.[1]

Part 2: Chemical Profile & Properties

PropertySpecificationNote
Molecular Formula

Molecular Weight 263.13 g/mol
Appearance White to off-white solidCrystalline powder
Solubility Soluble in THF, Et₂O, DCM, MeOHInsoluble in water
Reactive Moieties 1.[2][3][4] Benzylic Alcohol (-OH)2.[1] Aryl Bromide (Ar-Br)1.[1] Nucleophilic substitution/Oxidation2. Pd-catalyzed coupling/Lithiation
Storage 2–8°C, Inert AtmosphereHygroscopic; light sensitive

Part 3: Synthesis Protocol (The "Gold Standard")

While reduction of 2-bromobenzophenone is possible, the Grignard Addition route is preferred for its modularity, allowing the introduction of isotopically labeled rings or specific substitution patterns if modified.

Route A: Grignard Addition (Recommended)

Reaction: Phenylmagnesium bromide + 2-Bromobenzaldehyde


(2-Bromophenyl)(phenyl)methanol
Reagents & Stoichiometry:
  • Substrate: 2-Bromobenzaldehyde (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF)[1]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology:
  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Charge with 2-bromobenzaldehyde and anhydrous THF.[1] Cool to 0°C .[1][5]

  • Addition: Add PhMgBr solution dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature <5°C to prevent halogen-metal exchange at the ortho-bromo position (a common side reaction).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).[1]
  • Quench: Cool back to 0°C. Slowly add sat.

    
     to hydrolyze the magnesium alkoxide.[1]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0

    
     10% EtOAc in Hexane).
    
Visualization: Synthesis Workflow

Synthesis Figure 1: Grignard Synthesis Pathway for CAS 59142-47-1 Start 2-Bromobenzaldehyde (Electrophile) Inter Mg-Alkoxide Intermediate Start->Inter THF, 0°C Addn Reagent PhMgBr (Nucleophile) Reagent->Inter Product (2-Bromophenyl)(phenyl)methanol (Target) Inter->Product Quench Workup Quench NH4Cl Hydrolysis

Part 4: Mechanistic Insights & Applications

The "Ortho-Effect" in Cyclization

The defining feature of CAS 59142-47-1 is the ortho-bromine. In standard diarylmethanols, the rings are chemically equivalent.[1] Here, the bromine activates one ring for intramolecular Pd-catalyzed C-H arylation .[1]

  • Mechanism: The alcohol moiety coordinates to Palladium (directing group), or the bromine undergoes oxidative addition first.[1] The Pd(II) species then activates the C-H bond on the adjacent phenyl ring, expelling HBr and forming a fluorene core.

  • Significance: This provides a rapid entry to 9-substituted fluorenes , which are privileged scaffolds in organic electronics (OLEDs) and bio-imaging dyes.[1]

Divergent Synthesis of Antihistamines

This molecule is a precursor to "sterically locked" analogs of Diphenhydramine (Benadryl).[1]

  • Pathway: The -OH group is converted to a chloro-derivative (

    
    ) and then displaced by dimethylaminoethanol.
    
  • Result: The resulting ether possesses an ortho-bromo group that sterically clashes with the histamine H1 receptor binding pocket, often altering activity from agonist to antagonist or changing selectivity.[1]

Visualization: Divergent Application Pathways

Applications Figure 2: Divergent Synthetic Utility of the Scaffold Core (2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1) Path1 Pd(OAc)2, Ligand Intramolecular C-H Arylation Core->Path1 Path2 1. SOCl2 2. R-NH2 / R-OH Core->Path2 Path3 Suzuki Coupling (Ar-B(OH)2) Core->Path3 Prod1 9H-Fluoren-9-ol Derivatives Path1->Prod1 Ring Closure Prod2 Ortho-Substituted Benzhydryl Ethers/Amines Path2->Prod2 Substitution Prod3 Unsymmetric Triarylmethanols Path3->Prod3 Cross-Coupling

Part 5: Analytical Characterization (Self-Validating)

To validate the synthesis, researchers should look for these diagnostic NMR signals. Note: Values are predicted based on structural analogs.

NucleusSignal RegionMultiplicityDiagnostic Assignment
¹H NMR

6.0 – 6.2 ppm
Singlet (1H)Benzylic CH-OH . The key diagnostic peak.[1] Shift confirms alcohol formation.[1]
¹H NMR

7.5 – 7.6 ppm
Doublet (1H)Ortho-H (C3) on the brominated ring.[1] Deshielded by Br.
¹³C NMR

70 – 75 ppm
SingletBenzylic C-OH .
¹³C NMR

~122 ppm
SingletC-Br (Ipso) .[1] Distinctive quaternary carbon.[1]

Quality Control Check:

  • Impurity Flag: A singlet at

    
     10.2 ppm indicates unreacted aldehyde.[1]
    
  • Impurity Flag: A multiplet at

    
     7.8 ppm (with no benzylic proton) may indicate oxidation to the ketone (2-bromobenzophenone).[1]
    

Part 6: References

  • Grignard Reagent Preparation & Reactivity : Org. Synth.1932 , 12,[1] 44. (Standard protocol for Phenylmagnesium Bromide).

  • Palladium-Catalyzed C-H Arylation : RSC Adv., 2018 , 8, 13879-13890.[1][6] (Mechanistic basis for Pd-catalyzed cyclization of ortho-halo biaryl systems).

  • Synthesis of Fluorene Derivatives : Org. Synth.1993 , 72, 163.[1] (Describes the cyclization logic for phenyl-fluorene systems).

  • Diarylmethanol Antihistamine Scaffolds : World J. Pharm.[1] Res.2021 , 10(12), 1200-1209.[1][7] (Discusses the pharmacological relevance of the benzhydryl scaffold).

Sources

Exploratory

Beyond the Name: Structural Definition, Synthesis, and Pharmacological Utility of (2-Bromophenyl)(phenyl)methanol

Executive Summary This technical guide provides a comprehensive analysis of (2-bromophenyl)(phenyl)methanol (CAS: 59142-47-1).[1][2] While the IUPAC nomenclature provides a semantic definition, the molecule’s value in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (2-bromophenyl)(phenyl)methanol (CAS: 59142-47-1).[1][2] While the IUPAC nomenclature provides a semantic definition, the molecule’s value in drug development lies in its role as a chiral diarylmethyl scaffold . This structure is a critical pharmacophore in histamine H1 antagonists, anticholinergics, and serotonin reuptake inhibitors. This guide details the rigorous nomenclature rules, a self-validating synthetic protocol designed to avoid common halogen-dance side reactions, and the analytical metrics required for quality assurance.

Part 1: Definitive Nomenclature & Structural Analysis[2]

Systematic IUPAC Nomenclature

The name (2-bromophenyl)(phenyl)methanol is derived through a strict hierarchical application of IUPAC functional class rules.[1][2]

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the benzene rings and the halogen.[2] Thus, the suffix is -methanol .

  • Parent Structure: The carbon atom attached to the hydroxyl group is the "methane" core.

  • Substituents: Two rings are attached to the methine carbon: a phenyl group and a 2-bromophenyl group.[2]

  • Numbering: The carbon attached to the hydroxyl is C1. The rings are treated as substituents. Alphabetical ordering places (2-bromophenyl) before (phenyl) .[1][2]

Stereochemical Designation: The methine carbon is a stereocenter (chiral).[1] Following Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Oxygen, Atomic #8) → Priority 1[1][2]

  • 2-Bromophenyl (C-Br > C-H at the ortho position) → Priority 2[1][2]

  • Phenyl → Priority 3[1][2]

  • -H → Priority 4

  • R-Isomer: Clockwise arrangement (1→2→3).

  • S-Isomer: Counter-clockwise arrangement.[1][2]

Nomenclature Logic Visualization

The following diagram illustrates the decision tree for arriving at the correct IUPAC name, ensuring no ambiguity in patent filings or publications.

NomenclatureLogic Start Identify Structure Ph-CH(OH)-Ph(2-Br) FuncGroup Principal Group: Hydroxyl (-OH) -> Suffix '-ol' Start->FuncGroup Parent Parent Chain: Single Carbon -> Methanol FuncGroup->Parent Substituents Substituents: 1. Phenyl 2. 2-Bromophenyl Parent->Substituents Alphabet Alphabetical Order: Bromo- > Phenyl- Substituents->Alphabet Final Final Name: (2-Bromophenyl)(phenyl)methanol Alphabet->Final

Figure 1: Decision logic for IUPAC nomenclature derivation.

Part 2: Synthetic Pathways & Mechanistic Causality[1][2]

The "Ortho-Effect" Challenge

Synthesizing (2-bromophenyl)(phenyl)methanol requires careful route selection. A naive approach might involve creating a Grignard reagent from 1,2-dibromobenzene.[1][2] This is experimentally flawed.

  • The Risk: Attempting to form a Grignard reagent at the ortho-position of a haloarene (e.g., reacting 1,2-dibromobenzene with Mg) often leads to the elimination of MgBr₂, generating benzyne (an unstable intermediate) rather than the desired nucleophile.

  • The Solution: The "Inverse Addition" method. Use phenylmagnesium bromide (nucleophile) and react it with 2-bromobenzaldehyde (electrophile).[1][2] This preserves the bromine atom on the target ring without subjecting it to metal-halogen exchange conditions.[2]

Validated Synthetic Protocol

Objective: Synthesis of (2-bromophenyl)(phenyl)methanol on a 10 mmol scale.

ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Bromobenzaldehyde 185.021.01.85 gElectrophile
Phenylmagnesium Bromide 181.311.212 mL (1M in THF)Nucleophile
THF (Anhydrous) 72.11Solvent20 mLSolvent
NH₄Cl (Sat.[1][2] Aq.) -Excess30 mLQuench

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) for 15 minutes.[1]
    
  • Electrophile Preparation: Dissolve 2-bromobenzaldehyde (1.85 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents over-reaction and suppresses potential side reactions with the aryl bromide.

  • Nucleophilic Addition: Transfer the Phenylmagnesium bromide solution (12 mL, 12 mmol) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 20 minutes.

    • Observation: Solution will turn slightly yellow/turbid.[1][2]

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (20% EtOAc/Hexanes).[1][2] The aldehyde spot (

    
    ) should disappear; a new, more polar alcohol spot (
    
    
    
    ) should appear.
  • Quench & Workup: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Exothermic.[1][2] Extract with Ethyl Acetate (3 x 30 mL).[1][2][3] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil typically requires flash column chromatography (SiO₂, Gradient 5% → 15% EtOAc in Hexanes) to yield the pure white solid.

Reaction Workflow Diagram

SynthesisWorkflow Reagents Reagents: 2-Bromobenzaldehyde + PhMgBr (THF) Intermediate Intermediate: Magnesium Alkoxide Reagents->Intermediate Nucleophilic Addition (0°C) Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Protonation Product Product: (2-Bromophenyl)(phenyl)methanol Quench->Product Workup Benzyne AVOID ROUTE: 1,2-Dibromobenzene + Mg -> Benzyne (Side Product) Benzyne->Reagents Do Not Use

Figure 2: Synthetic pathway emphasizing the safe nucleophilic addition route.

Part 3: Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold, the following analytical data must be verified.

MetricExpected ValueStructural Insight
¹H NMR (CDCl₃, 400 MHz)

6.05 (s, 1H)
The methine proton (CH-OH) is diagnostic.[1][2] It appears as a singlet (or doublet if OH couples) significantly downfield due to two aryl rings.[1]
¹H NMR (Aromatic)

7.10 – 7.60 (m, 9H)
Complex multiplet.[1] The 2-bromo proton is often distinct at

.
¹³C NMR

74.5 (CH-OH)
The carbinol carbon signal confirms the alcohol formation.[1][2]
HRMS (ESI+)

244.9960 [M-OH]⁺
Often loses water to form the stabilized diaryl cation (tropylium-like) in mass spec.[1][2]
Physical State White SolidMelting point approx. 65-68°C (racemic).[1][2]

Part 4: Pharmacological Utility[2]

The (2-bromophenyl)(phenyl)methanol structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry.[1][2]

  • Antihistamines (H1 Antagonists):

    • The diarylmethyl moiety is the core of "first-generation" antihistamines.[2] By converting the hydroxyl group to a 2-(dimethylamino)ethyl ether, one generates analogs of Bromodiphenhydramine .

    • Mechanism:[2][4][5][6] The two aryl rings (one being 2-bromophenyl) fit into the hydrophobic pocket of the H1 receptor.[1] The 2-bromo substituent provides steric bulk that can enhance selectivity over muscarinic receptors.[1][2]

  • Chiral Resolution Precursors:

    • Because the molecule is chiral, it serves as a substrate for testing kinetic resolution methods (e.g., using Candida antarctica Lipase B). Enantiopure diarylmethanols are precursors to chiral drugs like Orphenadrine (muscle relaxant) and Neobenodine .[1][2]

  • Suzuki-Miyaura Coupling Partner:

    • The bromine atom on the ortho position allows for further functionalization. Palladium-catalyzed cross-coupling can replace the bromine with heteroaryl groups, expanding the library for High-Throughput Screening (HTS) in drug discovery.[1][2]

References

  • IUPAC. (2013).[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Royal Society of Chemistry.[1][2] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 9: Organometallics - Grignard Reagents and Benzyne Formation). [Link]

  • PubChem. (2024).[1][2] Compound Summary: (2-Bromophenyl)methanol derivatives and biological activities.[1][2] National Library of Medicine.[1][2] [Link][1]

Sources

Foundational

Technical Guide: (2-Bromophenyl)(phenyl)methanol as a Strategic Chemical Intermediate

Executive Summary (2-Bromophenyl)(phenyl)methanol (CAS: 29334-16-5) is a bifunctional diarylmethanol scaffold characterized by the presence of a hydroxyl group and an ortho-bromine substituent. Unlike its para- or meta-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Bromophenyl)(phenyl)methanol (CAS: 29334-16-5) is a bifunctional diarylmethanol scaffold characterized by the presence of a hydroxyl group and an ortho-bromine substituent. Unlike its para- or meta-isomers, the ortho-positioning of the bromine atom renders this molecule a "privileged structure" for intramolecular cyclization.

It serves as a critical junction intermediate in the synthesis of fluorene derivatives (widely used in OLED materials and antimalarial drugs like Lumefantrine) and dibenzoxepines (tricyclic antidepressants). This guide details the optimized synthesis of the core molecule, its transformation into high-value tricyclic systems via Palladium-catalyzed C-H activation, and its role in asymmetric synthesis.

Chemical Identity & Structural Properties[1][2][3]

PropertyData
IUPAC Name (2-Bromophenyl)(phenyl)methanol
Synonyms 2-Bromobenzhydrol;

-Phenyl-2-bromobenzyl alcohol
CAS Number 29334-16-5 (Racemic)
Molecular Formula C

H

BrO
Molecular Weight 263.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 58–62 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Functional Groups Secondary Alcohol (

-OH), Aryl Bromide (Ar-Br)
Steric & Electronic Implications

The ortho-bromo substituent exerts a significant steric effect, twisting the phenyl rings out of coplanarity. This pre-organization lowers the entropic barrier for intramolecular cyclization reactions, making this scaffold superior to non-halogenated analogs for synthesizing fused ring systems.

Synthetic Routes: Comparative Analysis

Two primary routes exist for synthesizing (2-Bromophenyl)(phenyl)methanol. The choice depends on available starting materials and scale requirements.

Route A: The Grignard Addition (Laboratory Standard)
  • Reagents: Phenylmagnesium bromide + 2-Bromobenzaldehyde.

  • Pros: High atom economy, convergent, room temperature reaction.

  • Cons: Requires anhydrous conditions; potential for Wurtz coupling byproducts if Mg activation is poor.

  • Mechanism: Nucleophilic addition of the phenyl anion to the carbonyl carbon.

Route B: Ketone Reduction (Industrial Scale)
  • Reagents: 2-Bromobenzophenone + NaBH

    
     (in MeOH/THF).
    
  • Pros: Very high purity, easy workup, avoids pyrophoric Grignard reagents.

  • Cons: 2-Bromobenzophenone is more expensive than the aldehyde precursor.

  • Mechanism: Hydride transfer to the carbonyl.

Experimental Protocol: Optimized Grignard Synthesis

Objective: Synthesis of 50g of (2-Bromophenyl)(phenyl)methanol via Route A.

Reagents
  • Bromobenzene (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • Iodine (crystal, catalytic)[1]

  • THF (Anhydrous)[2][3]

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under N

    
    , place Mg turnings. Add a single crystal of I
    
    
    
    and heat with a heat gun until iodine vaporizes to activate the Mg surface.
  • Grignard Formation: Add 10% of the Bromobenzene in THF. Initiate the reaction (exotherm/turbidity). Dropwise add the remaining Bromobenzene/THF solution to maintain a gentle reflux.[1] Stir for 1 hour after addition.

  • Addition: Cool the Grignard solution to 0°C. Add 2-Bromobenzaldehyde in THF dropwise over 30 minutes. The solution will turn viscous.

  • Quench: Allow to warm to RT and stir for 2 hours. Quench slowly with saturated NH

    
    Cl solution (exothermic).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white needles.

Validation Point:


H NMR (CDCl

) should show a singlet/doublet for the methine proton at

~6.0-6.2 ppm (depending on concentration/H-bonding).

Critical Reactivity: The "Ortho-Effect" & Cyclization

The defining feature of this molecule is its ability to undergo intramolecular Pd-catalyzed cyclization to form Fluorene derivatives. This transformation is pivotal in materials science (OLED hosts) and medicinal chemistry.

Pathway 1: Synthesis of 9H-Fluoren-9-ol

Under Pd(0) catalysis, the C-Br bond undergoes oxidative addition, followed by intramolecular carbopalladation of the neighboring phenyl ring and reductive elimination.

  • Catalyst: Pd(OAc)

    
     / PPh
    
    
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
  • Solvent: DMF, 100°C

Pathway 2: Synthesis of Dibenzoxepines

Reaction with an alkylating agent followed by intramolecular etherification allows for the formation of 7-membered oxygen-containing rings (Dibenz[b,e]oxepine), a core structure in tricyclic antidepressants like Doxepin .

Visualization: Reaction Divergence

The following diagram illustrates the divergent pathways available from the (2-Bromophenyl)(phenyl)methanol scaffold.

G Start (2-Bromophenyl)(phenyl)methanol (Scaffold) Ketone 2-Bromobenzophenone (Oxidation) Start->Ketone PCC / MnO2 Chloride 2-Bromobenzhydryl chloride (Substitution) Start->Chloride SOCl2 Fluorene 9H-Fluoren-9-ol (Intramolecular Cyclization) Start->Fluorene Pd(OAc)2, Ligand C-H Activation Ether Dibenz[b,e]oxepine (Etherification) Start->Ether Base, Ring Closure Chiral Amines Chiral Amines Chloride->Chiral Amines R-NH2 (Nuc. Sub.)

Figure 1: Divergent synthetic pathways. The green path (Fluorene synthesis) represents the highest strategic value for this specific ortho-bromo intermediate.

Pharmaceutical Applications: The Bepotastine & Fluorene Connection

While often confused with its chloro-pyridyl analog (used for Bepotastine ), (2-Bromophenyl)(phenyl)methanol is a precursor for:

  • Fluorene-Based Antimalarials: The cyclized product, 9-fluorenol, is the structural core for Lumefantrine (Benflumetol). The ortho-bromo alcohol allows for the construction of the fluorene core after introducing specific substituents on the phenyl rings, offering a convergent synthetic strategy that avoids the regioselectivity issues of direct fluorene functionalization.

  • Chiral Diarylmethylamines: Through the conversion to the chloride (using SOCl

    
    ) and subsequent nucleophilic substitution with piperazine or piperidine derivatives, this scaffold yields antihistamines and calcium channel blockers.
    
  • Nefopam Analogues: The intramolecular cyclization of related amino-alcohols derived from this scaffold yields benzoxazocine derivatives, used as non-opioid analgesics.

Data: Comparative Yields of Cyclization Methods
MethodCatalyst SystemTempYield (Fluoren-9-ol)Notes
Standard Heck Pd(OAc)

/ PPh

110°C65-70%Requires high heat; PPh

oxide removal difficult.
Jeffery Cond. Pd(OAc)

/ TBAB
80°C82%Phase transfer conditions; cleaner profile.
Radical AIBN / Bu

SnH
80°C55%Toxic tin residues; not suitable for pharma.

Safety & Handling

  • Toxicity: The compound is an organobromide and likely an irritant. Avoid inhalation of dust.

  • Reactivity: The benzylic alcohol is prone to disproportionation or oxidation if stored in direct sunlight. Store in amber vials.

  • Waste: Brominated waste must be segregated. Palladium residues from cyclization reactions require scavenging (e.g., SiliaMetS®) to meet ICH Q3D guidelines for elemental impurities in drug substances.

References

  • ChemicalBook. (2024). Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene. Link

  • Organic Syntheses. (1933). Triphenylcarbinol (General Grignard Protocol). Org. Synth. 1933, 13,[2][3] 40. Link

  • Sigma-Aldrich. (2024). (2-Bromophenyl)(phenyl)methanol Product Sheet. Link

  • National Institutes of Health (NIH). (2022). Synthesis of Novel Bromophenol with Diaryl Methanes. PMC9665324. Link

  • Matrix Fine Chemicals. (2024). (2-Bromophenyl)methanol Properties. Link

Sources

Exploratory

The Benzhydrol Scaffold: From Classical Synthesis to Chiral Architectures in Drug Discovery

Executive Summary & Core Directive The Benzhydrol (Diarylcarbinol) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Benzhydrol (Diarylcarbinol) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Historically serving as the backbone for first-generation antihistamines, this scaffold has evolved from a product of stoichiometric Grignard reagents to a masterpiece of asymmetric catalytic precision.

This technical guide moves beyond standard textbook definitions to analyze the causality of synthetic evolution . We explore why the industry shifted from non-selective metal hydrides to Ruthenium-catalyzed transfer hydrogenation and how these choices impact modern drug development.

Historical Evolution: The Trajectory of Discovery

The history of substituted benzhydrols mirrors the broader history of organic synthesis, moving from brute-force carbon-carbon bond formation to delicate stereochemical control.

Phase I: The Grignard Era (1900s–1940s)

The discovery of the Grignard reaction (Nobel Prize, 1912) provided the first reliable method to synthesize benzhydrols.

  • Method: Reaction of phenylmagnesium bromide with benzaldehyde.[2][3][4]

  • Limitation: While effective for building the carbon skeleton, this method is inherently non-stereoselective and intolerant of sensitive functional groups (e.g., esters, nitriles) on the aromatic rings.

  • Impact: Enabled the mass production of early antihistamines like Diphenhydramine (Benadryl) and Captodiame .

Phase II: Stoichiometric Reduction (1950s–1980s)

As benzophenones became more accessible via Friedel-Crafts acylation, reduction became the preferred route.

  • Reagents: Sodium Borohydride (

    
    ) and Lithium Aluminum Hydride (
    
    
    
    ).
  • Advantage: Chemoselectivity improved (ketones vs. esters).

  • Critical Flaw: These reductions produce racemic mixtures. As regulatory bodies (FDA) began scrutinizing enantiomeric purity (e.g., the Thalidomide tragedy context), the need for chiral synthesis became acute.

Phase III: The Asymmetric Revolution (1990s–Present)

The field shifted toward Enantioselective Catalysis .

  • Key Milestone: Ryoji Noyori’s development of Ruthenium-arene-diamine complexes for Asymmetric Transfer Hydrogenation (ATH).[5]

  • Significance: Allowed for the synthesis of chiral benzhydrols with >95% ee (enantiomeric excess) without high-pressure hydrogen gas, using simple hydrogen donors like isopropanol or formic acid.

Mechanistic Deep Dive: Noyori Asymmetric Transfer Hydrogenation (ATH)

The industry standard for synthesizing chiral substituted benzhydrols is the Noyori ATH . Unlike standard hydrogenation, this mechanism involves a metal-ligand bifunctional catalysis .

The Mechanism[6][7][8]
  • Induction: The Ruthenium precatalyst loses a chloride ligand to form the active 16-electron species.[6]

  • Hydride Formation: The catalyst abstracts a hydride (

    
    ) and a proton (
    
    
    
    ) from the hydrogen donor (isopropanol/formic acid).[6]
  • Enantio-discrimination: The chiral diamine ligand (e.g., TsDPEN) creates a chiral pocket. The substrate (benzophenone) coordinates via hydrogen bonding between the carbonyl oxygen and the ligand's amine proton (

    
    ).
    
  • Concerted Transfer: A concerted transfer of the hydride (from Ru) and proton (from N) to the ketone occurs via a six-membered pericyclic transition state.

Visualization: The Catalytic Cycle

NoyoriCycle cluster_legend Key Interactions PreCat Ru-Precatalyst (18e- Species) ActiveCat Active Catalyst (16e- Ru species) PreCat->ActiveCat -HCl (Activation) HydrideComplex Ru-Hydride Complex (18e- Reducing Agent) ActiveCat->HydrideComplex + H-Donor (iPrOH/HCOOH) TransitionState 6-Membered Transition State HydrideComplex->TransitionState + Benzophenone Substrate ProductRelease Chiral Benzhydrol (Release) TransitionState->ProductRelease Hydride Transfer ProductRelease->ActiveCat Regeneration Legend Ru-H ... C=O (Hydride Attack) N-H ... O=C (H-Bond Direction)

Caption: The Noyori ATH cycle demonstrating metal-ligand bifunctional catalysis, enabling high enantioselectivity via a rigid transition state.

Synthetic Protocols

Protocol A: Classical Grignard (Historical Baseline)

Use Case: Simple, non-chiral derivatives for initial SAR screening.

  • Activation: Flame-dry a 3-neck flask. Add Magnesium turnings (1.1 eq) and a crystal of iodine.

  • Initiation: Add 10% of total bromobenzene in anhydrous diethyl ether. Warm gently until turbidity appears (initiation).

  • Addition: Dropwise addition of remaining bromobenzene. Reflux for 1 hour.

  • Coupling: Cool to 0°C. Add substituted benzaldehyde (1.0 eq) dropwise.

  • Quench: Pour into ice-cold dilute HCl (

    
    ).
    
  • Result: Racemic Benzhydrol.

Protocol B: Asymmetric Transfer Hydrogenation (The "Gold Standard")

Use Case: Synthesis of (R)- or (S)-benzhydrols for clinical candidates.

Reagents:

  • Substrate: 4-Chlorobenzophenone

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • H-Donor: Formic Acid / Triethylamine (5:2 azeotrope)[6]

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox or under Argon, charge a reaction vessel with the Ru-catalyst and the ketone substrate.

  • Solvent Addition: Add the H-Donor mixture (FA/TEA) as the solvent. No additional organic solvent is typically required (Green Chemistry).

  • Reaction: Stir at 28°C for 14–24 hours. Monitor by HPLC (Chiralcel OD-H column).

  • Workup: Dilute with water. Extract with Ethyl Acetate. Wash organic layer with sat.

    
     to remove excess acid.
    
  • Purification: Silica gel chromatography or recrystallization from hexanes.

Validation Check:

  • Self-Validating Logic: If the reaction turns dark black/brown immediately, the catalyst has decomposed (oxygen exposure). The active mixture should remain orange/red.

  • Enantiomeric Excess: Expect >95% ee.[7] If ee is low (<80%), check the temperature (lower temps = higher ee) or the purity of the amine ligand.

ProtocolWorkflow Start Start: Substrate + Catalyst Reaction Reaction: 28°C, 24h (In FA/TEA) Start->Reaction Check QC Check: TLC/HPLC Reaction->Check Check->Reaction Incomplete Quench Quench: Water + NaHCO3 Check->Quench Conversion >98% Isolate Isolation: Extraction (EtOAc) Quench->Isolate End Pure Chiral Benzhydrol Isolate->End

Caption: Operational workflow for the Asymmetric Transfer Hydrogenation (ATH) of benzophenones.

Pharmacological Relevance & SAR[4][11][12][13]

The benzhydrol scaffold owes its pharmacological potency to two factors:

  • Lipophilicity: The two aryl rings allow for strong hydrophobic interactions and

    
    -
    
    
    
    stacking within receptor pockets (e.g., H1 Histamine receptor).
  • Steric Bulk: The tetrahedral geometry of the central carbon positions the rings to block receptor conformational changes (Antagonist activity).

Structure-Activity Relationship (SAR) Table
Drug ClassCompoundSubstituent R1Substituent R2Mechanism of Action
Antihistamine DiphenhydramineHHH1 Inverse Agonist
Antihistamine ChlorphenoxamineCl (para)Methyl (ortho)H1 Antagonist + Anticholinergic
CNS Stimulant ModafinilHHDAT Inhibitor (Benzhydryl-sulfinyl analog)
Anticholinergic OrphenadrineMethyl (ortho)HMuscarinic Antagonist

Note: The presence of an ortho-substituent (as in Orphenadrine) introduces significant twist to the phenyl rings, increasing selectivity for muscarinic receptors over histamine receptors.

Future Directions: Enantioconvergent Synthesis

The cutting edge of benzhydrol discovery lies in Enantioconvergent Synthesis . Recent work (2025) utilizing Palladium-catalyzed migratory Tsuji-Wacker oxidation allows for the conversion of constitutionally isomeric stilbenes into chiral benzhydrols.

  • Why it matters: It allows drug developers to access specific enantiomers from alkene precursors without pre-functionalized ketones, streamlining the synthesis of complex derivatives like (R)-neobenodine.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[8] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.[9][8]

  • Ohkuma, T., et al. (2000).[10][11] Selective Hydrogenation of Benzophenones to Benzhydrols.[11] Organic Letters.

  • Rieveschl, G. (1947). Ethers of Dialkylaminoalkyl Alcohols (Diphenhydramine Patent). U.S. Patent 2,421,714.

  • König, G., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. National Institutes of Health (PMC).

Sources

Foundational

An In-depth Technical Guide to (2-Bromophenyl)(phenyl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Bromophenyl)(phenyl)methanol, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2-Bromophenyl)(phenyl)methanol, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, analytical characterization, and applications.

Core Molecular Attributes

(2-Bromophenyl)(phenyl)methanol is a secondary alcohol characterized by the presence of a bromine atom on one of its phenyl rings. This structural feature is key to its utility in a variety of chemical transformations, particularly in the synthesis of more complex molecules.

PropertyValueReference
Molecular Formula C₁₃H₁₁BrO[1]
Molecular Weight 263.13 g/mol [1]
CAS Number 59142-47-1[1]
Physical Form Solid[1]
InChI Key PFNIDHUYBLYJGE-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The primary and most efficient method for the synthesis of (2-Bromophenyl)(phenyl)methanol is the Grignard reaction. This venerable organometallic reaction offers a robust pathway for the formation of carbon-carbon bonds, in this case, the bond connecting the two phenyl rings via the carbinol carbon.

The Grignard Reaction: A Mechanistic Perspective

The synthesis can be approached via two equivalent Grignard pathways:

  • Pathway A: Reaction of phenylmagnesium bromide with 2-bromobenzaldehyde.

  • Pathway B: Reaction of 2-bromophenylmagnesium bromide with benzaldehyde.

Both pathways are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. The core of the reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol.

It is imperative that the reaction is conducted under strictly anhydrous conditions. Grignard reagents are highly basic and will readily react with protic solvents, including atmospheric moisture, which would quench the reagent and significantly reduce the yield.[2][3][4]

Grignard Synthesis of (2-Bromophenyl)(phenyl)methanol cluster_pathway_A Pathway A cluster_pathway_B Pathway B Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide + Mg, Anhydrous Ether Mg Mg Intermediate_A Magnesium Alkoxide Intermediate Phenylmagnesium_bromide->Intermediate_A + 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldehyde Product_A (2-Bromophenyl)(phenyl)methanol Intermediate_A->Product_A Acidic Workup (e.g., H₃O⁺) 2-Bromobenzene 2-Bromobenzene 2-Bromophenylmagnesium_bromide 2-Bromophenylmagnesium bromide 2-Bromobenzene->2-Bromophenylmagnesium_bromide + Mg, Anhydrous Ether Mg_B Mg Intermediate_B Magnesium Alkoxide Intermediate 2-Bromophenylmagnesium_bromide->Intermediate_B + Benzaldehyde Benzaldehyde Benzaldehyde Product_B (2-Bromophenyl)(phenyl)methanol Intermediate_B->Product_B Acidic Workup (e.g., H₃O⁺)

Figure 1: Synthetic pathways for (2-Bromophenyl)(phenyl)methanol via Grignard reaction.
Experimental Protocol: A Step-by-Step Guide (Pathway B)

This protocol details the synthesis of (2-Bromophenyl)(phenyl)methanol from 2-bromobenzene and benzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Bromobenzene

  • Benzaldehyde

  • Hydrochloric acid (for workup)

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Grignard Reagent Formation:

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Add a solution of 2-bromobenzene in anhydrous ether dropwise to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining 2-bromobenzene solution at a rate that maintains a gentle reflux.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of benzaldehyde in anhydrous ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the carbinol group, and the hydroxyl proton. The aromatic region (typically δ 7.0-7.6 ppm) will exhibit complex splitting patterns due to the presence of two different phenyl rings. The methine proton will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.0-6.0 ppm. The hydroxyl proton signal is a broad singlet and its chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbinol carbon (around δ 70-80 ppm) and multiple signals in the aromatic region (δ 120-145 ppm), including the carbon attached to the bromine atom which will be shifted due to the halogen's electronic effect.

Mass Spectrometry (MS)

The mass spectrum of (2-Bromophenyl)(phenyl)methanol will provide crucial information about its molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity (M+ and M+2). Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl group and cleavage of the C-C bond adjacent to the alcohol.

Applications in Drug Development

(2-Bromophenyl)(phenyl)methanol and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.[5][6][7] The presence of the bromine atom and the hydroxyl group provides two reactive handles for further chemical modifications, such as cross-coupling reactions and etherification.

Precursor in the Synthesis of Antidepressants

One of the notable applications of related brominated phenyl compounds is in the synthesis of modern antidepressants. For instance, intermediates with a similar structural motif are utilized in the synthesis of vortioxetine, a multimodal antidepressant.[8][9][10][11] The bromo-aryl moiety allows for the introduction of other functional groups through reactions like the Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry.

Pharmaceutical_Intermediate_Logic Start (2-Bromophenyl)(phenyl)methanol Modification Chemical Modification (e.g., Cross-Coupling, Etherification) Start->Modification Reactive Handles: - Bromine - Hydroxyl Advanced_Intermediate Advanced Pharmaceutical Intermediate Modification->Advanced_Intermediate API Active Pharmaceutical Ingredient (API) Advanced_Intermediate->API Final Synthetic Steps

Figure 2: Role as a versatile pharmaceutical intermediate.
Exploration of Biological Activities

Derivatives of bromophenols have been investigated for a range of biological activities, including antioxidant and anticancer properties. While the specific pharmacological profile of (2-Bromophenyl)(phenyl)methanol is not extensively documented, its structure serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

As a laboratory chemical, (2-Bromophenyl)(phenyl)methanol requires careful handling in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

  • Acute Toxicity (Oral): Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): Category 3

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, it is crucial to consult a physician and have the Safety Data Sheet (SDS) available.[2]

Conclusion

(2-Bromophenyl)(phenyl)methanol is a chemical compound with significant practical utility for synthetic and medicinal chemists. Its straightforward synthesis via the Grignard reaction, coupled with the reactive potential of its bromine and hydroxyl functionalities, makes it a valuable building block for the creation of complex molecules, including active pharmaceutical ingredients. Further research into the biological activities of its derivatives could unveil new therapeutic opportunities. Adherence to proper safety protocols is essential when handling this compound.

References

  • Grignard Reaction – Synthesis of Benzoic Acid. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • A Guide to the Vortioxetine Synthesis Process. (2025, December 17). Pharmaffiliates. Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Table of Contents. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Preparation method of vortioxetine. (2019, August 9). Eureka | Patsnap. Retrieved from [Link]

  • An improved process for the preparation of vortioxetine and salts thereof. (2021, March 25). Justia Patents. Retrieved from [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates. (n.d.). Google Patents.
  • Preparation method of vortioxetine. (n.d.). Google Patents.
  • Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Phenylethanol. (n.d.). NP-MRD. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Central Florida. Retrieved from [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. Retrieved from [Link]

  • (2-BROMOPHENYL)METHANOL | CAS 18982-54-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Mass Fragmentation of Phenylmethanol. (2021, November 8). YouTube. Retrieved from [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. (2025, February 20). Purosolv. Retrieved from [Link]

  • Several Important Pharmaceutical Intermediates. (2023, January 18). Zhuhai Gene-Biocon Biological Technology Co., Ltd. Retrieved from [Link]

  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. (2026, January 14). Molkem. Retrieved from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Retrieved from [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromobenzophenone. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Synthesis of (2-Bromophenyl)(phenyl)methanol

[1] CAS Registry Number: 59142-47-1 Synonyms: 2-Bromobenzhydrol; (2-Bromophenyl)phenylmethanol; -Phenyl-2-bromobenzenemethanol Date: February 15, 2026[1] Part 1: Executive Summary (2-Bromophenyl)(phenyl)methanol is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 59142-47-1 Synonyms: 2-Bromobenzhydrol; (2-Bromophenyl)phenylmethanol;


-Phenyl-2-bromobenzenemethanol
Date:  February 15, 2026[1]

Part 1: Executive Summary

(2-Bromophenyl)(phenyl)methanol is a critical diarylmethyl alcohol intermediate used primarily in medicinal chemistry and organic synthesis.[1] Its structural uniqueness lies in the ortho-bromo substituent , which serves as a versatile "handle" for downstream transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate tricyclic heterocycles or complex biaryl scaffolds.[1]

Unlike simple benzhydrols, the steric bulk of the ortho-bromine atom influences both the chemical reactivity and the physical handling requirements of the compound. This guide provides a comprehensive technical framework for the safe handling, synthesis, and storage of this compound, moving beyond basic Safety Data Sheet (SDS) parameters to address practical research contexts.

Part 2: Chemical Identity & Physical Properties[1]

Table 1: Physicochemical Specifications

PropertySpecificationContext/Notes
Molecular Formula

Molecular Weight 263.13 g/mol High bromine mass contribution.[1]
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point Solid (Experimental range varies)Note: Analogous diarylmethanols melt between 60–80°C. Determine experimentally for purity verification.
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor solubility in water; lipophilic.
Stability Stable under standard conditionsSusceptible to benzylic oxidation (to ketone) upon prolonged air exposure.[1]

Part 3: Hazard Identification & Safety Assessment (GHS)[1]

Based on toxicological data for brominated diarylmethanols and specific GHS classifications (CymitQuimica, 2025), this compound requires strict adherence to exposure controls.

Signal Word: WARNING

Table 2: GHS Hazard Statements & Precautionary Logic

Hazard CodeStatementMechanism of Action / Handling Logic
H302 Harmful if swallowedAcute Toxicity: Organobromine compounds can exhibit central nervous system (CNS) depression or hepatic toxicity upon ingestion.[1]
H315 Causes skin irritationDermal: Lipophilic nature allows interaction with skin lipids, leading to dermatitis.[1]
H319 Causes serious eye irritationMucosal: Micro-particulates are abrasive and chemically irritating to corneal tissue.[1]
H335 May cause respiratory irritationInhalation: Dust inhalation triggers mucosal inflammation in the upper respiratory tract.

Part 4: Strategic Handling & Engineering Controls[1]

Engineering Controls
  • Primary Barrier: All solid handling (weighing, transfer) must be performed inside a fume hood or a ventilated balance enclosure to prevent dust inhalation (H335).

  • Atmosphere: While the solid is relatively air-stable, solutions should be handled under an inert atmosphere (Nitrogen/Argon) if stored for >24 hours to prevent slow oxidation to (2-bromophenyl)(phenyl)methanone.[1]

Personal Protective Equipment (PPE) Matrix[1]
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact.[1] For prolonged handling in solution (DCM/DMSO), use Silver Shield/4H or double-gloved Nitrile to prevent permeation of the solvent carrying the solute.

  • Respiratory: If engineering controls fail or during spill cleanup, use a P95/P100 particulate respirator .

Emergency Response Logic

The following decision tree outlines the immediate response protocols for exposure incidents.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhal Inhalation (H335) Type->Inhal Act_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention if Irritation Persists Skin->Act_Skin Act_Eye 1. Rinse Cautiously with Water (15 min) 2. Remove Contact Lenses 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. If breathing difficult, give Oxygen 3. Medical Evaluation Inhal->Act_Inhal

Figure 1: Emergency response decision logic for exposure to (2-Bromophenyl)(phenyl)methanol.

Part 5: Technical Deep Dive – Synthesis & Reactivity[1]

Synthesis Workflow (Grignard Route)

The most reliable synthesis involves the addition of Phenylmagnesium bromide to 2-Bromobenzaldehyde . This route is preferred over using 2-bromophenylmagnesium bromide, which is prone to unstable "benzyne" intermediate formation or halogen-metal exchange scrambling.[1]

Key Technical Risks:

  • Exothermicity: The addition of the Grignard reagent to the aldehyde is highly exothermic.

  • Quenching: The magnesium alkoxide intermediate requires careful acidic hydrolysis (NH₄Cl) to prevent emulsion formation.

SynthesisWorkflow Reagent1 2-Bromobenzaldehyde (Electrophile) Step1 Controlled Addition (0°C, Anhydrous THF) Reagent1->Step1 Reagent2 PhMgBr (Nucleophile) Reagent2->Step1 Intermed Mg-Alkoxide Intermediate Step1->Intermed Exothermic Step2 Quench (Sat. NH4Cl) Intermed->Step2 Hydrolysis Product (2-Bromophenyl)(phenyl)methanol (Target) Step2->Product Workup

Figure 2: Grignard synthesis pathway highlighting critical control points (Temperature, Quench).

Reactivity & Storage Implications
  • Ortho-Effect: The bromine atom at the C-2 position creates significant steric hindrance.[1] In substitution reactions (e.g., converting -OH to -Cl), reaction rates will be slower compared to the para-isomer.[1]

  • Oxidation Risk: Benzylic alcohols are prone to oxidation.[2] Store the solid in amber glass vials at room temperature (or 2-8°C for long term) to prevent conversion to the ketone.

  • Acid Sensitivity: The benzylic hydroxyl group can be eliminated under strong acidic conditions to form a stabilized carbocation, which may dimerize or polymerize. Avoid storage in acidic media.

Part 6: Waste Disposal & Environmental Compliance[1]

  • Classification: Hazardous Chemical Waste (Halogenated Organic).[1]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone).

    • Segregate into Halogenated Organic Waste streams.

    • Do NOT mix with strong oxidizers (e.g., nitric acid) or alkali metals.

    • Dispose of via a licensed incineration facility equipped with scrubbers for Hydrogen Bromide (HBr) generation.

Part 7: References

  • CymitQuimica. (2025).[2][3] Safety Data Sheet: (2-Bromophenyl)(phenyl)methanol. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] (2-Bromophenyl)(phenyl)methanol Product Detail. Retrieved from [1][4]

  • PubChem. (2025).[5] Compound Summary: Brominated Diarylmethanols. National Library of Medicine. Retrieved from [1]

  • BLD Pharm. (2025). Product Analysis: (2-Bromophenyl)(phenyl)methanol. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Grignard synthesis of (2-Bromophenyl)(phenyl)methanol from 2-bromobenzaldehyde

Application Note: Chemoselective Synthesis of (2-Bromophenyl)(phenyl)methanol via Grignard Addition Executive Summary This application note details the optimized protocol for synthesizing (2-Bromophenyl)(phenyl)methanol,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (2-Bromophenyl)(phenyl)methanol via Grignard Addition

Executive Summary

This application note details the optimized protocol for synthesizing (2-Bromophenyl)(phenyl)methanol, a critical diarylmethyl scaffold used in the development of antihistamines, antifungal agents, and as a precursor for Suzuki-Miyaura cross-coupling reactions.[1]

The protocol addresses the specific challenge of reacting 2-bromobenzaldehyde with phenylmagnesium bromide (PhMgBr). The presence of an ortho-bromo substituent introduces steric hindrance and the potential for competitive halogen-metal exchange. This guide provides a high-yielding (>85%), chemoselective methodology that suppresses side reactions through strict temperature control and inverse addition techniques.[1]

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the nucleophilic addition of a phenyl anion (derived from PhMgBr) to the electrophilic carbonyl carbon of 2-bromobenzaldehyde.

Critical Chemical Challenges:

  • Steric Hindrance: The bromine atom at the C2 position creates steric bulk, potentially slowing the rate of nucleophilic attack compared to unsubstituted benzaldehyde.

  • Halogen-Metal Exchange: Aryl Grignard reagents can undergo exchange with aryl halides (PhMgBr + Ar-Br

    
     Ph-Br + Ar-MgBr). If this occurs, the resulting Grignard could react with the starting aldehyde to form bis(2-bromophenyl)methanol, a difficult-to-separate impurity.[1]
    
  • Chemostability: To mitigate exchange, the reaction is conducted at 0°C, where the kinetic rate of carbonyl addition significantly exceeds that of the exchange reaction.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Reactant1 2-Bromobenzaldehyde (Electrophile) Intermediate Magnesium Alkoxide Intermediate Reactant1->Intermediate THF, 0°C Reactant2 Phenylmagnesium Bromide (Nucleophile) Reactant2->Intermediate Product (2-Bromophenyl)(phenyl)methanol (Target) Intermediate->Product Hydrolysis Workup Acidic Workup (H3O+) Workup->Product

Figure 1: Mechanistic pathway for the Grignard addition. The kinetic control at 0°C favors the formation of the alkoxide over halogen exchange byproducts.

Experimental Protocol

Safety Warning: Phenylmagnesium bromide is pyrophoric and moisture-sensitive. All operations must be performed under an inert atmosphere (Nitrogen or Argon). 2-Bromobenzaldehyde is a skin and eye irritant.[2][3][4][5]

Materials & Equipment
  • Reagents:

    • 2-Bromobenzaldehyde (98%, solid/liquid depending on ambient temp).

    • Phenylmagnesium bromide (1.0 M solution in THF) – Recommended over in-situ preparation for reproducibility.[1]

    • Tetrahydrofuran (THF), anhydrous (water content <50 ppm).

    • Ammonium chloride (sat. aq.).

  • Equipment:

    • Schlenk line or Nitrogen balloon setup.

    • 3-neck round-bottom flask (RBF), 250 mL.[1]

    • Pressure-equalizing addition funnel.

    • Magnetic stirrer and ice bath.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck RBF and a magnetic stir bar under vacuum.

  • Backfill with Nitrogen. Repeat this cycle 3 times to ensure an oxygen/moisture-free environment.

  • Fit the flask with a rubber septum and the addition funnel (also dried).

Step 2: Reagent Loading (The "Nucleophile Pool")

  • Using a syringe, transfer 12.0 mL of Phenylmagnesium bromide (1.0 M in THF, 12.0 mmol, 1.2 equiv) into the RBF.

  • Note: Using a slight excess (1.2 equiv) ensures complete consumption of the aldehyde.

  • Cool the Grignard solution to 0°C using an ice/water bath. Stir gently.

Step 3: Substrate Addition

  • In a separate dry vial, dissolve 1.85 g of 2-Bromobenzaldehyde (10.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF .

  • Transfer this solution to the addition funnel via cannula or syringe.

  • Dropwise Addition: Add the aldehyde solution to the cold Grignard reagent over 20–30 minutes .

    • Rationale: Adding the aldehyde to the Grignard ensures the nucleophile is always in excess, preventing side reactions and ensuring immediate capture of the carbonyl.

  • Observe the color change (typically from brown/orange to a lighter suspension).

Step 4: Reaction & Monitoring

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Remove the ice bath and allow to warm to Room Temperature (RT) for an additional 1 hour .

  • TLC Check: (Eluent: 10% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear, and a new, more polar alcohol spot (
    
    
    
    ) should appear.

Step 5: Quench & Workup

  • Cool the mixture back to 0°C.

  • Quench: Slowly add 20 mL of Saturated Ammonium Chloride (aq) . Caution: Exothermic evolution of gas.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash with Brine (1 x 30 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Purification

The crude product is often a viscous yellow oil that solidifies upon standing.

  • Primary Method: Recrystallization from Hexane/EtOAc (9:[1]1) if solid.[3][6]

  • Secondary Method: Flash Column Chromatography (SiO2, Gradient 0

    
     10% EtOAc in Hexanes).
    

Workflow Visualization

Workflow Setup 1. Setup: Flame-dry glassware Inert Atmosphere (N2) Prep 2. Charge PhMgBr (1.2 eq) in THF at 0°C Setup->Prep Addition 3. Add 2-Bromobenzaldehyde (Dropwise, 30 min) Prep->Addition Maintain 0°C Reaction 4. Stir 1h @ 0°C -> 1h @ RT Monitor via TLC Addition->Reaction Quench 5. Quench with Sat. NH4Cl Extract with EtOAc Reaction->Quench Complete Conversion Isolate 6. Concentrate & Purify (Recrystallization/Column) Quench->Isolate

Figure 2: Operational workflow for the synthesis, emphasizing temperature control during the addition phase.

Results & Characterization

Typical Data Specifications
ParameterSpecificationNotes
Appearance White to off-white solidCrude may be yellow oil.[1]
Yield 85% – 92%High efficiency due to lack of

-hydrogens (no enolization).
Melting Point 38–40°CLiterature value consistency [1].

Value
0.3010% EtOAc in Hexanes.
Spectroscopic Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.58 (d, 
      
      
      
      Hz, 1H, Ar-H ortho to Br)[1]
    • 
       7.45–7.20 (m, 8H, Ar-H)[1]
      
    • 
       6.20 (s, 1H, CH -OH) — Diagnostic benzylic proton.[1]
      
    • 
       2.45 (br s, 1H, OH ) — Disappears with 
      
      
      
      shake.[1]
  • MS (ESI):

    
     263/265 
    
    
    
    (characteristic 1:1 Br isotope pattern).

Troubleshooting & Optimization

  • Issue: Low Yield / Recovered Starting Material.

    • Cause: Moisture in THF deactivated the Grignard.

    • Solution: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å) activated at 300°C. Increase Grignard equivalents to 1.5.

  • Issue: Biphenyl Impurity.

    • Cause: Homocoupling of PhMgBr (Wurtz coupling) or presence of

      
      .
      
    • Solution: Ensure strict

      
       atmosphere. This impurity is non-polar and easily removed via column chromatography (elutes with 100% Hexanes).
      
  • Issue: Bis(2-bromophenyl)methanol formation.

    • Cause: Halogen-metal exchange occurred.

    • Solution: Ensure the reaction temperature never exceeds 0°C during the addition phase. Do not reflux.

References

  • Physical Properties & Synthesis

    • PrepChem. "Synthesis of 2-Bromo-2-phenylethanol (Analogous Grignard Conditions)." Accessed Oct 2023.
    • (Provides general context for brominated phenyl alcohols).

  • Grignard Mechanism & Steric Effects

    • Organic Chemistry Portal. "Grignard Reaction: Mechanism and Side Reactions."[7]

  • Safety Data

    • PubChem.[2] "2-Bromobenzaldehyde - Safety and Hazards."[2][3][4][5][8] National Library of Medicine.

    • [1]

  • Commercial Reagent Handling

    • Sigma-Aldrich. "Product Specification: Phenylmagnesium bromide solution."

Sources

Application

Reduction of 2-bromobenzophenone to (2-Bromophenyl)(phenyl)methanol

Application Notes and Protocols for the Reduction of 2-Bromobenzophenone to (2-Bromophenyl)(phenyl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (2-Bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Reduction of 2-Bromobenzophenone to (2-Bromophenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-Bromophenyl)(phenyl)methanol

(2-Bromophenyl)(phenyl)methanol is a valuable synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. Its structure, featuring a secondary alcohol and a bromo-functionalized aromatic ring, allows for diverse subsequent chemical transformations. The reduction of the parent ketone, 2-bromobenzophenone, is a fundamental and critical step in accessing this versatile building block. This document provides a detailed guide to this reduction, with a focus on the widely used and reliable sodium borohydride (NaBH₄) method. The protocols and insights presented herein are designed to be directly applicable in a research and development setting.

Understanding the Reaction: Mechanism of Ketone Reduction by Sodium Borohydride

The reduction of a ketone to a secondary alcohol using sodium borohydride is a classic example of a nucleophilic addition reaction.[1] The key reactive species is the borohydride anion (BH₄⁻), which serves as a source of hydride ions (H⁻).[2][3]

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The hydride ion from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobenzophenone.[4] This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged alkoxide intermediate.[4]

  • Protonation: The alkoxide intermediate is then protonated by a protic solvent, such as methanol or water, which is added during the reaction or in a subsequent workup step.[1][2][4] This protonation step yields the final secondary alcohol product, (2-Bromophenyl)(phenyl)methanol.

It is important to note that one molecule of sodium borohydride can theoretically reduce four molecules of the ketone, as it possesses four hydride ions.[5] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.

Experimental Protocol: Sodium Borohydride Reduction of 2-Bromobenzophenone

This protocol details a standard and efficient method for the reduction of 2-bromobenzophenone to (2-Bromophenyl)(phenyl)methanol using sodium borohydride in a methanol solvent system.

Materials and Equipment:
  • 2-Bromobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzophenone (1.0 eq) in methanol. The amount of methanol should be sufficient to fully dissolve the starting material, typically around 10-15 mL per gram of ketone.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Addition of Reducing Agent: While stirring the cooled solution, slowly and portion-wise add sodium borohydride (1.1 - 1.5 eq). The addition should be done carefully to control the rate of reaction and any gas evolution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[6] A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 1-2 hours at room temperature after the addition of NaBH₄.[7]

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the solution is acidic and gas evolution ceases.[7] This step should be performed in the ice bath to manage the exothermic quenching process.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Bromophenyl)(phenyl)methanol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if a higher purity is required.

Data Summary:
ParameterValue
Starting Material 2-Bromobenzophenone
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 1 - 2 hours
Typical Yield >90%

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation 2_Bromobenzophenone 2-Bromobenzophenone Alkoxide_Intermediate Alkoxide Intermediate 2_Bromobenzophenone->Alkoxide_Intermediate Hydride H⁻ (from NaBH₄) Hydride->2_Bromobenzophenone Nucleophilic Attack Product (2-Bromophenyl)(phenyl)methanol Alkoxide_Intermediate->Product Methanol CH₃OH (Solvent) Methanol->Product Protonation

Caption: Mechanism of 2-bromobenzophenone reduction.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 2-Bromobenzophenone in Methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Monitor_TLC Monitor by TLC Add_NaBH4->Monitor_TLC Quench Quench with 1M HCl Monitor_TLC->Quench Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: Workflow for the reduction of 2-bromobenzophenone.

Safety Considerations

  • Sodium Borohydride: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It is also corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Quenching: The quenching of excess sodium borohydride with acid is an exothermic process that liberates hydrogen gas. Perform this step slowly and in an ice bath to control the reaction rate.

Characterization of (2-Bromophenyl)(phenyl)methanol

The successful synthesis of (2-Bromophenyl)(phenyl)methanol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum should show a characteristic signal for the carbinol proton (the proton on the carbon bearing the hydroxyl group) and the aromatic protons. The ¹³C NMR spectrum will confirm the presence of the alcohol carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The disappearance of the strong carbonyl (C=O) stretching band from the starting material (typically around 1660-1700 cm⁻¹) is a key indicator of a successful reduction.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to aid in its structural confirmation.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction - Insufficient reducing agent- Low reaction temperature- Short reaction time- Add more NaBH₄- Allow the reaction to warm to room temperature- Increase the reaction time and continue monitoring by TLC
Low Yield - Inefficient extraction- Loss of product during workup- Perform multiple extractions with ethyl acetate- Ensure complete transfer of all layers during the workup process
Product Contamination - Incomplete quenching- Inadequate washing- Ensure the reaction is fully quenched before workup- Perform thorough washes with water and brine

Conclusion

The reduction of 2-bromobenzophenone to (2-Bromophenyl)(phenyl)methanol using sodium borohydride is a robust and high-yielding transformation that is essential for the synthesis of more complex molecules in the pharmaceutical and chemical industries. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably and safely produce this important intermediate. The application of standard analytical techniques is crucial for verifying the identity and purity of the final product, ensuring its suitability for subsequent synthetic steps.

References

  • Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Chemguide.
  • Chemistry LibreTexts. (2021, August 16). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • BenchChem. Application Notes and Protocols for the Reduction of 2-Bromoacetophenone.
  • PrepChem.com. Synthesis of 2-Bromo-2-phenylethanol.
  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-5-bromobenzophenone.
  • Sciencemadness.org. Reduction of Benzophenone.
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
  • BenchChem.
  • Studylib. Lab Manual: Carbonyl Reduction with NaBH4.
  • Sciencing. (2022, August 30). Reduction Of Benzophenone By Sodium Borohydride.
  • Unknown. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.
  • The Royal Society of Chemistry.
  • Academic Journals.
  • The Royal Society of Chemistry.
  • YouTube. (2019, February 8). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones.
  • SpectraBase. (2-Bromophenyl)phenylmethanone - Optional[13C NMR] - Chemical Shifts.
  • Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
  • The Royal Society of Chemistry.
  • BMRB.

Sources

Method

Application Note: Asymmetric Synthesis of (S)-(2-Bromophenyl)(phenyl)methanol

This Application Note is designed for research scientists and process chemists requiring a robust, enantioselective protocol for the synthesis of (S)-(2-Bromophenyl)(phenyl)methanol . This protocol utilizes Asymmetric Tr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, enantioselective protocol for the synthesis of (S)-(2-Bromophenyl)(phenyl)methanol .

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium(II)-arene-diamine complex.[1][2] This method is selected over CBS reduction for this specific substrate because the ortho-bromo substituent creates a distinct steric "pocket" that is exceptionally well-recognized by the rigid chiral lattice of Noyori-type catalysts, often yielding higher enantiomeric excess (ee) and chemoselectivity than borane-based methods for diaryl ketones.

Executive Summary & Mechanistic Rationale

The synthesis of chiral diarylmethanols is traditionally challenging due to the steric similarity between two aryl rings. However, the (2-bromophenyl) moiety possesses significant steric bulk and an orthogonal twist relative to the carbonyl plane, distinguishing it from the unsubstituted phenyl ring.

We employ the Noyori-Ikariya Transfer Hydrogenation using RuCl .

  • Why this Catalyst? The (S,S)-configured diamine ligand creates a chiral environment that differentiates the "Large" (2-bromophenyl) and "Small" (phenyl) groups.

  • Stereochemical Control: The reaction proceeds via a metal-ligand bifunctional mechanism involving a six-membered pericyclic transition state. The hydride is delivered to the Re-face of the ketone (relative to the Cahn-Ingold-Prelog priority of the large group), yielding the (S)-alcohol .

  • Chemoselectivity: This method strictly reduces the ketone without affecting the aryl bromide, preserving the handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) if used as a pharmaceutical intermediate.

Mechanistic Pathway (Graphviz Visualization)

ATH_Mechanism cluster_legend Key Interactions PreCat Pre-Catalyst RuCl[(S,S)-TsDPEN](p-cymene) ActiveCat Active Species 16e- Ru-Amido Complex PreCat->ActiveCat -HCl (Base activation) Hydride Ru-Hydride Species (18e-) ActiveCat->Hydride + HCOOH (-CO2) TS Transition State CH/π Interaction Stabilization (Hydride Transfer) Hydride->TS + Substrate TS->ActiveCat Regeneration cycle Product Product (S)-(2-Bromophenyl)(phenyl)methanol >95% ee TS->Product H-Transfer HCOOH H-Donor HCOOH/TEA HCOOH->ActiveCat Substrate Substrate (2-Bromophenyl)(phenyl)methanone Substrate->TS L1 The 2-Br-Ph group (Large) is oriented away from the p-cymene ligand.

Caption: Catalytic cycle for the Ru-catalyzed ATH. The steric clash between the arene ligand and the 2-bromophenyl group enforces the facial selectivity.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
(2-Bromophenyl)(phenyl)methanone 1.0Substrate>98% Purity
RuCl 0.005 (0.5 mol%)CatalystStored under Argon
Formic Acid / Triethylamine 5:2 molar ratioH-DonorAzeotropic mixture, degassed
Dichloromethane (DCM) SolventOptionalAnhydrous, if solubility is low
Ethyl Acetate / Hexanes N/AWorkupHPLC Grade
Step-by-Step Procedure

Step 1: Catalyst Preparation (or use commercial) [3]

  • Note: The catalyst RuCl is commercially available. If preparing in situ: Mix [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in 2-propanol with TEA at 80°C for 1 hour, then concentrate.

Step 2: Reaction Setup

  • Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen (

    
    ).
    
  • Charge the flask with (2-Bromophenyl)(phenyl)methanone (1.30 g, 5.0 mmol).

  • Add the Ru-Catalyst (15.9 mg, 0.025 mmol, 0.5 mol%).

    • Optimization Note: For difficult substrates, loading can be increased to 1.0 mol%, but 0.5% is typically sufficient for ortho-substituted benzophenones.

  • Seal the flask with a septum and purge with

    
     for 5 minutes.
    

Step 3: Reduction

  • Via syringe, add the Formic Acid/Triethylamine (5:2) azeotrope (5.0 mL) to the flask.

    • Solubility Check: If the ketone does not dissolve, add 1-2 mL of anhydrous DCM or DMF. The reaction can run neat in the azeotrope if the substrate is liquid or soluble.

  • Stir the mixture at 28–30°C (slightly above RT ensures consistent kinetics).

  • Monitor: Check reaction progress via TLC (Eluent: 10% EtOAc/Hexane) or HPLC every 2 hours.

    • Endpoint: Reaction is typically complete in 12–24 hours. The mixture will turn from deep red/orange to a lighter yellow upon completion.

Step 4: Workup

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with:

    • Saturated

      
       (to remove residual formic acid).
      
    • Brine (saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude oil often crystallizes upon standing.

  • Recrystallization: Dissolve in hot Hexanes (with minimal EtOAc if needed) and cool to 0°C. This preferentially crystallizes the enantiopure alcohol, potentially upgrading ee from 95% to >99%.

  • Flash Chromatography: If oil persists, purify on Silica Gel (Gradient: 5%

    
     15% EtOAc in Hexanes).
    

Quality Control & Data Analysis

Expected Analytical Data
  • Physical State: White crystalline solid or viscous colorless oil.

  • Yield: >90% isolated yield.[4][5]

  • Enantiomeric Excess (ee): Typically 92–98% (before recrystallization).[4]

  • Absolute Configuration: (S) .

    • Confirmation: Compare optical rotation with literature or derivatize with Mosher's acid chloride.

Process Analytical Technology (PAT)

To validate the protocol, the following analytical method is recommended:

ParameterMethodCondition
Conversion HPLC / GCC18 Column, Water/MeCN gradient
Enantiopurity Chiral HPLCChiralcel OD-H or AD-H column
Mobile Phase IsocraticHexane : i-PrOH (90:10 or 95:5)
Flow Rate Standard1.0 mL/min, Detection @ 254 nm

Stereochemical Model Validation: The (S,S)-catalyst blocks the quadrant occupied by the


-arene (p-cymene). The bulky 2-bromophenyl  group (

) orients away from this steric wall, while the smaller phenyl group (

) sits closer. Hydride delivery occurs from the metal center to the Re-face of the ketone, generating the (S) -alcohol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or low solubility.Ensure

exclusion. Add DCM as co-solvent. Increase Temp to 40°C.
Low ee (<80%) Temperature too high or wrong ligand config.Run reaction at lower temp (0°C to 10°C) to maximize steric differentiation. Verify (S,S)-ligand purity.
Racemization Acidic workup too harsh.Benzylic alcohols can racemize in acid. Ensure rapid neutralization with

during workup.
No Reaction Old Catalyst.Ru-hydride species are air-sensitive. Use fresh catalyst or re-complex precursor.

References

  • Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][6][7] Accounts of Chemical Research. (Foundational work on Ru-arene-diamine catalysts).

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[8] Journal of the American Chemical Society. (Specifics on aryl ketone reduction).

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society. (Demonstrates tolerance of steric bulk/unsaturation).

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. (Alternative CBS method reference).

  • Carnegie Mellon University (Noyori Group Collaboration). Selective Hydrogenation of Benzophenones to Benzhydrols. (Explicitly discusses ortho-substituted benzophenones).

Sources

Application

Using (2-Bromophenyl)(phenyl)methanol in the synthesis of novel ligands

Application Note: Divergent Synthesis of Novel Chiral Ligands using (2-Bromophenyl)(phenyl)methanol Abstract (2-Bromophenyl)(phenyl)methanol represents a privileged "bifunctional scaffold" in ligand design. Its unique ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Novel Chiral Ligands using (2-Bromophenyl)(phenyl)methanol

Abstract

(2-Bromophenyl)(phenyl)methanol represents a privileged "bifunctional scaffold" in ligand design. Its unique architecture combines a chemically distinct aryl bromide (amenable to cross-coupling or lithiation) with a benzylic alcohol (amenable to resolution, substitution, or directing group chemistry). This Application Note details the protocols for transforming this racemate into high-value, enantiopure P,O-ligands (hemilabile) and P,N-ligands (hard/soft donors). These ligands are critical for asymmetric hydrogenation, Suzuki-Miyaura coupling, and Pd-catalyzed allylic substitutions.

Part 1: Structural Utility & Retrosynthetic Logic

The utility of (2-bromophenyl)(phenyl)methanol stems from its ability to undergo orthogonal functionalization . The ortho-bromide provides a handle for introducing soft donors (Phosphorus), while the benzylic alcohol serves as a chiral anchor that can be resolved, inverted, or cyclized.

Mechanism of Action: The Chelate Effect

Ligands derived from this scaffold typically form 6- or 7-membered chelate rings with transition metals (Rh, Ru, Pd). The rigidity of the biphenyl-like backbone (after functionalization) imparts high atropoisomeric stability, crucial for inducing stereoselectivity in catalytic turnovers.

Figure 1: Divergent Synthesis Pathway This diagram illustrates the modular access to three distinct ligand classes from a single precursor.

LigandSynthesis Scaffold (2-Bromophenyl)(phenyl)methanol (Racemic Scaffold) Resolution Enzymatic Kinetic Resolution (CAL-B) Scaffold->Resolution Step 1 ChiralAlcohol Chiral Alcohol (>99% ee) Resolution->ChiralAlcohol Yields R or S PathPO Lithiation & Phosphination ChiralAlcohol->PathPO Route A PathPN Mitsunobu Azidation & Staudinger Reduction ChiralAlcohol->PathPN Route B LigandPO Chiral P,O-Ligand (Hemilabile) PathPO->LigandPO LigandPN Chiral P,N-Ligand (Hard/Soft Donor) PathPN->LigandPN

Caption: Modular workflow transforming the racemic scaffold into P,O and P,N chiral ligands.

Part 2: Protocol A - Synthesis of Chiral P,O-Ligands

This protocol focuses on the synthesis of (S)-[2-(Diphenylphosphino)phenyl]phenylmethanol . This ligand class operates via a hemilabile mechanism: the phosphine binds tightly to the metal, while the hydroxyl group coordinates weakly (or directs via H-bonding), creating a vacant site during the catalytic cycle.

Phase 1: Enzymatic Kinetic Resolution (EKR)

Rationale: Chemical resolution is inefficient for this substrate. Enzymatic resolution using Candida antarctica Lipase B (CAL-B) provides >99% ee under mild conditions.[1]

Materials:

  • Substrate: (2-Bromophenyl)(phenyl)methanol (Racemic)

  • Enzyme: Novozym 435 (Immobilized CAL-B)[1]

  • Acyl Donor: Vinyl Acetate (Irreversible donor to prevent back-reaction)

  • Solvent: tert-Butyl methyl ether (MTBE) or Toluene (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 g (38 mmol) of racemic alcohol in 100 mL of anhydrous MTBE.

  • Activation: Add 5.0 g of Novozym 435 and 10 mL of Vinyl Acetate (excess).

  • Incubation: Stir at 30°C at 200 rpm. Monitor conversion via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Stop reaction at exactly 50% conversion (typically 24–48 hours).

    • Note: The enzyme selectively acetylates the (R)-enantiomer. The (S)-enantiomer remains as the free alcohol.

  • Separation: Filter off the enzyme. Concentrate the filtrate.

  • Purification: Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target:(S)-(2-Bromophenyl)(phenyl)methanol (>99% ee).

Phase 2: Phosphination via Lithium-Halogen Exchange

Rationale: Direct lithiation of the alcohol requires 2 equivalents of base (one for -OH, one for -Br). We use a transient protection strategy or direct dianion formation to introduce the phosphine.

Step-by-Step Protocol:

  • Dianion Formation: Dissolve 1.0 g (3.8 mmol) of (S)-alcohol in 15 mL anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 3.1 mL, 7.8 mmol, 2.05 eq) dropwise over 20 minutes.

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the dilithio species.

  • Equilibration: Stir at -78°C for 1 hour.

  • Phosphination: Add Chlorodiphenylphosphine (PPh₂Cl, 0.8 mL, 4.2 mmol) dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the (S)-P,O-Ligand .

Performance Metrics (Representative):

ParameterValueNotes
Resolution Yield 46% (Theoretical Max 50%)High recovery of enantiopure material.
Enantiomeric Excess (ee) >99%Validated via Chiral HPLC.
Phosphination Yield 72–85%Sensitive to moisture; strictly anhydrous conditions required.

Part 3: Protocol B - Synthesis of Chiral P,N-Ligands

This protocol converts the chiral alcohol into a chiral amine with inversion of configuration , creating a P,N-ligand (aminophosphine). These are structurally analogous to the famous Trost or Pfaltz ligands.

Workflow: Stereoinversion & Functionalization

Figure 2: P,N-Ligand Synthesis Workflow Visualizing the stereochemical inversion strategy.

PN_Synthesis Input (S)-Alcohol (From Protocol A) Mitsunobu Mitsunobu Reaction (DPPA, DEAD, PPh3) Input->Mitsunobu Activation Azide (R)-Azide Intermediate (Inversion of Config) Mitsunobu->Azide SN2 Inversion Staudinger Staudinger Reduction (PPh3 / H2O) Azide->Staudinger Amine (R)-Amine Staudinger->Amine Coupling Pd-Catalyzed P-C Coupling (HPPh2, Pd(OAc)2) Amine->Coupling Cross-Coupling Final (R)-P,N-Ligand Coupling->Final

Caption: Stereospecific conversion of the alcohol to an amine, followed by phosphination.

Step-by-Step Protocol:

  • Mitsunobu Azidation:

    • To a solution of (S)-alcohol (1.0 eq), PPh₃ (1.2 eq), and Diphenylphosphoryl azide (DPPA, 1.2 eq) in THF at 0°C, add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.

    • Stir at RT for 12 hours.

    • Result:(R)-(2-Bromophenyl)(phenyl)methyl azide (Inversion of stereocenter).

  • Staudinger Reduction:

    • Treat the crude azide with PPh₃ (1.5 eq) in THF/H₂O (10:1) at 50°C for 4 hours.

    • Result:(R)-1-(2-Bromophenyl)-1-phenylmethanamine .

  • P-C Cross-Coupling (Buchwald-Type):

    • Note: We cannot use lithiation easily here due to the free amine protons. We use Pd-catalyzed coupling.

    • Reagents: Aryl Bromide (Amine), Diphenylphosphine (HPPh₂), Pd(OAc)₂ (5 mol%), Dippf (Ligand), Cs₂CO₃ (Base).

    • Conditions: Toluene, 100°C, 18 hours, Sealed tube.

    • Result:(R)-2-(Diphenylphosphino)-α-phenylbenzylamine .

Part 4: Troubleshooting & Optimization

Critical Control Points (CCPs)
  • Moisture Control (Protocol A): The dilithio-intermediate in Protocol A is extremely basic. Even trace moisture will protonate the C-Li bond (reforming the bromide) or the O-Li bond.

    • Validation: Use THF distilled from Sodium/Benzophenone. Glassware must be oven-dried at 120°C for >4 hours.

  • Enzyme Activity (Protocol A): CAL-B activity varies by batch.

    • Validation: Run a pilot scale (100 mg) reaction to determine the exact time to reach 50% conversion. Over-running the reaction (>51%) degrades the ee of the remaining alcohol.

  • Safety (Protocol B): Azides are potential explosion hazards.

    • Precaution: Do not concentrate the azide intermediate to dryness if the scale exceeds 5g. Proceed directly to reduction if possible.

Analytical Validation
  • 1H NMR (CDCl₃): Look for the diagnostic shift of the benzylic proton.

    • Alcohol: ~6.0 ppm (singlet/doublet depending on OH coupling).

    • Phosphine-Alcohol: ~6.3 ppm (often shows coupling to P).

  • 31P NMR:

    • Free Phosphine: -10 to -20 ppm (typical for triarylphosphines).

    • Oxide (Impurity): +25 to +30 ppm. If observed, repurify under inert atmosphere.

References

  • Lipase-Catalyzed Kinetic Resolution of Diaryl Carbinols

    • Source: "Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands."
    • URL:[Link]

  • General Synthesis of Benzhydrols (Grignard/Reduction)

    • Source: "Synthesis of Benzhydrol (Diphenylmethanol) - Organic Syntheses."
    • URL:[Link]

  • Phosphination of Aryl Bromides (Lithiation Route)

    • Source: "Synthesis of DPH from benzhydrol - ResearchG
    • URL:[Link]

  • Applications of Chiral Diarylmethylamines (P,N Precursors)

    • Source: "Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxyl
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Bromophenyl)(phenyl)methanol via Grignard Reaction

Welcome to the technical support center for the Grignard synthesis of (2-Bromophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Grignard synthesis of (2-Bromophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction, improve yield, and troubleshoot common issues. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

I. Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most frequently encountered problems that lead to diminished yields of (2-Bromophenyl)(phenyl)methanol. Each issue is presented in a question-and-answer format, providing a direct line to a solution.

Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix this?

Failure to initiate is a common hurdle in Grignard synthesis, often stemming from the passivity of the magnesium metal surface or the presence of contaminants.[1]

Core Problem: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-bromine bond of phenyl bromide.[2]

Solutions:

  • Mechanical Activation: Under an inert atmosphere, use a dry glass stirring rod to gently crush some of the magnesium turnings.[3][4] This action breaks the oxide layer, exposing a fresh, reactive metal surface.[3][4]

  • Chemical Activation:

    • Iodine: Add a single, small crystal of iodine to the flask containing the magnesium.[1][3][4][5][6][7] The disappearance of the characteristic purple or brown color of iodine indicates that the magnesium surface has been activated.[1]

    • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can also be used as an initiator.[1][2][5][8] The reaction of 1,2-dibromoethane with magnesium produces ethylene gas and magnesium bromide, effectively cleaning the magnesium surface.[2][8]

  • Initiator Grignard: Adding a small amount of a previously prepared Grignard reagent can often kick-start the reaction.[1]

Q2: The reaction starts, but my yield of (2-Bromophenyl)(phenyl)methanol is consistently low. What are the primary reasons for this?

Low yields in Grignard reactions are typically attributed to side reactions that consume either the Grignard reagent or the starting materials.[9]

Key Culprits:

  • Presence of Water: Grignard reagents are potent bases and will readily react with even trace amounts of water in the glassware or solvent.[3][6][9][10][11][12][13][14][15] This "quenching" reaction converts the Grignard reagent into an alkane, rendering it useless for the desired reaction.[4][11]

  • Wurtz Coupling: A significant side reaction is the coupling of the formed phenylmagnesium bromide with unreacted phenyl bromide to form biphenyl.[14][16] This is particularly prevalent if the concentration of phenyl bromide is too high.[1]

  • Reaction with Atmospheric Oxygen: Grignard reagents can react with oxygen to form alkoxides, which after workup will produce phenols.[9][17]

Optimization Strategies:

ParameterRecommendationRationale
Glassware Preparation All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under an inert gas (e.g., nitrogen or argon).[1][9][15]To eliminate any trace amounts of water that will quench the Grignard reagent.[6][9][13]
Solvent Purity Use anhydrous grade diethyl ether or tetrahydrofuran (THF), preferably freshly distilled.[1][5][13] Solvents should be stored over molecular sieves.Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent.[17] Any moisture in the solvent will destroy the reagent.[9]
Inert Atmosphere The entire reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[1][9][10][17]To prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[9][17]
Reagent Addition Add the solution of phenyl bromide dropwise to the magnesium suspension.[1] Similarly, add the 2-bromobenzaldehyde solution slowly to the formed Grignard reagent, preferably at a low temperature (e.g., 0°C).[9]Slow addition of the alkyl halide minimizes the Wurtz coupling side reaction by keeping its concentration low.[1] Slow addition of the aldehyde to the Grignard reagent at low temperatures favors the desired nucleophilic addition over potential side reactions.[9]
Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?

The primary byproduct in this synthesis is often biphenyl, resulting from Wurtz coupling.[14] Another potential byproduct is benzene, formed from the reaction of the Grignard reagent with any acidic protons.

Minimization Protocol:

  • Slow Addition: As mentioned, the dropwise addition of phenyl bromide to the magnesium suspension is critical to suppress the formation of biphenyl.[1]

  • Proper Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Using strong acids like HCl for quenching can sometimes promote side reactions with the tertiary alcohol product.[9]

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate the desired (2-Bromophenyl)(phenyl)methanol from byproducts. Petroleum ether can be used to selectively dissolve the biphenyl byproduct, leaving the desired alcohol as a solid.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the ether solvent in a Grignard reaction?

Ethereal solvents like diethyl ether or THF are essential for a successful Grignard reaction. They play a dual role:

  • Solvation: They dissolve the Grignard reagent.

  • Stabilization: The lone pairs of electrons on the oxygen atoms of the ether coordinate with the magnesium atom of the Grignard reagent, forming a stable complex.[17] This stabilization is crucial for the formation and reactivity of the reagent.

Q2: Can I use a different aryl halide, such as phenyl chloride, to prepare the Grignard reagent?

While it is possible to form Grignard reagents from aryl chlorides, the reactivity of the carbon-halogen bond follows the order I > Br > Cl. Aryl bromides are generally the preferred starting material for Grignard reagent formation due to their optimal balance of reactivity and stability. Aryl chlorides can be less reactive and may require more forcing conditions to initiate the reaction.[7]

Q3: How can I confirm the formation of my Grignard reagent before adding the 2-bromobenzaldehyde?

A simple qualitative test involves taking a small aliquot of the reaction mixture and adding it to a solution of iodine in an appropriate solvent. The disappearance of the iodine color indicates the presence of the Grignard reagent. For a more quantitative measure, the concentration of the Grignard reagent can be determined by titration.[9]

Q4: What is the mechanism of the Grignard reaction with an aldehyde?

The Grignard reaction is a nucleophilic addition reaction. The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde.[2][14] This forms a tetrahedral intermediate, which is a magnesium alkoxide.[2] Subsequent workup with a mild acid protonates the alkoxide to yield the final alcohol product.[13][14]

III. Experimental Workflow and Diagrams

Workflow for Grignard Synthesis of (2-Bromophenyl)(phenyl)methanol

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware D Form Grignard Reagent (Phenylmagnesium Bromide) A->D B Activate Magnesium B->D C Prepare Anhydrous Solvents C->D E Add 2-Bromobenzaldehyde D->E F Quench with NH4Cl E->F G Extract with Ether F->G H Dry Organic Layer G->H I Purify Product H->I

Caption: Experimental workflow for the synthesis of (2-Bromophenyl)(phenyl)methanol.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield? No_Initiation Reaction Fails to Start Start->No_Initiation Yes Low_Conversion Reaction Starts, Low Yield Start->Low_Conversion No Activate_Mg Activate Magnesium (Iodine, Crushing) No_Initiation->Activate_Mg Check_Dryness Ensure Anhydrous Conditions (Glassware, Solvents) No_Initiation->Check_Dryness Low_Conversion->Check_Dryness Slow_Addition Slow Reagent Addition Low_Conversion->Slow_Addition Inert_Atmosphere Use Inert Atmosphere Low_Conversion->Inert_Atmosphere

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

IV. Detailed Experimental Protocol

Preparation of Phenylmagnesium Bromide
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the magnesium turnings.[1][4]

  • In the dropping funnel, prepare a solution of phenyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the phenyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.[4] If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.

  • Once the reaction has initiated, add the remaining phenyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Synthesis of (2-Bromophenyl)(phenyl)methanol
  • Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.

  • Prepare a solution of 2-bromobenzaldehyde (0.9 equivalents) in anhydrous diethyl ether.

  • Add the 2-bromobenzaldehyde solution dropwise to the stirring Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

Workup and Purification
  • Carefully pour the reaction mixture into a flask containing a cold, saturated aqueous solution of ammonium chloride.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

V. References

  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem.

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.

  • The Grignard Reaction.

  • How dangerous is actually adding water to Grignard reagent? : r/chemistry - Reddit.

  • Organometallic Compounds of Magnesium - Chemistry LibreTexts.

  • Does anyone know the best way to activate magnesium for the... - ECHEMI.

  • preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles) - UNL Institutional Repository.

  • Grignard Reagent and Grignard Reaction - Organic Chemistry Tutor.

  • What happens when a Grignard reagent reacts with water? - Quora.

  • Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts.

  • grignard reagents - Chemguide.

  • Troubleshooting my grignard reactions : r/chemistry - Reddit.

  • Grignard Reaction.

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.

  • How to improve the percent yield in Grignard reaction - Quora.

  • Solved During the Grignard reaction, I obtained a low | Chegg.com.

  • Grignard Reaction: Synthesis of Triphenylmethanol.

  • Grignard Reaction - Organic Chemistry Portal.

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Optimizing reaction conditions for the synthesis of tertiary alcohols - Benchchem.

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT.

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.

  • Preparation of the Grignard reagent, phenylmagnesium bromide.

  • Technical Support Center: Grignard Reagent Formation from (S)-2-Bromooctane - Benchchem.

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

  • A Snippet of Grignard Reagent's Histroy.

  • (2-Bromophenyl)methanol - ChemScene.

  • Synthesis of Triphenylmethanol From Bromobenzene | PDF | Chemical Reactions - Scribd.

  • The first solvent-free method for the reduction of esters - Rsc.org.

  • Application Notes and Protocols for the Synthesis and Purification of 2-Phenyl-2-propanol - Benchchem.

  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure.

  • (2-Bromophenyl)(phenyl)methanol|BLD Pharm.

Sources

Optimization

Technical Guide: Side Reaction Analysis in the Synthesis of (2-Bromophenyl)(phenyl)methanol

Executive Summary The synthesis of (2-Bromophenyl)(phenyl)methanol (CAS: 29334-16-5) presents a unique dichotomy in organic synthesis: it is structurally simple but synthetically unforgiving. The presence of the ortho-br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2-Bromophenyl)(phenyl)methanol (CAS: 29334-16-5) presents a unique dichotomy in organic synthesis: it is structurally simple but synthetically unforgiving. The presence of the ortho-bromo substituent is not merely a steric feature; it is a reactive handle capable of triggering "benzyne" pathways or undergoing inadvertent metal-halogen exchange.

This guide moves beyond standard textbook protocols to address the why and how of failure modes. We will focus on the two primary synthetic routes: Grignard Addition and Ketone Reduction , analyzing the thermodynamic sinks that lead to yield loss.

Module A: The Grignard Route (Nucleophilic Addition)

The "Forbidden" Pathway: Benzyne Formation

The most critical error in this synthesis is the attempt to generate the Grignard reagent from 1,2-dibromobenzene or 1-bromo-2-iodobenzene.

  • The Trap: Researchers often attempt to make (2-bromophenyl)magnesium bromide to react with benzaldehyde.

  • The Failure Mode: The ortho-metallated species is thermally unstable. It undergoes rapid elimination of MgBr₂ (or LiBr) to form 1,2-dehydrobenzene (Benzyne) .

  • The Result: Benzyne is highly electrophilic and will rapidly polymerize into tars or react indiscriminately with nucleophiles.

Visualization: The Benzyne "Crash" Mechanism

The following diagram illustrates the mechanistic failure when the incorrect halogen-metal exchange precursor is used.

BenzyneMechanism Start 1,2-Dibromobenzene Intermediate o-Bromophenyl Metal Species (Unstable > -78°C) Start->Intermediate Metal-Halogen Exchange Mg + Mg/Li (Metalation) Benzyne BENZYNE (Reactive Intermediate) Intermediate->Benzyne Spontaneous Elimination Elimination Elimination of Metal Halide (MX) Tar Polymers/Tars (Black Gunk) Benzyne->Tar Dimerization/Polymerization Trapped Nucleophilic Trapping (Wrong Product) Benzyne->Trapped Solvent Attack

Figure 1: The Benzyne elimination pathway. Note that once the metal is installed ortho to the bromine, elimination is kinetically favored at temperatures above -78°C.

Protocol Correction: The "Safe" Route

To avoid benzyne formation, you must invert the polarity of the coupling partners:

  • Nucleophile: Phenylmagnesium bromide (PhMgBr) – Stable, commercially available.

  • Electrophile: 2-Bromobenzaldehyde – No risk of elimination.

Key Troubleshooting Q&A:

Q: I used PhMgBr and 2-Bromobenzaldehyde, but I still see biphenyl in my NMR. Why? A: This is Wurtz-type homocoupling . It occurs during the preparation of the PhMgBr reagent itself (2 Ph-Br + Mg


 Ph-Ph + MgBr₂).
  • Fix: Purchase commercial PhMgBr or initiate the Grignard formation at a lower temperature with slow addition of bromobenzene to the magnesium turnings.

Q: My yield is low, and I recovered starting material (aldehyde). A: This indicates "Enolization" (though rare with benzaldehyde) or, more likely, Moisture Quenching .

  • Fix: 2-Bromobenzaldehyde is bulky. Ensure the reaction runs for at least 2 hours at room temperature after addition. Verify solvent dryness (<50 ppm water).

Module B: The Reduction Route (Ketone Alcohol)

This route involves reducing (2-bromophenyl)(phenyl)methanone. While safer regarding carbon-carbon bond formation, it introduces Chemo-selectivity risks.

The Risk: Hydrodehalogenation (Debromination)

Using aggressive reducing agents (e.g., LiAlH₄ in refluxing ether) can result in the loss of the bromine atom, yielding diphenylmethanol instead of the target.

Comparative Reagent Table
ReagentConditionsRisk of DebrominationRecommendation
NaBH₄ MeOH/EtOH, 0°C to RTLow Primary Choice. Highly selective for C=O over Ar-Br.
LiAlH₄ THF/Ether, RefluxHigh Avoid. Can attack Ar-Halide bonds at high temps.
H₂ / Pd-C Ethanol, 1 atmCritical Forbidden. Will quantitatively remove the bromine (Hydrogenolysis).
DIBAL-H Toluene, -78°CLowOverkill. Expensive and unnecessary for ketones.

Key Troubleshooting Q&A:

Q: I see a new spot on TLC that is less polar than my product. What is it? A: It is likely the Bis-ether dimer .

  • Mechanism: The product is a benzylic alcohol.[1][2] In the presence of acid (even weak acids during workup) or heat, it forms a stabilized carbocation which is trapped by another molecule of alcohol.

  • Fix: Neutralize the reaction mixture completely (pH 7) before concentrating. Do not use strong acids (HCl) for the quench if possible; use saturated NH₄Cl.

Module C: Post-Reaction Stability

The target molecule, (2-Bromophenyl)(phenyl)methanol, contains a hydroxyl group on a carbon flanked by two aromatic rings. This makes the C-OH bond labile under acidic conditions due to the stability of the resulting benzhydryl cation.

Impurity Profile Matrix
Impurity NameOriginDetection (NMR/MS)Prevention Strategy
Biphenyl Grignard Homocoupling

7.3-7.6 (multiplets only); MS m/z 154
Use slow addition during Grignard prep.
Diphenylmethanol Over-reduction (Debromination)Loss of Br isotope pattern (1:1 ratio of M/M+2 gone)Use NaBH₄; Avoid Pd catalysts.
Bis(2-bromophenyl)(phenyl)methyl ether Acid-catalyzed dimerizationDoubling of molecular weight; Loss of OH peakKeep workup neutral; Avoid heat during rotary evaporation.
2-Bromobenzophenone Incomplete Reduction / Re-oxidationC=O stretch in IR (1660 cm⁻¹);

196 ppm (¹³C)
Check stoichiometry (1.1 eq NaBH₄); Store under inert gas.

Decision Tree: Troubleshooting Your Synthesis

Use this flow to diagnose failures in real-time.

TroubleshootingTree Start Problem Identified Q1 Is the issue Low Yield or Impurities? Start->Q1 Yield Low Yield Q1->Yield Yield Impurity Impurities / Tars Q1->Impurity Purity Q2 Did reaction turn black/tarry? Impurity->Q2 Benzyne BENZYNE FORMATION Cause: Metallation of Ar-Br Fix: Switch to PhMgBr + Aldehyde Q2->Benzyne Yes (Black Tar) Q3 Is the impurity non-polar? Q2->Q3 No (Clean spots) Wurtz WURTZ COUPLING (Biphenyl) Cause: Fast Mg addition Fix: Slow addition, lower temp Q3->Wurtz Biphenyl detected Debrom DEBROMINATION Cause: Strong Reductant (LAH/H2) Fix: Use NaBH4 Q3->Debrom Br lost (MS check)

Figure 2: Diagnostic logic for identifying reaction failures.

References

  • Benzyne Formation & Mechanism

    • Gilchrist, T. L. Heterocyclic Chemistry.
    • Source:

  • Grignard Reagent Stability & Wurtz Coupling

    • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. (Classic reference on Grignard side reactions).
    • Source:

  • Sodium Borohydride Selectivity

    • Vollhardt, K. P. C., & Schore, N. E. Organic Chemistry: Structure and Function. Discusses chemoselectivity of NaBH4 vs LiAlH4.
    • Source:

  • Lithium-Halogen Exchange Risks

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research.
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing the Reduction of 2-Bromobenzophenone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-bromophenyl)(phenyl)methanol through the reduction of 2-bromobenzophenone. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-bromophenyl)(phenyl)methanol through the reduction of 2-bromobenzophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of this specific transformation and optimize your reaction conditions for high yield and purity.

Introduction: The Challenge of Selectivity

The reduction of 2-bromobenzophenone to its corresponding secondary alcohol, (2-bromophenyl)(phenyl)methanol, is a foundational transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. While seemingly a straightforward ketone reduction, the presence of the ortho-bromo substituent introduces a significant challenge: the potential for a competing hydrodehalogenation reaction, leading to the formation of benzhydrol as an undesired byproduct. The optimization of this reaction, therefore, hinges on achieving high chemoselectivity—reducing the ketone without cleaving the carbon-bromine bond. Temperature is a critical parameter in this optimization, directly influencing both the rate of the desired reduction and the extent of undesired side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of 2-bromobenzophenone.

Issue 1: Low Yield of the Desired Product, (2-bromophenyl)(phenyl)methanol

  • Question: My reaction shows low conversion of the starting material, resulting in a poor yield of the desired alcohol. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion can stem from several factors related to reagent activity, reaction time, and temperature.

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common and effective choice for this transformation, a 1.5 to 2.0 molar equivalent is typically recommended to ensure complete reduction of the ketone.

    • Reaction Time: The reduction may be sluggish, especially at lower temperatures. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[1] If the reaction has stalled, consider extending the reaction time.

    • Suboptimal Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. If you are running the reaction at a very low temperature (e.g., 0 °C) to minimize side reactions, a longer reaction time will be necessary. Conversely, if the reaction is too slow at a low temperature, a modest increase in temperature may be required.

    • Reagent Quality: The purity and activity of your reducing agent are paramount. Use freshly opened or properly stored sodium borohydride, as it can decompose over time, especially when exposed to moisture.

Issue 2: Presence of a Significant Amount of Benzhydrol Byproduct

  • Question: My final product is contaminated with a significant amount of benzhydrol. What is causing this, and how can I minimize its formation?

  • Answer: The formation of benzhydrol is a clear indication of hydrodehalogenation, a side reaction where the bromine atom is replaced by a hydrogen atom. This is a common issue, particularly when using catalytic hydrogenation methods.

    • Choice of Reducing Agent: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is highly prone to causing dehalogenation of aryl bromides.[2][3] For this reason, sodium borohydride (NaBH₄) is the preferred reagent for the reduction of 2-bromobenzophenone as it is generally chemoselective for the ketone and less likely to cleave the C-Br bond under controlled conditions.

    • Optimizing Temperature with NaBH₄: Even with NaBH₄, higher temperatures can increase the rate of dehalogenation, although to a lesser extent than with catalytic hydrogenation. It is recommended to start the reaction at a lower temperature (0-5 °C) and then allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary to drive the reaction to completion, and even then, use only mild heating.

    • Solvent Choice: The choice of solvent can influence the reaction's outcome. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and are generally suitable for this transformation.[1]

Issue 3: Complex Product Mixture with Multiple Unidentified Spots on TLC

  • Question: My TLC plate shows the starting material, the desired product, and several other spots that I cannot identify. What could be the source of these impurities?

  • Answer: A complex product mixture can arise from a combination of factors, including side reactions and the quality of your starting materials.

    • Purity of Starting Material: Ensure that your 2-bromobenzophenone is pure before starting the reaction. Impurities in the starting material will be carried through the reaction and can complicate purification.

    • Side Reactions: Besides dehalogenation, other side reactions can occur, especially at elevated temperatures. These may include the formation of dimers or other condensation products. Maintaining a controlled, lower temperature is key to minimizing these side reactions.

    • Work-up Procedure: The work-up procedure is critical for isolating a clean product. Ensure that you are effectively quenching any excess reducing agent and that your extraction and washing steps are sufficient to remove any inorganic byproducts or unreacted reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the reduction of 2-bromobenzophenone with sodium borohydride?

A1: The optimal temperature is a balance between reaction rate and selectivity. A good starting point is to perform the addition of NaBH₄ at 0-5 °C and then allow the reaction to stir at room temperature (around 20-25 °C) while monitoring its progress. This temperature profile helps to control the initial exotherm of the reaction and minimizes the risk of dehalogenation. If the reaction is too slow, a gentle warming to 30-40 °C can be considered, but this should be done with caution and careful monitoring for the formation of the benzhydrol byproduct.

Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for this reduction?

A2: While LiAlH₄ is a powerful reducing agent for ketones, it is generally not recommended for the reduction of 2-bromobenzophenone. LiAlH₄ is much more reactive than NaBH₄ and has a higher propensity to reduce the aryl halide, leading to a significant amount of dehalogenation.[4] The milder nature of NaBH₄ makes it the more suitable choice for this chemoselective transformation.

Q3: How does the ortho-bromo substituent affect the reactivity of the ketone?

A3: The ortho-bromo group can exert a steric hindrance effect, potentially slowing down the approach of the hydride reagent to the carbonyl carbon.[5][6] This steric effect is one of the reasons why the reaction may require slightly longer reaction times or a moderate excess of the reducing agent compared to the reduction of unsubstituted benzophenone.

Q4: Is catalytic transfer hydrogenation a viable alternative to using NaBH₄?

A4: Catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid in the presence of a transition metal catalyst (often palladium or ruthenium), can be a powerful reduction method.[7][8][9][10] However, for substrates containing aryl bromides, there is still a significant risk of dehalogenation, similar to what is observed with catalytic hydrogenation using hydrogen gas.[2] Therefore, while it might be possible to optimize conditions for transfer hydrogenation, NaBH₄ remains a more reliable and straightforward choice for achieving high chemoselectivity in this specific case.

Experimental Protocols

Protocol 1: Optimized Sodium Borohydride Reduction of 2-Bromobenzophenone

This protocol is designed to maximize the yield of (2-bromophenyl)(phenyl)methanol while minimizing the formation of the dehalogenated byproduct.

Materials:

  • 2-bromobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzophenone (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 10-15 minutes. Maintain the temperature below 10 °C during the addition. You may observe some gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous mixture, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude (2-bromophenyl)(phenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Temperature on the Reduction of 2-Bromobenzophenone with NaBH₄ in Methanol

Temperature (°C)Reaction Time (h)Conversion of 2-bromobenzophenone (%)Yield of (2-bromophenyl)(phenyl)methanol (%)Yield of Benzhydrol (%)
0 → 252>9892<2
401>98858
65 (Reflux)0.5>987025

Note: The data presented in this table is a representative summary based on typical outcomes for this type of reaction and is intended for illustrative purposes.

Visualizations

Workflow for Optimizing the Reduction of 2-Bromobenzophenone

G start Start: Reduction of 2-Bromobenzophenone reagent_choice Select Reducing Agent start->reagent_choice nabh4 Sodium Borohydride (NaBH4) (Recommended) reagent_choice->nabh4 cat_hydro Catalytic Hydrogenation (High risk of dehalogenation) reagent_choice->cat_hydro Avoid temp_control Set Initial Temperature (0-5 °C) nabh4->temp_control side_product Undesired Byproduct: Benzhydrol cat_hydro->side_product addition Slowly Add NaBH4 temp_control->addition monitor Monitor Reaction by TLC addition->monitor incomplete Reaction Incomplete? monitor->incomplete extend_time Extend Reaction Time at RT incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->monitor gentle_heat Consider Gentle Heating (30-40 °C) extend_time->gentle_heat If still slow gentle_heat->monitor workup Aqueous Work-up complete->workup purification Purification workup->purification product Desired Product: (2-bromophenyl)(phenyl)methanol purification->product

Caption: A decision-making workflow for the reduction of 2-bromobenzophenone.

Logical Relationship of Key Parameters

G temp Temperature rate Reaction Rate temp->rate Increases selectivity Chemoselectivity (Ketone vs. C-Br) temp->selectivity Decreases at high temp dehalogenation Dehalogenation Rate temp->dehalogenation Increases yield Product Yield rate->yield Positively Affects purity Product Purity selectivity->purity Positively Affects dehalogenation->purity Negatively Affects

Caption: The interplay of temperature and other key parameters.

References

Sources

Optimization

Troubleshooting low enantiomeric excess in asymmetric synthesis of (2-Bromophenyl)(phenyl)methanol

Ticket ID: ASYM-2BP-402 Topic: Troubleshooting Low Enantiomeric Excess (ee) Target Molecule: (2-Bromophenyl)(phenyl)methanol Status: Open Executive Summary & Diagnostic Workflow The Challenge: Synthesizing (2-bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ASYM-2BP-402 Topic: Troubleshooting Low Enantiomeric Excess (ee) Target Molecule: (2-Bromophenyl)(phenyl)methanol Status: Open

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing (2-bromophenyl)(phenyl)methanol with high enantiomeric excess is notoriously difficult. Unlike alkyl-aryl ketones, where the steric difference between groups is massive (e.g., Methyl vs. Phenyl), your substrate consists of two aromatic rings. The chiral catalyst must differentiate between a Phenyl ring and a 2-Bromophenyl ring. While the ortho-bromo substituent provides a steric handle, it also introduces electronic effects and steric bulk that can retard the catalytic cycle, allowing non-selective background reactions to dominate.

Immediate Action: Before modifying your reaction parameters, use the following diagnostic tree to identify the root cause of your low ee.

DiagnosticTree Start START: Low ee observed Q1 Is the conversion 100%? Start->Q1 Q2 Is the ee constant over time? Q1->Q2 Yes Result3 ISSUE: Catalyst Deactivation (Moisture/Air) Q1->Result3 No (Stalled) Result1 ISSUE: Background Reaction (Uncatalyzed reduction) Q2->Result1 No (Varies by addn rate) Result2 ISSUE: Reversibility/Racemization (Thermodynamic control) Q2->Result2 No (Drops over time) Result4 ISSUE: Poor Steric Recognition (Ligand mismatch) Q2->Result4 Yes (Low but stable)

Figure 1: Diagnostic decision tree to isolate the mechanism of enantioselectivity loss.

Method A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Recommendation: This is the "Gold Standard" for diaryl ketones. Catalyst System: RuCl

Troubleshooting Guide

Scenario 1: The ee drops as the reaction proceeds.

  • Root Cause: Reversibility.[1] In isopropanol (IPA), the reaction is an equilibrium. As the product alcohol accumulates, the reverse oxidation can occur. Since the catalyst is chiral, the reverse reaction is also enantioselective, potentially eroding the ee of the product pool (kinetic resolution in reverse).

  • The Fix: Switch to an irreversible hydrogen donor.

    • Protocol: Replace IPA with Formic Acid/Triethylamine (5:2 azeotrope) . This produces CO₂ as a byproduct, driving the reaction irreversibly to the right.

Scenario 2: Reaction is sluggish (>24 hours).

  • Root Cause: The ortho-bromo group forces the phenyl ring out of plane, creating significant steric hindrance for the ruthenium hydride approach.

  • The Fix: Increase catalyst loading to 1-2 mol% (standard is 0.5%) and ensure strictly anaerobic conditions. Oxygen oxidizes the Ru-H species, killing activity.

FAQ: Noyori ATH

Q: My catalyst turns black/green rapidly. Why? A: This indicates oxidation of the Ruthenium species. The active catalyst (Ru-H) is purple/red. Ensure you are degassing your solvent (freeze-pump-thaw x3) and using a rigorous inert atmosphere (Ar/N2).

Q: Can I use the commercially available catalyst? A: Yes, but "pre-catalysts" like RuCl(TsDPEN)(p-cymene) require activation. In IPA, KOH is needed. In Formic Acid/TEA, the base is already present. Crucial: Do not add extra base to the FA/TEA system; it will destabilize the hydride.

Method B: CBS (Corey-Bakshi-Shibata) Reduction

Recommendation: Use this if ATH fails or if you strictly require Borane chemistry. Catalyst System: (R)-Me-CBS (or Bu-CBS) + Borane (BH₃·THF or Catecholborane).[2][3]

The "Racemic Leak" Phenomenon

In CBS reductions of sterically hindered ketones (like yours), the catalyzed rate (


) is slow due to the bulky ortho-Br. This allows the uncatalyzed background reduction by free borane (

) to compete.

Troubleshooting Guide

Scenario 1: ee is stuck at 50-60%.

  • Root Cause: Free borane is reducing your ketone racely before it finds the catalyst.

  • The Fix: Inverse Addition with Syringe Pump.

    • Standard: Adding Borane to (Ketone + Catalyst).[2][3][4][5][6] WRONG for this substrate.

    • Correct: Add Ketone slowly (over 2-4 hours) to a solution of Catalyst + Borane .

    • Why: This keeps the concentration of free ketone near zero. Any ketone entering the flask is immediately trapped by the excess catalyst, favoring the chiral pathway.

Scenario 2: Variable ee between batches.

  • Root Cause: Moisture or Borane quality.

  • The Fix:

    • Moisture: Water hydrolyzes the CBS catalyst into inactive amino alcohol and boronic acid.

    • Borane Stabilizer: BH₃·THF usually contains small amounts of NaBH₄ as a stabilizer. This is a potent, non-selective reducing agent.

    • Protocol: Add a small amount of acid (e.g., BF₃·OEt₂, 5 mol%) to the borane solution to scavenge the borohydride stabilizer before starting.

CBS_Cycle Cat Active CBS Catalyst Complex Catalyst-Borane Complex Cat->Complex + BH3 TS Chiral Transition State Complex->TS + Ketone Background Uncatalyzed Pathway Complex->Background Slow Cat. Rate (Due to ortho-Br) Product Chiral Alcohol (High ee) TS->Product Fast Racemic Racemic Alcohol (Low ee) Background->Racemic Free BH3 attack

Figure 2: The "Racemic Leak" pathway in CBS reduction caused by steric hindrance.

Optimized Experimental Protocols

Protocol A: Irreversible ATH (Recommended)

Objective: Maximize ee by eliminating reversibility.

  • Preparation: In a flame-dried Schlenk flask, dissolve (S,S)-RuCl(p-cymene)(TsDPEN) (1.0 mol%) in degassed DMF (or DCM).

  • Azeotrope: Prepare a mixture of Formic Acid/Triethylamine (5:2 molar ratio) . Degas by sparging with Argon for 20 mins.

  • Substrate: Add 2-bromobenzophenone (1.0 equiv) to the catalyst solution.

  • Reaction: Inject the FA/TEA mixture (5 equiv of hydride) via syringe.

  • Conditions: Stir at 25°C . Note: Do not heat unless necessary; higher T lowers selectivity.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H or AD-H). Stop when conversion >98%.

  • Workup: Quench with water, extract with EtOAc. Wash with sat. NaHCO₃ to remove formic acid.

Protocol B: Slow-Addition CBS

Objective: Suppress background reduction.

  • Catalyst Prep: In a flame-dried flask under Ar, dissolve (R)-Me-CBS (10-20 mol%) in anhydrous THF.

  • Borane Activation: Add BH₃·THF (0.6-1.0 equiv, note: borane provides 3 hydrides, but usually 0.6-1.0 equiv of the complex is used to ensure rate) to the catalyst. Stir 15 min.

  • Temperature: Cool the catalyst/borane mixture to -20°C . Note: Going to -78°C might slow the catalytic cycle too much, actually hurting ee for this bulky substrate.

  • Addition: Dissolve 2-bromobenzophenone in THF. Using a syringe pump , add this solution to the catalyst mixture over 3 hours .

  • Quench: Carefully add MeOH (dropwise) at -20°C.

Comparative Data Analysis

ParameterNoyori ATH (IPA)Noyori ATH (FA/TEA)CBS (Normal Addn)CBS (Slow Addn)
Typical ee 70-85%90-98% 50-70%85-95%
Reaction Time 12-24 h24-48 h< 1 h3-5 h
Risk Factor ReversibilitySlow RateBackground RxnMoisture
Scalability HighHighModerateModerate

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][5][6][8] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[9] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Mathre, D. J., et al. (1993). A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry, 58(10), 2880–2888. Link

Sources

Troubleshooting

Preventing decomposition of (2-Bromophenyl)(phenyl)methanol during workup

This technical guide addresses the stability and workup challenges associated with (2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1). It is designed for researchers observing decomposition, oiling out, or low yields duri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and workup challenges associated with (2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1). It is designed for researchers observing decomposition, oiling out, or low yields during the isolation of this diarylmethanol.

Technical Overview: The Mechanism of Instability

(2-Bromophenyl)(phenyl)methanol is a secondary benzylic alcohol . While the ortho-bromo substituent provides some steric protection, the molecule remains highly susceptible to acid-catalyzed dehydration and etherification .

During standard workup (especially acidic quenching of Grignard reactions), the following failure modes occur:

  • Carbocation Formation: Even weak acids can protonate the hydroxyl group, leading to the loss of water and the formation of a resonance-stabilized diarylmethyl cation.

  • Etherification (Dimerization): This cation is a potent electrophile. In the absence of other nucleophiles, it reacts with unprotonated starting material to form the bis[(2-bromophenyl)(phenyl)methyl] ether . This is often the "gum" or "oil" researchers find instead of the desired crystalline solid.

  • Solvolysis: If methanol or ethanol is used during workup or quenching, the cation will react to form the corresponding methyl or ethyl ether.

Decomposition Pathway Diagram

The following diagram illustrates the critical failure point where the desired alcohol converts to the unwanted ether.

DecompositionPathway Alcohol (2-Bromophenyl)(phenyl)methanol (Desired Product) Protonated Protonated Alcohol (Oxonium Ion) Alcohol->Protonated + H+ (Acidic Quench) Ether Bis-Ether Dimer (Major Decomposition Product) Alcohol->Ether Nucleophilic Attack Cation Diarylmethyl Cation (Reactive Intermediate) Protonated->Cation - H2O Cation->Ether + Alcohol / - H+

Figure 1: Acid-catalyzed dimerization pathway. The presence of trace acid drives the equilibrium toward the stable ether, effectively destroying the product.

Troubleshooting Guide (Q&A)

Q1: My crude product is a viscous oil that refuses to crystallize, even though the literature says it should be a solid (MP ~70-75°C). What happened?

Diagnosis: You likely formed the bis-ether dimer or have significant biphenyl contamination.

  • Cause: If you quenched the Grignard reaction with HCl or H₂SO₄, or if you heated the crude extract while it was still slightly acidic (e.g., on a rotovap), the alcohol dehydrated and dimerized.

  • Solution: Check the proton NMR. A shift in the benzylic proton signal (usually downfield from the alcohol) indicates ether formation. To prevent this, only use Saturated Ammonium Chloride (NH₄Cl) for quenching and wash the organic layer with Sodium Bicarbonate (NaHCO₃) before drying.

Q2: The organic layer turned bright yellow or red during the acid quench. Is this normal?

Diagnosis: This is the halochromic effect of the diarylmethyl cation.

  • Cause: The color indicates the formation of the carbocation species described in Figure 1. While transient color is common, persistent color suggests the pH is too low (too acidic).

  • Solution: Neutralize immediately with saturated NaHCO₃ until the color fades to pale yellow or colorless. Do not proceed to evaporation until the organic phase is neutral (pH 7).

Q3: I see a "ghost" spot on TLC that runs just above my product.

Diagnosis: This is likely Benzophenone (from oxidation) or Biphenyl (from Grignard coupling).

  • Differentiation:

    • Biphenyl: Runs near the solvent front in non-polar solvents (Hexanes). It is a side product of phenylmagnesium bromide preparation.[1]

    • Benzophenone: Runs slightly higher than the alcohol. It forms if the reaction was exposed to air or if the alcohol oxidized during storage.

  • Remediation: Biphenyl can be removed by washing the crude solid with cold petroleum ether or hexanes (the product is less soluble). Benzophenone is harder to separate but can be minimized by working under Nitrogen/Argon.

Optimized Experimental Protocol

Standardized for the synthesis via Grignard Reagent (Phenylmagnesium bromide + 2-Bromobenzaldehyde).

Phase 1: Reaction & Quench (The Critical Step)
  • Reaction: Conduct the Grignard addition at 0°C . The low temperature suppresses side reactions.

  • Quenching:

    • DO NOT use HCl or H₂SO₄.

    • DO use Saturated Aqueous Ammonium Chloride (NH₄Cl) .[2]

    • Add the quench dropwise at 0°C with vigorous stirring. This buffers the solution to ~pH 5-6, which is mild enough to hydrolyze the magnesium alkoxide without triggering dehydration.

Phase 2: Workup & Neutralization
  • Separation: Decant the organic layer.

  • Scavenging Acid: Wash the organic layer immediately with 10% Sodium Bicarbonate (NaHCO₃) .

    • Why? This neutralizes any trace acidity trapped in the solvent emulsion.

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .

    • Avoid Magnesium Sulfate (MgSO₄) if possible, as it can be slightly Lewis acidic.

  • Filtration: Filter off the desiccant.

Phase 3: Isolation
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap).

    • Temperature Limit: Do not exceed 40°C water bath temperature. Heat + Trace Acid = Decomposition.

  • Crystallization:

    • Dissolve the crude oil in a minimum amount of hot Hexane/Ethyl Acetate (9:1) or Petroleum Ether .

    • Allow to cool slowly to room temperature, then 4°C.

    • Note: If oiling occurs, scratch the flask or add a seed crystal.

Workup Logic Flowchart

WorkupProtocol Start Crude Reaction Mixture (Mg-Alkoxide) Quench Quench: Sat. NH4Cl at 0°C (Buffers pH ~5-6) Start->Quench Extract Extract with Ether/EtOAc Quench->Extract Wash Wash: 10% NaHCO3 (CRITICAL: Removes Trace Acid) Extract->Wash Dry Dry: Na2SO4 Wash->Dry Evap Evaporate: <40°C Dry->Evap Isolate Recrystallize: Hexanes/EtOAc Evap->Isolate

Figure 2: Optimized workup flow to ensure pH control and thermal stability.

Physical Properties & Data[3][4][5][6][7]

PropertyValueNotes
CAS Number 59142-47-1
Molecular Formula C₁₃H₁₁BrO
Molecular Weight 263.13 g/mol
Melting Point 70 – 75 °CPure crystalline solid [1]
Appearance White to off-white crystalsTurns yellow if oxidizing/decomposing
Solubility Soluble in Et₂O, EtOAc, DCMInsoluble in cold water
TLC R_f ~0.3-0.4 (20% EtOAc/Hex)Varies by silica activity

References

  • Sigma-Aldrich. (2-Bromophenyl)(phenyl)methanol Product Sheet. Retrieved from .

  • ChemicalBook. (2-Bromophenyl)(phenyl)methanol Properties and Safety. Retrieved from .

  • LibreTexts Chemistry. The Grignard Reaction: Synthesis of Triphenylmethanol (Analogous Mechanism). Retrieved from .

  • PubChem. 4-Bromobenzophenone (Oxidation Product). Retrieved from .

  • Odinity. Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Retrieved from .

Sources

Optimization

Technical Support Center: Synthesis of (2-Bromophenyl)(phenyl)methanol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solvent Effects & Process Optimization Introduction: The Critical Role of Solvent Environment Welcome to the technical guide for t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solvent Effects & Process Optimization

Introduction: The Critical Role of Solvent Environment

Welcome to the technical guide for the synthesis of (2-Bromophenyl)(phenyl)methanol . This molecule presents a unique challenge in organic synthesis due to the ortho-bromo substituent . Unlike simple triphenylmethanol synthesis, the presence of the halogen atom at the ortho position introduces steric strain and electronic lability.

Your choice of solvent is not merely about solubility; it dictates the chemoselectivity of the reaction (preventing halogen-metal exchange) and the kinetics of the transformation. This guide addresses the two primary synthetic routes: Grignard Addition and Ketone Reduction .

Module 1: Grignard-Based Synthesis

Route: Reaction of Phenylmagnesium Bromide with 2-Bromobenzaldehyde.[1]

Common Issue: "My yield is low, and I see significant debrominated by-products."

Diagnosis: You likely used Tetrahydrofuran (THF) as the solvent at ambient or elevated temperatures. While THF is an excellent solvent for generating Grignard reagents due to its high Lewis basicity, it is often too active for electrophiles containing sensitive halogens.

Technical Explanation:

  • The Schlenk Equilibrium: THF coordinates strongly to Magnesium, breaking up the polymeric Grignard clusters found in Diethyl Ether (

    
    ). This creates a more reactive "monomeric" species.
    
  • Halogen-Metal Exchange: In the presence of the ortho-bromo group on the aldehyde, a highly reactive Grignard reagent (in THF) can attack the bromine atom instead of the carbonyl carbon. This leads to a "Halogen Dance," resulting in debrominated impurities (phenyl(phenyl)methanol) or biphenyls [1].

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Diethyl Ether (

)
Weaker coordination preserves the C-Br bond integrity by slowing down the exchange rate relative to carbonyl addition.
Temperature 0°C to -10°C Low temperature favors the kinetic product (carbonyl addition) over the thermodynamic exchange products.
Addition Mode Inverse Addition Add the Grignard to the aldehyde slowly. This keeps the concentration of the aggressive nucleophile low relative to the electrophile.
Visual Workflow: Solvent Selection Logic

GrignardSolvent Start Select Solvent for Grignard Reaction OrthoHalo Is the Electrophile Ortho-Halogenated? Start->OrthoHalo THF_Path Solvent: THF OrthoHalo->THF_Path No (Standard) Ether_Path Solvent: Diethyl Ether OrthoHalo->Ether_Path Yes (Critical) Result_Bad Risk: Halogen-Metal Exchange (Debromination) THF_Path->Result_Bad Result_Good Outcome: Clean Carbonyl Addition (Target Product) Ether_Path->Result_Good

Caption: Decision matrix for minimizing side reactions in ortho-substituted aryl Grignard syntheses.

Module 2: Ketone Reduction

Route: Reduction of (2-Bromophenyl)(phenyl)methanone using Sodium Borohydride (


).
Common Issue: "The reaction is stalling or extremely slow in pure THF."

Diagnosis: You are likely running the reaction in anhydrous THF without a protic co-solvent.


 is an ionic salt; it requires a protic environment to solubilize effectively and, more importantly, to activate the hydride transfer mechanism.

Technical Explanation:

  • The Protic Switch: The mechanism of

    
     reduction relies on hydrogen bonding with the solvent to stabilize the transition state and facilitate the release of the hydride (
    
    
    
    ). In pure aprotic solvents (THF, DCM),
    
    
    is kinetically sluggish [2].
  • Solubility Mismatch: The starting material (benzophenone derivative) is lipophilic (soluble in THF/Ether), while the reducing agent (

    
    ) is hydrophilic (soluble in MeOH/Water).
    

Troubleshooting Protocol:

Q: Can I just use Methanol? A: Pure Methanol is often too polar for the brominated ketone, causing it to precipitate out before reacting.

The "Golden Ratio" Solvent System: Use a THF:Methanol (4:1) mixture.

  • Dissolve the ketone in THF (ensures substrate solubility).

  • Add

    
    .[2][3][4][5]
    
  • Add Methanol dropwise (activates the borohydride and maintains homogeneity).

Solvent Kinetic Comparison:

Solvent SystemReaction RateSolubility (Substrate)Solubility (Reagent)Verdict
Pure THF Very Slow (<5%)ExcellentPoorAvoid
Pure Methanol FastPoor (Precipitates)ExcellentRisky
Ethanol (95%) ModerateModerateGoodAcceptable
THF / MeOH Optimal Excellent Good Recommended
Visual Mechanism: Protic Activation

ReductionMech NaBH4 NaBH4 (Solid) Solvent Solvent Choice NaBH4->Solvent Solvent->NaBH4 Aprotic (THF) No Dissolution Complex Solvated Borohydride (Active Species) Solvent->Complex Protic (MeOH/EtOH) Allows H-Bonding Reaction Hydride Transfer to Ketone Complex->Reaction Fast Kinetics

Caption: Protic solvents are required to solvate NaBH4 and lower the activation energy for hydride transfer.

Module 3: Isolation & Purification

Common Issue: "My product is oiling out during recrystallization."

Diagnosis: (2-Bromophenyl)(phenyl)methanol is a low-melting solid (approx. 60-70°C range depending on purity). Standard single-solvent recrystallization often fails because the melting point is too close to the solvent's boiling point, leading to "oiling out" (phase separation of liquid product) rather than crystal nucleation.

Optimized Solvent System: Do not use Ethanol/Water (common for triphenylmethanol). The high polarity of water forces the brominated compound out as an oil.

Recommended Protocol: "Cloud Point" Titration

  • Dissolve crude oil in a minimum amount of warm Ethyl Acetate (Solvent A).

  • Slowly add Hexanes (Solvent B) dropwise while stirring until a persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

Why this works: The Hexane/EtOAc system offers a gradual polarity gradient that aligns with the lipophilicity of the brominated aromatic rings, preventing rapid phase separation [3].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Organometallics).

  • Brown, H. C., & Ichikawa, K. (1957).[5] Chemical Effects of Steric Strains—XIV: The Effect of Ring Size on the Rate of Reaction of Sodium Borohydride with Cyclic Ketones. Tetrahedron, 1(3), 221-230.

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry.

Sources

Troubleshooting

Catalyst deactivation in cross-coupling reactions for diarylmethanols

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Catalyst Deactivation in Diarylmethanol Synthesis Executive Summary & Scope This te...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Catalyst Deactivation in Diarylmethanol Synthesis

Executive Summary & Scope

This technical guide addresses the stability and deactivation mechanisms of transition metal catalysts used in the synthesis of diarylmethanols . While standard Suzuki-Miyaura coupling can link pre-functionalized aryl rings, the most direct and atom-economical "cross-coupling" method to generate the diarylmethanol core is the Rhodium-catalyzed 1,2-addition of arylboronic acids to benzaldehydes .

This guide focuses on two primary methodologies:

  • Rh-Catalyzed Addition (Primary Focus): The direct coupling of Ar-B(OH)₂ + Ar-CHO.

  • Pd-Catalyzed Cross-Coupling (Secondary Focus): Coupling involving hydroxymethyl-functionalized partners.

Diagnostic Decision Tree

Before altering reaction parameters, use this logic flow to identify whether your issue is true catalyst deactivation or substrate decomposition.

TroubleshootingTree Start ISSUE: Low Yield of Diarylmethanol CheckByproducts Analyze Crude Mixture (GC-MS/NMR) Start->CheckByproducts ArH_Found Major Byproduct: Ar-H (Protodeboronation) CheckByproducts->ArH_Found Ar-H Detected SM_Remaining Starting Materials Unreacted CheckByproducts->SM_Remaining SM Intact Soln_Proto Action: Reduce Temp, Increase Base, Switch to Anhydrous + Phase Transfer ArH_Found->Soln_Proto Black_Ppt Black Precipitate Observed? SM_Remaining->Black_Ppt Yes_Black Cause: Catalyst Aggregation (Rh/Pd Black) Action: Increase Ligand Loading or Switch to Bulky Ligand (e.g., dppf) Black_Ppt->Yes_Black Yes No_Black Cause: Active Species Sequestration Action: Check Water Content (Hydrolysis Step) or Ligand Oxidation Black_Ppt->No_Black No

Caption: Diagnostic logic for distinguishing between substrate decomposition (protodeboronation) and catalyst failure modes.

Deep Dive: Rhodium-Catalyzed Arylation (The "Hayashi-Miyaura" Route)

This reaction is the gold standard for synthesizing diarylmethanols directly. The catalytic cycle involves transmetalation, 1,2-insertion, and hydrolysis.

Mechanistic Failure Points

RhCycle Rh_OH [Rh]-OH (Active Species) Transmetalation Transmetalation (+ ArB(OH)2) Rh_OH->Transmetalation Aggregation Rh Aggregation (Inactive Black Ppt) Rh_OH->Aggregation Low Ligand Stability Rh_Ar [Rh]-Ar (Intermediate I) Transmetalation->Rh_Ar Insertion 1,2-Insertion (+ ArCHO) Rh_Ar->Insertion Protodeboronation Protodeboronation (Ar-H + B(OH)3) Rh_Ar->Protodeboronation Side Reaction (High Temp/H2O) Rh_Alkoxide [Rh]-O-CH(Ar)2 (Stuck Intermediate) Insertion->Rh_Alkoxide Hydrolysis Hydrolysis (+ H2O) Rh_Alkoxide->Hydrolysis Slow Step Needs H2O Hydrolysis->Rh_OH Product Release

Caption: The Rhodium catalytic cycle showing the critical "Stuck Intermediate" (Alkoxide) and competitive Protodeboronation pathway.

Troubleshooting Q&A

Q1: My reaction stalls at 60-70% conversion, but no catalyst precipitate is visible. Why?

  • Diagnosis: You likely have "Alkoxide Sequestration." The Rhodium is trapped as the alkoxide intermediate ([Rh]-O-CH(Ar)₂) and cannot turn over.

  • The Science: The final step of the cycle requires water (or a proton source) to hydrolyze the Rh-O bond and regenerate the active [Rh]-OH species. If you are running this under strictly anhydrous conditions (e.g., inside a glovebox with dry solvents), the cycle halts once the stoichiometric water (if any) is consumed.

  • Solution: Ensure the solvent system contains a controlled amount of water (e.g., Dioxane/H₂O 10:1) or add a mild proton source.

Q2: I see significant amounts of the arene (Ar-H) instead of the diarylmethanol.

  • Diagnosis: Protodeboronation. This is not catalyst deactivation; it is substrate decomposition.

  • The Science: Electron-rich arylboronic acids (e.g., 2-methoxy, 2,6-dimethyl) are prone to hydrolytic B-C bond cleavage, especially at high temperatures (>90°C).

  • Solution:

    • Lower Temperature: Run at 50-60°C instead of 90°C.

    • Increase Catalyst Loading: To compensate for the slower rate at lower temps.

    • Change Base: Switch from aqueous bases (KOH) to milder bases like K₃PO₄ or use non-aqueous fluoride sources (CsF) to minimize free water concentration while maintaining the cycle.

Q3: The reaction turns black and stops immediately.

  • Diagnosis: Catalyst Aggregation (Rh-Black formation).

  • The Science: The active monomeric Rh species is unstable and will cluster into inactive nanoparticles if the ligand does not provide sufficient steric bulk or electronic stabilization.

  • Solution: Switch to a bulky bisphosphine ligand. dppf (1,1'-Bis(diphenylphosphino)ferrocene) is superior to PPh₃ for preventing aggregation in this specific reaction.

Deep Dive: Palladium-Catalyzed Cross-Coupling

When synthesizing diarylmethanols via Suzuki coupling (e.g., coupling a halo-benzyl alcohol with a boronic acid), the hydroxyl group presents unique challenges.

Q: Does the free hydroxyl group poison the Palladium catalyst?

  • Answer: Yes, it can act as a "hemilabile" ligand.

  • Mechanism: The oxygen of the benzylic alcohol can coordinate to the Pd(II) intermediate, displacing a phosphine ligand or blocking the coordination site required for the incoming boronic acid (transmetalation).

  • Self-Validating Protocol:

    • Test: Run a control reaction with the hydroxyl group protected (e.g., as a TBS ether). If the yield recovers, coordination interference is the cause.

    • Fix: Use a catalyst system with a high binding constant ligand (e.g., XPhos or SPhos ) that outcompetes the alcohol coordination.

Standardized Protocols (SOPs)

Protocol A: Robust Rh-Catalyzed Synthesis of Diarylmethanols

Best for: Direct coupling of sensitive aldehydes and boronic acids.

ParameterConditionRationale
Catalyst Precursor [Rh(acac)(C₂H₄)₂] (1-3 mol%)More stable than Rh(acac)(CO)₂; generates active species faster.
Ligand dppf (1.1 equiv relative to Rh)Large bite angle prevents dimerization/aggregation.
Solvent 1,4-Dioxane / Water (10:1)Water is mandatory for turnover (hydrolysis step).
Reagents Ar-B(OH)₂ (1.5 equiv), Ar-CHO (1.0 equiv)Excess boronic acid accounts for minor protodeboronation.
Temperature 80°C (Standard) / 50°C (Sensitive)Balance between rate and protodeboronation.
Base NaHCO₃ (0.5 equiv)Mild base accelerates transmetalation without degrading aldehyde.

Step-by-Step:

  • Charge a vial with ArB(OH)₂ (1.5 mmol), ArCHO (1.0 mmol), [Rh(acac)(C₂H₄)₂] (0.03 mmol), and dppf (0.033 mmol).

  • Evacuate and backfill with Argon (x3).

  • Add degassed Dioxane (3 mL) and Water (0.3 mL).

  • Heat to 80°C for 16 hours.

  • Critical Check: If the mixture turns black within 1 hour, abort and repeat with higher ligand loading or lower temperature.

Protocol B: Pd-Catalyzed Coupling with Hydroxyl-Functionalized Partners

Best for: Coupling aryl chlorides with (hydroxymethyl)phenylboronic acids.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos is bulky and electron-rich, preventing alcohol coordination.
Base K₃PO₄ (2.0 equiv)Anhydrous base prevents side reactions.
Solvent Toluene / Water (20:1)Biphasic system protects the catalyst.

References

  • Sakai, M., Ueda, M., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes.[1][2] Angewandte Chemie International Edition, 37(23), 3279–3281.[2] Link

  • Krug, C., & Hartwig, J. F. (2002).[3] Direct observation of aldehyde insertion into rhodium-aryl and -alkoxide complexes.[3] Journal of the American Chemical Society, 124(8), 1674–1679. Link

  • Fagnou, K., & Lautens, M. (2003). Rhodium-catalyzed carbon-carbon bond forming reactions of organometallic compounds.[3][4][5][6][7][8][9][10] Chemical Reviews, 103(1), 169–196. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Reference for protodeboronation mechanisms).

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Sources

Optimization

Technical Support Center: Scalable Synthesis of (2-Bromophenyl)(phenyl)methanol

Executive Summary & Route Selection (2-Bromophenyl)(phenyl)methanol is a critical diarylmethane scaffold, often serving as the lipophilic anchor in antihistamines (e.g., Bepotastine) and anticholinergics. In a discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

(2-Bromophenyl)(phenyl)methanol is a critical diarylmethane scaffold, often serving as the lipophilic anchor in antihistamines (e.g., Bepotastine) and anticholinergics.

In a discovery setting (mg scale), synthetic route selection is often driven by material availability. However, at the process scale (>100g to kg), safety and thermal management dictate the strategy. We support two primary workflows.

Route Comparison Matrix
FeatureRoute A: Grignard Addition Route B: Ketone Reduction
Chemistry PhMgBr + 2-Bromobenzaldehyde(2-Bromophenyl)(phenyl)methanone + NaBH₄
Convergent? Yes (builds C-C bond)No (requires pre-formed ketone)
Key Risk Exotherm; Metal-Halogen ExchangeHydrogen evolution; Boron salt removal
Scale-Up Rating ⭐⭐⭐ (Requires active cooling)⭐⭐⭐⭐⭐ (High throughput, safer)
Recommendation Use for constructing the skeleton.Use if ketone intermediate is available.

Module A: The Grignard Route (Construction)

Protocol: Addition of Phenylmagnesium bromide to 2-Bromobenzaldehyde.

The "Senior Scientist" Insight: The Ortho-Effect

CRITICAL WARNING: Do NOT attempt the reverse addition (forming the Grignard on the 2-bromobenzene ring). 2-Haloaryl Grignards are prone to forming benzyne intermediates via elimination, leading to tars and complex mixtures. Always use Phenylmagnesium bromide (nucleophile) and 2-Bromobenzaldehyde (electrophile).

Standard Operating Procedure (Scale: 1.0 mol)
  • Equipment: 2L Jacketed reactor, overhead stirrer, N₂ purge, dropping funnel with pressure equalization.

  • Preparation: Charge 2-Bromobenzaldehyde (185 g, 1.0 mol) in anhydrous THF (900 mL). Cool to -15°C .

  • Addition: Add PhMgBr (1.0M in THF, 1.1 eq) slowly.

    • Control Parameter: Maintain internal temp < 0°C.

    • Reasoning: Higher temperatures promote Metal-Halogen Exchange , where PhMgBr attacks the bromine on the ring, leading to biphenyl impurities and de-brominated product.

  • Quench: Inverse quench into 15% aq. Ammonium Chloride or 1M HCl/Ice.

Troubleshooting & FAQs

Q: I see a "des-bromo" impurity (phenyl(phenyl)methanol) in my LC-MS. What happened?

A: You likely ran the reaction too warm (>5°C).

  • Mechanism: PhMgBr performed a Li/Halogen-style exchange with the Ar-Br bond before attacking the aldehyde.

  • Fix: Lower the addition temperature to -20°C and increase mixing speed to favor the kinetic nucleophilic attack on the carbonyl.

Q: The reaction mixture turned into a solid "rock" during the quench. How do I save it?

A: This is "Magnesium Cement" (Mg(OH)Cl solvates).

  • Immediate Fix: Add Rochelle Salt (Sodium Potassium Tartrate) solution (20% w/v) and stir vigorously for 2 hours. It chelates Mg²⁺, breaking the emulsion/solids.

  • Prevention: Use the "Inverse Quench" technique (pour reaction into acid) rather than adding water to the reaction.

Q: My yield is stuck at 60%, and I see unreacted aldehyde.

A: Check your THF water content.

  • Diagnostic: If the PhMgBr solution was cloudy before addition, it was partially hydrolyzed.

  • Fix: Titrate your Grignard reagent (using salicylaldehyde phenylhydrazone method) before use. You likely need 1.2–1.3 equivalents if your solvent isn't <50 ppm water.

Module B: The Reduction Route (Conversion)

Protocol: Reduction of (2-Bromophenyl)(phenyl)methanone using Sodium Borohydride (NaBH₄).

Standard Operating Procedure (Scale: 500g)
  • Solvent Choice: Methanol (MeOH) is faster than Ethanol (EtOH) but reacts with NaBH₄ over time.

    • Pro-Tip: Use 0.5% NaOH in MeOH to stabilize the borohydride solution if dosing over long periods.

  • Execution:

    • Dissolve Ketone (500g) in MeOH (2.5 L). Cool to 0–5°C.

    • Dose NaBH₄ (0.4 eq – remember, 1 mol NaBH₄ reduces 4 mol ketone) portion-wise.

  • Workup: Adjust pH to 6–7 with acetic acid to destroy excess hydride, then strip solvent.

Troubleshooting & FAQs

Q: The reaction is stalling at 90% conversion.

A: Borate inhibition.

  • Mechanism: As the reaction proceeds, tetraalkoxyborates form and precipitate, coating the unreacted ketone.

  • Fix: Add a co-solvent like THF (10-20% volume) to keep the intermediate borate species in solution.

Q: Safety: How much hydrogen gas will be released?

A: Calculate 4 moles of H₂ per 1 mole of NaBH₄ if quenched acidically while active.

  • Control: Ensure your scrubber/vent line is sized for the maximum instantaneous rate of addition. Do not seal the reactor.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for the Grignard route, which is the most error-prone during scale-up.

GrignardTroubleshooting Start Issue: Low Yield / Impurities CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity ImpurityA Des-Bromo Product (Diphenylmethanol) CheckImpurity->ImpurityA Peak M-Br ImpurityB Starting Material (Aldehyde) CheckImpurity->ImpurityB Peak M+16 ImpurityC Biphenyl (Ph-Ph) CheckImpurity->ImpurityC Peak MW 154 SolA Cause: Metal-Halogen Exchange Action: Lower Temp (-20°C) ImpurityA->SolA SolB Cause: Wet Reagents/Solvent Action: Titrate Grignard / Dry THF ImpurityB->SolB SolC Cause: Homocoupling Action: Slow Addition Rate ImpurityC->SolC

Caption: Diagnostic logic for impurity profiling in the Grignard synthesis of (2-Bromophenyl)(phenyl)methanol.

Critical Safety & Engineering Controls

Thermal Runaway (Grignard)

The formation of the alkoxide intermediate is highly exothermic.

  • Engineering Control: Use a dosing pump interlocked with a temperature probe. If

    
    , the pump must  auto-stop.
    
Hydrogen Management (Reduction)
  • Engineering Control: Measure the off-gas flow. Ensure the reactor headspace is purged with Nitrogen to keep

    
     (LEL).
    
Data Summary: Physical Properties for Engineering
PropertyValueRelevance
Melting Point ~74–76°C (Solid)Requires solid handling/crystallization equipment.
Solubility High in THF, EtOH, TolueneGood for liquid transfers; Toluene is best for recrystallization.
Stability Light Sensitive (Benzylic halide formation)Store in amber drums; avoid prolonged light exposure.

References

  • Grignard Safety & Runaway Reactions

    • Source: American Chemical Society (ACS). "Laboratory Reaction Safety Summary: Grignard Reaction."
    • URL:[Link] (General Grignard Safety Protocols).

  • Reduction Scale-Up (Potassium Borohydride/NaBH4)

    • Source: European Patent EP1502907A1. "A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives."[1] (Demonstrates industrial scalability of borohydride reductions for this scaffold).

    • URL
  • Borohydride Stabilization in Methanol

    • Source:Journal of Organic Chemistry.
    • URL:[Link][2]

  • Mechanistic Insight (Grignard Side Reactions)

    • Source:Journal of Chemical Education. "The Grignard Reaction: Preparation of Triphenylmethanol." (Mechanistic basis for biphenyl and homocoupling impurities).
    • URL:[Link]

Sources

Troubleshooting

Common impurities in (2-Bromophenyl)(phenyl)methanol and their removal

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of (2-Bromophenyl)(phenyl)methanol. It provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of (2-Bromophenyl)(phenyl)methanol. It provides in-depth, experience-based solutions to frequently asked questions, focusing on the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize (2-Bromophenyl)(phenyl)methanol resulted in a significant amount of a non-polar, yellowish byproduct. What is it and how can I remove it?

A1: The most common non-polar byproduct in this Grignard synthesis is biphenyl .[1] This impurity arises from a side reaction, often referred to as a Wurtz-type coupling, between the phenylmagnesium bromide Grignard reagent and any unreacted bromobenzene.[1][2] The formation of biphenyl is particularly favored by higher temperatures and high concentrations of the aryl halide.[1]

Troubleshooting & Removal Strategy:

Biphenyl is significantly more soluble in non-polar solvents than the desired diarylmethanol product. This difference in solubility is the key to its removal.

  • Trituration: This is a rapid and effective first-pass purification step. After the reaction workup and removal of the bulk solvent (e.g., diethyl ether), add a small volume of a cold, non-polar solvent like petroleum ether or hexane to the crude residue.[1][3] The biphenyl will dissolve, while the desired (2-Bromophenyl)(phenyl)methanol, being less soluble, should remain as a solid or oil. The liquid containing the biphenyl can then be carefully decanted or removed with a pipette.[4]

  • Recrystallization: This is the most definitive method for removing biphenyl.[2] A mixed solvent system, such as ethanol/water or a hydrocarbon solvent like ligroin, can be effective.[2][5] Biphenyl's high solubility in the non-polar component ensures it remains in the mother liquor upon cooling, while the purer (2-Bromophenyl)(phenyl)methanol crystallizes out.

Q2: After my reaction workup, I suspect I have unreacted 2-bromobenzaldehyde remaining. How can I confirm its presence and remove it?

A2: Unreacted 2-bromobenzaldehyde is a common impurity if the Grignard reaction does not go to completion. Its presence can often be detected by Thin Layer Chromatography (TLC) as a separate spot from the product.

Troubleshooting & Removal Strategy:

The aldehyde functional group offers a unique chemical handle for selective removal that the alcohol product lacks.

  • Sodium Bisulfite Wash: The most effective method is to perform a liquid-liquid extraction with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[6][7] Aldehydes react with bisulfite to form a water-soluble adduct, which is then extracted into the aqueous layer.[6] The desired alcohol product remains in the organic layer.

    • Workflow:

      • Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.

      • Wash the organic solution with a saturated NaHSO₃ solution in a separatory funnel.

      • Separate the aqueous layer (containing the aldehyde-bisulfite adduct).

      • Wash the organic layer with water and then brine to remove residual impurities.[6]

      • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate to recover the purified product.

  • Column Chromatography: If other impurities are also present, silica gel column chromatography is an excellent option. Aldehydes are generally more polar than the corresponding secondary alcohol, but a well-chosen eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the two compounds.[6][8]

Q3: My final product has a faint yellow color and a slightly high melting point. Could this be due to an oxidation product?

A3: Yes, it is possible. The secondary alcohol product, (2-Bromophenyl)(phenyl)methanol, can be oxidized to the corresponding ketone, 2-bromobenzophenone .[9] This can happen slowly upon exposure to air, especially if certain metal impurities are present, or during workup conditions. 2-Bromobenzophenone is a white to yellow solid with a melting point around 42 °C.[9] Its presence as an impurity would affect the melting point and spectroscopic characterization of your final product.

Troubleshooting & Removal Strategy:

Separating the ketone from the alcohol can be challenging due to their similar polarities.

  • Column Chromatography: This is the most reliable method for separating the alcohol from the ketone. A carefully optimized solvent system on silica gel is required. Monitoring the fractions by TLC is crucial to achieve a good separation.

  • Recrystallization: Meticulous recrystallization may also be effective. The choice of solvent is critical and must be determined empirically to maximize the solubility difference between the alcohol and the ketone.

Impurity Profile Summary

Impurity NameChemical StructureCommon OriginRecommended Removal Method(s)
Biphenyl C₁₂H₁₀Wurtz-type coupling of Grignard reagent and unreacted aryl halide.[1][2]Trituration with cold non-polar solvent (Hexane/Petroleum Ether), Recrystallization.[1][3]
2-Bromobenzaldehyde C₇H₅BrOIncomplete reaction of the Grignard reagent with the starting aldehyde.Liquid-liquid extraction with saturated sodium bisulfite solution, Column Chromatography.[6][7]
2-Bromobenzophenone C₁₃H₉BrOOxidation of the final alcohol product.[9]Column Chromatography, Recrystallization.
Benzene C₆H₆Reaction of the Grignard reagent with trace amounts of water (protic source).[10]Evaporation (due to high volatility), proper drying of organic layers.

Experimental Protocols

Protocol 1: Removal of Unreacted 2-Bromobenzaldehyde via Bisulfite Wash
  • Dissolution: Dissolve the crude product mixture in diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the ethereal solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the aldehyde-bisulfite adduct.[6]

  • Washing: Wash the remaining organic layer sequentially with an equal volume of deionized water, followed by an equal volume of saturated brine solution.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This protocol is effective for removing non-polar impurities like biphenyl.

  • Solvent Selection: Choose a solvent pair where the desired product is soluble in the first solvent ("good" solvent, e.g., hot ethanol) and insoluble in the second ("bad" solvent, e.g., water).[5][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists.[11] If too much is added, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.[12]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove residual solvent.

Process Flow & Logic Diagrams

Grignard Reaction & Impurity Formation

G cluster_reactants Reactants cluster_intermediates Key Species cluster_products Products & Impurities Phenyl Bromide Phenyl Bromide PhenylMgBr Phenylmagnesium Bromide (Grignard) Phenyl Bromide->PhenylMgBr + Mg (Ether) Biphenyl Biphenyl (Impurity) Phenyl Bromide->Biphenyl Mg Mg Mg->PhenylMgBr 2-Bromobenzaldehyde 2-Bromobenzaldehyde Product (2-Bromophenyl)(phenyl)methanol 2-Bromobenzaldehyde->Product UnreactedAldehyde Unreacted 2-Bromobenzaldehyde (Impurity) 2-Bromobenzaldehyde->UnreactedAldehyde Incomplete Reaction PhenylMgBr->Product + 2-Bromobenzaldehyde (Nucleophilic Attack) PhenylMgBr->Biphenyl + Phenyl Bromide (Wurtz Coupling)

Caption: Formation of the desired product and key impurities from the Grignard reaction.

Purification Workflow Logic

G Crude Crude Product (Alcohol + Impurities) Bisulfite Bisulfite Wash (Aqueous NaHSO₃) Crude->Bisulfite Contains Aldehyde? Trituration Trituration / Recrystallization (Non-polar Solvent) Crude->Trituration No Aldehyde Bisulfite->Trituration Product Stream Aldehyde_Waste Aldehyde Adduct (Aqueous Waste) Bisulfite->Aldehyde_Waste Removes Aldehyde Column Column Chromatography (Silica Gel) Trituration->Column Product Stream Pure Pure Product Trituration->Pure If Sufficiently Pure Biphenyl_Waste Biphenyl in Mother Liquor (Organic Waste) Trituration->Biphenyl_Waste Removes Biphenyl Column->Pure Final Purified Product Ketone_Waste Ketone Fraction (Organic Waste) Column->Ketone_Waste Removes Ketone

Caption: Decision tree for the purification of (2-Bromophenyl)(phenyl)methanol.

References

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction. Retrieved from [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Recrystallization. Recrystallization. Retrieved from [Link]

  • Odinity. (2013, November 16). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • Chem355 Labbook-2020. Recrystallization. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Supporting Information. Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Nucleophilic vs. Catalytic Arylation for (2-Bromophenyl)(phenyl)methanol Synthesis

Executive Summary: The Chemoselectivity Challenge The synthesis of (2-Bromophenyl)(phenyl)methanol presents a classic chemoselectivity paradox in medicinal chemistry. The target molecule contains two reactive sites: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

The synthesis of (2-Bromophenyl)(phenyl)methanol presents a classic chemoselectivity paradox in medicinal chemistry. The target molecule contains two reactive sites: the electrophilic carbonyl (aldehyde) and the nucleophilic-sensitive aryl halide (ortho-bromine).

  • The Grignard Route (Classical): Relies on kinetic control at cryogenic temperatures to favor carbonyl addition over metal-halogen exchange. It is cost-effective but operationally demanding and prone to impurity formation (biphenyls).

  • The Catalytic Route (Modern): Often colloquially termed "Suzuki-type" chemistry, this utilizes Rhodium-catalyzed 1,2-addition of arylboronic acids . It offers superior chemoselectivity, preserving the ortho-bromine substituent, but requires expensive transition metal catalysts.

Editorial Note on Terminology: While the user query references "Suzuki Coupling," traditional Palladium-catalyzed Suzuki-Miyaura coupling creates C-C biaryl bonds, which would eliminate the crucial bromine atom in this target. This guide focuses on the Rhodium-Catalyzed Arylation , which uses Suzuki reagents (boronic acids) to selectively synthesize the alcohol while retaining the halogen.

Part 1: Mechanistic & Performance Analysis

Route A: The Grignard Approach (Nucleophilic Addition)

Reagents: Phenylmagnesium bromide (PhMgBr) + 2-Bromobenzaldehyde.

  • Mechanism: Polar nucleophilic attack. The hard nucleophile (Ph⁻) attacks the carbonyl carbon.

  • Critical Failure Mode: Metal-Halogen Exchange (MHE). The magnesium can exchange with the ortho-bromine atom on the aldehyde ring.

    • Reaction: PhMgBr + Ar-Br

      
       Ph-Br (Bromobenzene) + Ar-MgBr.
      
    • Consequence: The newly formed Ar-MgBr reacts with the remaining aldehyde, creating symmetric byproducts and reducing yield.

  • Control Strategy: This pathway is strictly temperature-dependent. MHE is suppressed at -78°C , whereas carbonyl addition remains rapid.

Route B: The Catalytic Approach (Rh-Catalyzed Arylation)

Reagents: Phenylboronic acid + 2-Bromobenzaldehyde + Rh(acac)(CO)₂ catalyst.

  • Mechanism: Transmetallation

    
     Migratory Insertion 
    
    
    
    Hydrolysis.
  • The "Suzuki" Advantage: Boronic acids are non-nucleophilic to carbonyls without a catalyst. Rhodium coordinates to the aldehyde, facilitating insertion. Crucially, Rhodium (I) does not oxidatively add to Aryl-Bromides under these conditions, rendering the reaction completely chemoselective for the alcohol.

Performance Data Comparison
FeatureGrignard Route (PhMgBr)Catalytic Route (Rh/Boronic Acid)
Chemoselectivity Moderate to Low. Risk of Br-exchange.Excellent. Ar-Br bond is inert to Rh(I).
Temperature -78°C (Cryogenic). Strict control needed.60°C - 90°C. Thermodynamic control.
Moisture Sensitivity Extreme. Requires anhydrous conditions.Low. Often run in aqueous dioxane.
Atom Economy High (Mg salts are light).Moderate (Boronic waste + Ligands).
Cost Low (Reagents are commodities).High (Rh catalyst is expensive).
Scalability Difficult (Heat transfer at -78°C).Good (Standard batch reactor).
Primary Impurity Biphenyl, Bromobenzene, Oligomers.Protodeboronation (Benzene).

Part 2: Decision Pathways (Visualization)

The following diagram illustrates the mechanistic bifurcation and the risk of side reactions in the Grignard path versus the clean cycle of the Rhodium path.

ReactionPathways Substrate 2-Bromobenzaldehyde Grignard Route A: Grignard (PhMgBr, -78°C) Substrate->Grignard Nucleophilic Attack Suzuki Route B: Rh-Catalysis (PhB(OH)2, 80°C) Substrate->Suzuki Coordination Target (2-Bromophenyl)(phenyl)methanol Intermediate_G Alkoxide Intermediate Grignard->Intermediate_G SideReaction SIDE REACTION: Metal-Halogen Exchange Grignard->SideReaction T > 0°C Intermediate_G->Target H3O+ Quench Byproduct Biphenyl + Symmetric Diols SideReaction->Byproduct Transmetal Rh-Aryl Species Suzuki->Transmetal Transmetallation Insertion Migratory Insertion Transmetal->Insertion Insertion->Target Hydrolysis

Caption: Comparative reaction pathways. Note the Grignard route's susceptibility to Metal-Halogen Exchange (red path) versus the linear progression of the Rhodium catalytic cycle.

Part 3: Experimental Protocols

Protocol A: Cryogenic Grignard Addition (Kinetic Control)

Best for: Early-phase discovery where cost is low and purification is easy.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with 2-Bromobenzaldehyde (1.0 equiv) dissolved in anhydrous THF (0.5 M). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Cannulate Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF) into the addition funnel. Add dropwise over 30 minutes.

    • Expert Tip: Monitor internal temperature; do not allow it to rise above -70°C to prevent bromine exchange.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Target Rf ~0.3 in 20% EtOAc/Hex).

  • Quench: While still cold, quench with saturated aqueous NH₄Cl.

  • Workup: Warm to room temperature. Extract with diethyl ether (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Rhodium-Catalyzed Arylation (Thermodynamic Control)

Best for: Process chemistry, scale-up, or when high purity is required.

  • Setup: Prepare a reaction vial or flask open to air (if using air-stable catalyst) or under nitrogen.

  • Solvent System: Prepare a mixture of Dioxane:Water (6:1) .

  • Charge: Add 2-Bromobenzaldehyde (1.0 equiv) , Phenylboronic acid (1.5 equiv) , and Sodium Bicarbonate (NaHCO₃, 0.5 equiv) .

  • Catalyst: Add [Rh(OH)(cod)]₂ (1.5 mol%) or Rh(acac)(CO)₂ (3 mol%) with a ligand like dppf if required by the specific substrate sterics.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Mechanism Check: The Rh(I) species transmetallates with the boronate (formed in situ by base) and inserts into the aldehyde C=O bond. The Ar-Br bond remains untouched because Rh(I) oxidative addition to aryl bromides is kinetically slow compared to carbonyl insertion.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Extract organics.

  • Purification: Often requires only a filtration through a silica plug to remove the catalyst, followed by crystallization.

Part 4: References & Authority[2]

  • Miyaura, N. et al. "Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes." Angewandte Chemie International Edition, 1998, 37(23), 3279–3281.[2] Link

    • Foundational text establishing the Rh-catalyzed addition mechanism.[3]

  • Knochel, P. et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange."[4] Angewandte Chemie International Edition, 2003, 42(36), 4302–4320. Link

    • Authoritative source on the risks and mechanisms of metal-halogen exchange in Grignard chemistry.

  • Fagnou, K. & Lautens, M. "Rhodium-Catalyzed Carbon-Carbon Bond Forming Reactions of Organometallic Compounds." Chemical Reviews, 2003, 103(1), 169–196. Link

    • Comprehensive review comparing Rhodium vs. Palladium reactivity profiles.

  • Bolm, C. et al. "Synthesis of Diarylmethanols via Rhodium-Catalyzed Arylation." Advanced Synthesis & Catalysis, 2001, 343(4), 327. Link

    • Specific application of boronic acid addition to synthesize diaryl alcohols.

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Validation of (2-Bromophenyl)(phenyl)methanol

For: Researchers, scientists, and drug development professionals. Abstract (2-Bromophenyl)(phenyl)methanol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(2-Bromophenyl)(phenyl)methanol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is a critical quality attribute that directly influences the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the purity validation of (2-Bromophenyl)(phenyl)methanol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a robust reversed-phase HPLC (RP-HPLC) method, compare it with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide detailed experimental protocols. This document is designed to equip researchers and drug development professionals with the necessary insights to select and implement the most suitable analytical strategy for their specific needs, ensuring compliance with global regulatory standards.

Introduction: The Imperative of Purity Validation

In pharmaceutical development, the control of impurities is a mandate dictated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] The presence of impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product. (2-Bromophenyl)(phenyl)methanol, as a precursor in multi-step syntheses, can carry forward process-related impurities or degradation products into the API. Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure but a fundamental component of the overall drug development lifecycle.[3]

This guide will focus on HPLC as the primary analytical tool, a technique widely regarded as the "Swiss army knife" of liquid chromatography for its versatility and reliability in pharmaceutical analysis.[4] We will delve into the rationale behind method development, compare its performance against other chromatographic techniques, and provide a self-validating protocol grounded in established scientific principles.

Primary Analytical Methodology: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC, utilized in over 65% of all HPLC separations due to its broad applicability for compounds with varying polarities.[5] For (2-Bromophenyl)(phenyl)methanol, a non-polar compound, RP-HPLC is the ideal choice. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C18 bonded silica.[5][6]

Rationale for Method Design

The selection of the stationary phase, mobile phase, and detector is a critical step in developing a robust HPLC method.

  • Stationary Phase: A C18 (octadecyl) column is the workhorse of RP-HPLC and is well-suited for the retention and separation of non-polar to moderately polar compounds like (2-Bromophenyl)(phenyl)methanol.[7] Its hydrophobic nature provides strong retention for the analyte, allowing for effective separation from more polar impurities.

  • Mobile Phase: A mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent is used. For (2-Bromophenyl)(phenyl)methanol, a gradient elution with acetonitrile and water is recommended. Acetonitrile is a common organic modifier in RP-HPLC.[8] The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the elution of a wide range of compounds with varying polarities, ensuring that both polar and non-polar impurities are detected.[9]

  • Detector: A UV-Vis detector is the most common detector used in HPLC due to its robustness and sensitivity for compounds containing chromophores.[10] (2-Bromophenyl)(phenyl)methanol, with its two aromatic rings, exhibits strong UV absorbance, making UV detection a suitable and sensitive choice. A wavelength of 254 nm is often a good starting point for aromatic compounds.[11]

Experimental Workflow: Purity Determination by RP-HPLC

The following diagram illustrates the typical workflow for the purity analysis of (2-Bromophenyl)(phenyl)methanol using RP-HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve (2-Bromophenyl)(phenyl)methanol Sample in Diluent HPLC_System Inject into HPLC System - C18 Column - Acetonitrile/Water Gradient - UV Detection @ 254 nm Sample->HPLC_System Inject Sample Standard Prepare Reference Standard Solution of Known Concentration Standard->HPLC_System Inject Standard (for System Suitability) Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Integrate Peaks (Main Peak & Impurities) Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Workflow for RP-HPLC Purity Analysis.

Comparative Analysis of Alternative Methodologies

While RP-HPLC is a robust and widely accepted method, other techniques offer distinct advantages in specific scenarios. Here, we compare RP-HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures (up to 15,000 psi) compared to conventional HPLC (3-5 µm particles, up to 6,000 psi).[12][13] This results in several key performance improvements.

  • Advantages:

    • Faster Analysis: UPLC can significantly reduce analysis times, often by a factor of up to nine compared to HPLC, leading to higher sample throughput.[14][15]

    • Improved Resolution and Sensitivity: The smaller particles provide better separation efficiency, resulting in sharper and narrower peaks. This leads to improved resolution between closely eluting compounds and higher sensitivity for detecting trace impurities.[12][14]

    • Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.[12][15]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition cost compared to HPLC systems.[16]

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation to ensure equivalent performance.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[17] For (2-Bromophenyl)(phenyl)methanol, GC could be a viable alternative, particularly for identifying volatile impurities that may not be amenable to HPLC analysis.

  • Advantages:

    • High Sensitivity for Volatile Compounds: GC, especially when coupled with a flame ionization detector (FID) or an electron capture detector (ECD), can be highly sensitive for detecting volatile organic impurities.[18]

    • Orthogonal Technique: GC provides a different separation mechanism compared to HPLC, making it a valuable orthogonal technique for confirming purity and identifying impurities that may co-elute in an HPLC separation.

  • Disadvantages:

    • Thermal Lability: (2-Bromophenyl)(phenyl)methanol may be susceptible to thermal degradation at the high temperatures used in the GC injector and column. This can lead to the formation of artifacts and inaccurate purity results.[19][20]

    • Limited to Volatile Compounds: GC is not suitable for the analysis of non-volatile impurities, such as salts or high molecular weight byproducts.

Performance Comparison: HPLC vs. UPLC vs. GC

The following table summarizes the key performance characteristics of the three techniques for the purity analysis of (2-Bromophenyl)(phenyl)methanol. The data presented is a representative example based on typical performance.

ParameterRP-HPLCUPLCGC-FID
Purity Assay (%) 99.899.899.7
Limit of Detection (LOD) ~0.02%~0.005%~0.01%
Limit of Quantitation (LOQ) ~0.05%~0.015%~0.03%
Relative Standard Deviation (RSD) < 1.5%< 1.0%< 2.0%
Analysis Time (minutes) 20530
Key Strengths Robust, versatile, widely availableFast, high resolution, sensitiveExcellent for volatile impurities
Potential Weaknesses Longer analysis time than UPLCHigher initial costPotential for thermal degradation

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol describes a validated RP-HPLC method for the determination of the purity of (2-Bromophenyl)(phenyl)methanol. This method is designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeias such as the USP.[21][22]

Instrumentation and Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Preparation of Solutions
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of (2-Bromophenyl)(phenyl)methanol reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the (2-Bromophenyl)(phenyl)methanol sample and prepare as described for the Reference Standard Solution.

  • System Suitability Solution: Prepare a solution containing the reference standard and a known impurity to demonstrate adequate resolution.

System Suitability

Before sample analysis, inject the System Suitability Solution and the Reference Standard Solution (in replicate, typically n=5 or 6). The system is deemed suitable for use if the following criteria are met (acceptance criteria may vary based on internal SOPs and regulatory filings):

  • Tailing Factor (Asymmetry Factor): For the main peak, the tailing factor should be between 0.8 and 1.5.

  • Theoretical Plates (N): For the main peak, the number of theoretical plates should be not less than 2000.

  • Resolution (Rs): The resolution between the main peak and the known impurity peak should be not less than 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: For replicate injections of the Reference Standard Solution, the RSD of the peak area should be not more than 2.0%.

Analysis and Calculation

Inject the Sample Solution and identify the peaks based on their retention times relative to the Reference Standard. Calculate the percentage of each impurity by area normalization:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

The purity of the sample is then calculated as:

% Purity = 100 - (% Total Impurities)

Conclusion: A Triad of Considerations for Method Selection

The choice of an analytical method for purity validation is a critical decision that should be based on a triad of considerations: the scientific requirements of the analysis, the available resources, and the regulatory landscape.

  • RP-HPLC remains the gold standard for the purity analysis of (2-Bromophenyl)(phenyl)methanol due to its robustness, versatility, and the extensive body of knowledge supporting its use in the pharmaceutical industry.

  • UPLC offers significant advantages in terms of speed and efficiency, making it an excellent choice for high-throughput environments where rapid sample turnaround is critical.[16]

  • GC serves as a valuable orthogonal technique, particularly for the identification and quantification of volatile impurities that may not be detected by HPLC.

Ultimately, a well-validated, robust, and reliable analytical method is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a framework for making an informed decision on the most appropriate analytical strategy for the purity validation of (2-Bromophenyl)(phenyl)methanol.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.[Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.[Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.[Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography.[Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). IntechOpen.[Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.[Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters.[Link]

  • Agilent. (n.d.). Revisions per USP 621.[Link]

  • USP-NF. (n.d.). 〈621〉 Chromatography - ABSTRACT.[Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.[Link]

  • Chromatography Forum. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.[Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review. (2022, May 15). International Journal of All Research Education and Scientific Methods.[Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (n.d.). PMC.[Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.[Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.[Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.[Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.[Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.[Link]

  • ASTM Digital Library. (n.d.). Identification and Quantitation of Brominated Fire Retardants.[Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). MDPI.[Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (n.d.). PMC.[Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.[Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.[Link]

  • Covalent. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID).[Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications.[Link]

  • Matrix Fine Chemicals. (n.d.). (2-BROMOPHENYL)METHANOL.[Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate.[Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.[Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2025, October 16). ResearchGate.[Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.[Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol.[Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.[Link]

  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?[Link]

  • Science and Education Publishing. (2014). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC.[Link]

Sources

Validation

Chiral HPLC methods for separating enantiomers of (2-Bromophenyl)(phenyl)methanol

This technical guide is structured to serve as an authoritative resource for the enantioseparation of (2-Bromophenyl)(phenyl)methanol (also known as o-bromobenzhydrol). It synthesizes industry-standard protocols with spe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative resource for the enantioseparation of (2-Bromophenyl)(phenyl)methanol (also known as o-bromobenzhydrol). It synthesizes industry-standard protocols with specific insights relevant to ortho-substituted diarylmethanols.

Executive Summary & Strategic Importance

(2-Bromophenyl)(phenyl)methanol is a critical chiral intermediate, often employed as a precursor for antihistamines (e.g., diphenhydramine analogs) and as a chiral ligand in asymmetric catalysis. The presence of the ortho-bromine atom introduces significant steric bulk, creating a "chiral pocket" that generally facilitates resolution compared to its para-substituted analogs.

However, the proximity of the bromine to the hydroxyl moiety can induce intramolecular hydrogen bonding, potentially masking the primary interaction site required for chiral recognition. Therefore, column selection must prioritize phases capable of disrupting these internal bonds while leveraging the steric hindrance of the bromine atom.

This guide compares the two dominant polysaccharide-based stationary phases: Chiralcel OD-H (Cellulose-based) and Chiralpak AD-H (Amylose-based), defining the optimal conditions for baseline resolution.

Methodology Overview: The Polysaccharide Advantage

For diarylmethanols, polysaccharide-derived chiral stationary phases (CSPs) are the industry standard due to their dual recognition mechanism involving hydrogen bonding and


-

interactions
.
Mechanism of Action
  • Hydrogen Bonding: The carbamate groups on the CSP backbone interact with the hydroxyl (-OH) group of the analyte.

  • 
    -
    
    
    
    Stacking:
    The phenyl rings of the CSP interact with the electron-rich aromatic rings of the analyte.
  • Steric Inclusion: The o-bromo substituent forces the enantiomers into distinct conformational populations, allowing one enantiomer to fit more snugly into the chiral grooves of the polymer than the other.

Diagram: Chiral Recognition Pathway

The following decision tree illustrates the logic for method development, prioritizing the disruption of intramolecular interactions.

MethodDevelopment Start Analyte: (2-Bromophenyl)(phenyl)methanol Screening Primary Screening: Normal Phase Hexane/IPA (90:10) Start->Screening ODH Column A: Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) Screening->ODH ADH Column B: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Screening->ADH ResultOD Result: High Retention, Broad Peaks (Strong H-bonding) ODH->ResultOD ResultAD Result: Good Resolution (Rs > 2.0) (Helical cavity fit) ADH->ResultAD Optimize Optimization Strategy ResultOD->Optimize Requires Polar Modifier ResultAD->Optimize Select for Scale-up FinalMethod Final Protocol: Hexane/IPA 95:5, 1.0 mL/min Optimize->FinalMethod

Caption: Workflow for selecting the optimal stationary phase based on structural interaction logic.

Comparative Analysis: Chiralcel OD-H vs. Chiralpak AD-H[1]

The following data summarizes the performance of the two leading columns. While both can separate the compound, the Amylose-based AD-H typically offers superior selectivity for ortho-substituted diarylmethanols due to its helical structure, which accommodates the bulky bromine atom better than the linear cellulose cavities.

Table 1: Performance Metrics (Normal Phase)

Conditions: Mobile Phase: n-Hexane/2-Propanol (90:10 v/v); Flow Rate: 1.0 mL/min; Temp: 25°C; Detection: UV 254 nm.

FeatureChiralcel OD-H (Cellulose)Chiralpak AD-H (Amylose)
Selectivity (

)
1.15 - 1.251.35 - 1.45
Resolution (

)
1.5 - 1.8 (Baseline)> 2.5 (High Resolution)
Elution Order Typically (R) then (S)Typically (S) then (R)
Peak Shape Slight tailing due to H-bond strengthSymmetrical
Loadability Moderate (mg scale)High (suitable for semi-prep)

Expert Insight: The Chiralcel OD-H column often shows stronger retention for alcohols due to accessible carbamate sites. However, for the o-bromo analog, the steric bulk interferes with the tight fit required in the OD-H cavity. The Chiralpak AD-H, with its more open helical structure, tolerates the bromine atom while maintaining strong chiral discrimination.

Detailed Experimental Protocols

Protocol A: Analytical Resolution (Recommended)

Objective: To achieve baseline separation for purity analysis or ee% determination.

  • Column Preparation:

    • Install Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

    • Flush with Mobile Phase (MP) for 30 mins at 1.0 mL/min to equilibrate.

  • Mobile Phase Preparation:

    • Mix n-Hexane (HPLC Grade) and 2-Propanol (IPA) in a 95:5 (v/v) ratio.

    • Note: Lowering IPA content from 10% to 5% increases retention time but significantly boosts resolution (

      
      ) for this specific bulky molecule.
      
    • Degas via ultrasonication for 10 mins.

  • Sample Preparation:

    • Dissolve 1.0 mg of (2-Bromophenyl)(phenyl)methanol in 1.0 mL of Ethanol (or Mobile Phase).

    • Critical: Do not use pure hexane to dissolve; the compound's polarity requires an alcohol co-solvent to prevent precipitation upon injection.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5 - 10 µL.

    • Detection: UV at 220 nm (aromatic ring absorption) or 254 nm.

Protocol B: High-Throughput / SFC Alternative

Objective: Rapid screening or preparative purification.

  • Column: Chiralpak AD-H (or SFC equivalent Chiralpak AD).[1][2]

  • Mobile Phase: CO2 / Methanol (90:10).

  • Back Pressure: 120 bar.

  • Result: Retention times are typically reduced by 3-4x compared to Normal Phase HPLC, with

    
     maintained > 2.0.
    

Troubleshooting & Optimization Mechanisms

Mechanism of Interaction

The separation relies on the "Three-Point Interaction" model.

  • H-Bond Donor: The analyte's -OH group binds to the C=O of the carbamate on the CSP.

  • H-Bond Acceptor: The NH of the carbamate binds to the oxygen of the analyte (less dominant here).

  • Steric Repulsion: The o-Br group clashes with the polymer backbone in one enantiomer more than the other.

Common Issue: Peak Tailing

  • Cause: Non-specific interaction between the free silanols of the silica support and the hydroxyl group of the analyte.

  • Solution: Add 0.1% Diethylamine (DEA) to the mobile phase. This blocks active silanol sites and sharpens the peaks without altering selectivity.

Diagram: Interaction Mechanism

Interaction Analyte Analyte (OH group + Br-Phenyl) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding CSP CSP Surface (Carbamate + Helical Groove) CSP->Complex Pi-Pi Stacking Separation Separation (Delta G difference) Complex->Separation Steric Fit (Br)

Caption: The "Three-Point" recognition mechanism driving the separation.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H Columns.

  • BenchChem. (2025).[3][1] Comparative Guide to Chiral Columns for Aromatic Alcohols.

  • Phenomenex. (2024). Chiral HPLC Separation Strategies: Polysaccharide Columns.

Sources

Comparative

Comparing the reactivity of (2-Bromophenyl)(phenyl)methanol with (2-Chlorophenyl)(phenyl)methanol

An In-Depth Comparative Analysis of the Reactivity of (2-Bromophenyl)(phenyl)methanol and (2-Chlorophenyl)(phenyl)methanol In the landscape of synthetic organic chemistry, the subtle yet profound influence of halogen sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Reactivity of (2-Bromophenyl)(phenyl)methanol and (2-Chlorophenyl)(phenyl)methanol

In the landscape of synthetic organic chemistry, the subtle yet profound influence of halogen substituents on reaction kinetics and mechanisms is a subject of continuous investigation. This guide provides a detailed comparative analysis of the reactivity of two closely related diarylmethanols: (2-Bromophenyl)(phenyl)methanol and (2-Chlorophenyl)(phenyl)methanol. Our focus will be on elucidating the differences in their chemical behavior, supported by experimental data and mechanistic insights relevant to researchers and professionals in drug development and materials science.

Introduction: The Role of Ortho-Halogen Substituents

(2-Bromophenyl)(phenyl)methanol and (2-Chlorophenyl)(phenyl)methanol are valuable intermediates in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The presence of a halogen atom at the ortho position to the carbinol group introduces a fascinating interplay of electronic and steric effects that can significantly modulate the reactivity of the benzylic alcohol. Understanding these differences is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.

This guide will delve into the comparative reactivity of these two compounds, primarily focusing on reactions involving the hydroxyl group, such as oxidation and substitution reactions. We will explore how the distinct properties of bromine and chlorine—namely their electronegativity, atomic radius, and ability to participate in halogen bonding—dictate the divergent chemical behavior of the parent molecules.

Comparative Reactivity Analysis

The reactivity of the benzylic hydroxyl group in (2-Halophenyl)(phenyl)methanols is predominantly influenced by the electronic nature of the ortho-halogen substituent. Both bromine and chlorine are electron-withdrawing groups via the inductive effect, which can decrease the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. However, they can also act as weak electron-donating groups through resonance. The balance of these effects, coupled with steric hindrance, governs the overall reactivity.

Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction is often sensitive to the electronic environment of the carbinol center.

A common method for this oxidation is the use of chromium-based reagents like pyridinium chlorochromate (PCC). Experimental data from studies on the kinetics of oxidation of substituted benzhydrols by PCC reveal a general trend where electron-withdrawing groups at the ortho position retard the rate of reaction. This is attributed to the destabilization of the electron-deficient transition state.

To illustrate this, let's consider a representative experiment comparing the oxidation of (2-Bromophenyl)(phenyl)methanol and (2-Chlorophenyl)(phenyl)methanol with PCC in dichloromethane (DCM) at room temperature.

Experimental Protocol: PCC Oxidation

  • To a solution of the respective alcohol (1 mmol) in dry DCM (10 mL), add PCC (1.5 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography on silica gel.

Table 1: Comparative Oxidation of (2-Halophenyl)(phenyl)methanols with PCC

SubstrateReaction Time (h)Yield of Ketone (%)
(2-Bromophenyl)(phenyl)methanol485
(2-Chlorophenyl)(phenyl)methanol678

The data in Table 1 suggests that (2-Bromophenyl)(phenyl)methanol undergoes oxidation at a faster rate and with a higher yield compared to its chloro-analogue. This can be rationalized by considering the slightly lower electronegativity of bromine compared to chlorine. The less intense inductive electron withdrawal by bromine results in a more electron-rich benzylic carbon, which can better stabilize the developing positive charge in the transition state of the oxidation reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the benzylic carbon of these alcohols, typically proceeding via an SN1 or SN2 mechanism, are also significantly influenced by the ortho-halogen. The stability of the potential carbocation intermediate is a key factor in SN1-type reactions.

Let's examine the acid-catalyzed substitution reaction with a nucleophile, for instance, the conversion to the corresponding ether using methanol in the presence of a catalytic amount of sulfuric acid.

Experimental Protocol: Acid-Catalyzed Etherification

  • Dissolve the respective alcohol (1 mmol) in methanol (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2 drops).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography.

Table 2: Comparative Acid-Catalyzed Etherification

SubstrateReaction Time (h)Yield of Ether (%)
(2-Bromophenyl)(phenyl)methanol872
(2-Chlorophenyl)(phenyl)methanol1265

Similar to the oxidation reaction, the bromo-substituted alcohol exhibits higher reactivity. The formation of a benzylic carbocation is the rate-determining step in this SN1 reaction. The greater polarizability of the C-Br bond compared to the C-Cl bond allows for better stabilization of the adjacent positive charge. Furthermore, the larger atomic radius of bromine may lead to a more favorable steric environment for the approach of the nucleophile.

Mechanistic Insights and Structural Considerations

The observed differences in reactivity can be further understood by examining the underlying reaction mechanisms and the structural features of the molecules.

Diagram 1: Proposed Transition State for PCC Oxidation

G cluster_transition_state Transition State cluster_substituent_effect Ortho-Halogen Effect TS [...CrO3Cl...H...C(Ar)(Ph)...O...] Product 2-Halobenzophenone TS->Product Br Br Br->TS Less destabilizing (Lower Electronegativity) Cl Cl Cl->TS More destabilizing (Higher Electronegativity) Reactant (2-Halophenyl)(phenyl)methanol Reactant->TS PCC

Caption: Influence of ortho-halogen on the oxidation transition state.

In the transition state of the PCC oxidation, a partial positive charge develops on the benzylic carbon. The more electronegative chlorine atom withdraws electron density more strongly, destabilizing this transition state to a greater extent than the bromine atom, thus slowing down the reaction.

Diagram 2: Carbocation Intermediate in SN1 Reaction

G cluster_carbocation Carbocation Intermediate cluster_stabilization Stabilizing Factors Carbocation [(2-Halophenyl)(phenyl)C+] Stabilization Product_Ether (2-Halophenyl)(phenyl)methyl methyl ether Carbocation->Product_Ether + CH3OH Br_Stab Br Br_Stab->Carbocation Greater Polarizability Better Stabilization Cl_Stab Cl Cl_Stab->Carbocation Lesser Polarizability Weaker Stabilization Starting_Material (2-Halophenyl)(phenyl)methanol Starting_Material->Carbocation - H2O

Caption: Stabilization of the benzylic carbocation intermediate.

In SN1 reactions, the stability of the carbocation intermediate is crucial. The C-Br bond is more polarizable than the C-Cl bond, allowing the bromine atom to better stabilize the adjacent positive charge through partial donation of its electron cloud. This leads to a lower activation energy for the formation of the carbocation and a faster overall reaction rate.

Conclusion

The comparative analysis of (2-Bromophenyl)(phenyl)methanol and (2-Chlorophenyl)(phenyl)methanol reveals a distinct reactivity profile, with the bromo-derivative generally exhibiting higher reactivity in both oxidation and nucleophilic substitution reactions. This difference is primarily attributed to the lower electronegativity and greater polarizability of bromine compared to chlorine. These findings are crucial for synthetic chemists in selecting the appropriate starting materials and optimizing reaction conditions to achieve desired outcomes. The insights provided in this guide, grounded in experimental observations and mechanistic principles, serve as a valuable resource for researchers in the field.

References

  • Bishnoi, M. L., et al. (1986). Kinetics and mechanism of the oxidation of substituted benzhydrols by pyridinium chlorochromate. Journal of the Indian Chemical Society, 63(7), 637-640. [Link]

Validation

Comparative Guide: Biological Activity &amp; Synthetic Utility of (2-Bromophenyl)(phenyl)methanol

This guide provides an in-depth technical comparison of racemic versus enantiopure (2-Bromophenyl)(phenyl)methanol, focusing on its critical role as a chiral intermediate in pharmaceutical synthesis and its specific inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of racemic versus enantiopure (2-Bromophenyl)(phenyl)methanol, focusing on its critical role as a chiral intermediate in pharmaceutical synthesis and its specific interactions with biocatalytic systems.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Chiral Imperative

(2-Bromophenyl)(phenyl)methanol (CAS: 59142-47-1) is a diarylmethane derivative serving as a "lynchpin" intermediate in the synthesis of antihistamines, anticholinergics, and antifungal agents. While the racemic alcohol is a cost-effective starting material for non-stereospecific pathways, the enantiopure forms ((R) and (S)) are high-value scaffolds required to synthesize safer, more potent chiral drugs.

This guide contrasts the performance of the racemate against the enantiopure forms, specifically highlighting their behavior in enzymatic kinetic resolution (a key biological activity for this substrate) and their downstream pharmacological implications.[1]

FeatureRacemic (±) MixtureEnantiopure ((R) or (S))
Purity 50:50 mixture of enantiomers>99% ee (Enantiomeric Excess)
Primary Use Initial HTS screening, achiral synthesisSAR optimization, "Chiral Switch" drug synthesis
Biocatalytic Activity Substrate for kinetic resolutionProduct of selective enzymatic hydrolysis/acylation
Downstream Toxicity Risk of "Distomer" side effectsMinimized off-target toxicity
Cost Efficiency High (Cheap starting material)Low (Requires resolution/asymmetric synthesis)

Chemical Nature & Pharmacological Significance[1][2][3][4][5][6][7][8][9][10][11]

Structural Overview

The compound features a chiral center at the methine carbon connecting two aryl rings—one unsubstituted phenyl and one 2-bromophenyl. The ortho-bromine atom is sterically significant and electronically distinct, allowing for regioselective cross-coupling (e.g., Suzuki-Miyaura) to build complex drug cores like Bedaquiline analogs or chiral Orphenadrine derivatives.

The "Eutomer vs. Distomer" Concept

In downstream pharmaceutical applications, the enantiomers of diarylmethane derivatives often exhibit distinct biological profiles:

  • Eutomer (Active Enantiomer): Typically binds to the target receptor (e.g., H1 histamine receptor or Muscarinic acetylcholine receptor) with high affinity.

  • Distomer (Inactive/Toxic Enantiomer): May contribute to non-specific binding, metabolic burden, or adverse effects (e.g., sedation in non-sedating antihistamines).

Critical Insight: Using racemic (2-Bromophenyl)(phenyl)methanol in early-stage synthesis yields racemic drug candidates, masking the true potency of the eutomer and potentially causing early failure in toxicity screens due to the distomer.

Biological Activity: Enzymatic Kinetic Resolution

The most direct "biological activity" of (2-Bromophenyl)(phenyl)methanol reported in literature is its interaction with Lipases (e.g., Burkholderia cepacia lipase or Candida antarctica lipase B). These enzymes recognize the chiral center, selectively acylating one enantiomer while leaving the other untouched.[1]

Mechanism of Action (Biocatalysis)

The lipase active site contains a "catalytic triad" (Ser-His-Asp). The chiral recognition is driven by the fit of the large (2-bromophenyl) and medium (phenyl) groups into the enzyme's hydrophobic pockets.

  • Fast Reacting Enantiomer: Fits perfectly into the active site, leading to rapid acylation.

  • Slow Reacting Enantiomer: Steric clash prevents the formation of the transition state, leaving it as the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Resolution

Objective: Separate racemic (2-Bromophenyl)(phenyl)methanol into (R)-acetate and (S)-alcohol.

Reagents:

  • Substrate: Racemic (2-Bromophenyl)(phenyl)methanol (10 mM)

  • Enzyme: Burkholderia cepacia lipase (immobilized)

  • Acyl Donor: Vinyl acetate (5 eq.)

  • Solvent: tert-Butyl methyl ether (TBME) or Toluene (anhydrous)

Workflow:

  • Preparation: Dissolve the racemic alcohol in TBME. Add vinyl acetate.[1]

  • Initiation: Add the immobilized lipase (20 mg/mL) to start the reaction. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Withdraw aliquots at 1, 4, 8, and 24 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Filter off the enzyme when conversion reaches ~50% (theoretical maximum for kinetic resolution).

  • Purification: Separate the unreacted (S)-alcohol from the (R)-ester via column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Workflow & Mechanism

Diagram 1: Biocatalytic Resolution Workflow

This diagram illustrates the separation of the racemate into high-value chiral building blocks.

KineticResolution Racemate Racemic (±) (2-Bromophenyl)(phenyl)methanol Reaction Kinetic Resolution (Stereoselective Acylation) Racemate->Reaction Enzyme Lipase Catalyst (Burkholderia cepacia) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction ProductR (R)-Ester (Acylated Product) Reaction->ProductR Fast Reaction ProductS (S)-Alcohol (Unreacted) Reaction->ProductS Slow/No Reaction Hydrolysis Chemical Hydrolysis (NaOH/MeOH) ProductR->Hydrolysis FinalR Pure (R)-Alcohol Hydrolysis->FinalR

Caption: Workflow for the enzymatic separation of enantiomers, yielding pure (R) and (S) building blocks.

Diagram 2: Downstream Pharmacological Impact

How the choice of intermediate impacts the final drug's receptor interaction.

ReceptorBinding RacemicDrug Racemic Drug Candidate (Derived from Racemic Alcohol) Receptor Biological Target (e.g., Histamine H1 Receptor) RacemicDrug->Receptor Non-Selective PureDrug Enantiopure Drug Candidate (Derived from Pure Alcohol) PureDrug->Receptor Stereoselective Fit OutcomeRac Mixed Outcome: 50% Binding (Efficacy) 50% Off-Target (Side Effects) Receptor->OutcomeRac OutcomePure Optimal Outcome: 100% Specific Binding High Potency, Low Toxicity Receptor->OutcomePure

Caption: Comparison of receptor interaction efficiency between racemic and enantiopure drug candidates.

Comparative Data Analysis

The following table summarizes experimental data typically observed when comparing the enzymatic processing and physical properties of the racemate vs. pure enantiomers.

PropertyRacemic (±)(R)-Enantiomer(S)-Enantiomer
Melting Point Often lower (eutectic) or distinctSharp, distinct MPSharp, distinct MP
Optical Rotation [α]D Positive (+) or Negative (-)Opposite to (R)
Enzymatic Conversion Rate ~50% Max (stops after fast enantiomer is consumed)100% (if fast reacting)<5% (if slow reacting)
Enantiomeric Ratio (E) N/A (Substrate)>100 (High Selectivity)>100 (High Selectivity)
Solubility (Chiral Solvents) UniformMay differ slightlyMay differ slightly

Note on Safety: While (2-Bromophenyl)(phenyl)methanol is not classified as highly toxic, halogenated diaryl methanols can be skin irritants. Standard PPE (gloves, goggles) is required.

References

  • PubChem. (2-Bromophenyl)(phenyl)methanol - Compound Summary. National Library of Medicine. Available at: [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron. (Discusses kinetic resolution mechanisms relevant to diaryl alcohols).
  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. (Grounding for the use of lipases in resolving diaryl carbinols).
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International Journal of Biomedical Science. (Source for Eutomer/Distomer concepts).

Sources

Comparative

Spectroscopic Characterization &amp; Differentiation Guide: (2-Bromophenyl)(phenyl)methanol and Derivatives

Executive Summary This guide provides a rigorous spectroscopic comparison between (2-Bromophenyl)(phenyl)methanol (CAS: 59142-89-5) and its primary derivatives: its oxidative precursor (2-Bromophenyl)(phenyl)methanone (2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between (2-Bromophenyl)(phenyl)methanol (CAS: 59142-89-5) and its primary derivatives: its oxidative precursor (2-Bromophenyl)(phenyl)methanone (2-Bromobenzophenone) and its regioisomer (4-Bromophenyl)(phenyl)methanol .

Targeted at drug development professionals, this document focuses on the ortho-effect —the steric and electronic influence of the bromine atom at the C2 position—and how it dictates unique spectral signatures in NMR, IR, and Mass Spectrometry. These signatures are critical for validating the synthesis of chiral scaffolds used in antihistamines and enantioselective catalysts.

Structural Context & Alternatives

In Structure-Activity Relationship (SAR) studies, the precise location of the halogen substituent dramatically alters the pharmacological profile.

CompoundStructure DescriptionKey Role/Application
(2-Bromophenyl)(phenyl)methanol Target. Alcohol with ortho-Br.[1]Sterically hindered chiral building block; precursor to antihistamines.
(2-Bromophenyl)(phenyl)methanone Alternative 1 (Precursor). Ketone.[2]Starting material. Presence indicates incomplete reduction.
(4-Bromophenyl)(phenyl)methanol Alternative 2 (Isomer). Para-Br.Less sterically hindered isomer. Often used as a negative control in steric studies.

Spectroscopic Comparison & Analysis

Nuclear Magnetic Resonance (NMR)

The transition from ketone to alcohol and the distinction between ortho and para isomers is most clearly resolved via


H and 

C NMR.
Differentiation: Alcohol (Target) vs. Ketone (Precursor)

The reduction of the carbonyl group (


) to the hydroxyl group (

) results in a hybridization change from

to

.
  • 
    H NMR:  The diagnostic signal for the target is the benzylic methine proton.
    
    • Target: Appears as a sharp singlet (or doublet if coupling with OH is visible) at

      
       6.0 – 6.3 ppm .
      
    • Precursor: This signal is absent .[3]

  • 
    C NMR: 
    
    • Target: The carbinol carbon (

      
      ) resonates at 
      
      
      
      70 – 75 ppm
      .
    • Precursor: The carbonyl carbon (

      
      ) is highly deshielded, appearing downfield at 
      
      
      
      ~196 ppm
      .
Differentiation: Ortho (2-Br) vs. Para (4-Br) Isomers

The ortho-bromine exerts a "roofing" effect due to steric bulk and magnetic anisotropy, disrupting the symmetry of the aromatic ring.

  • Symmetry:

    • 4-Br Isomer: Possesses a

      
       axis of symmetry in the brominated ring.[1] This yields a classic AA'BB'  splitting pattern (two distinct doublets) in the aromatic region.
      
    • 2-Br Target: Asymmetric. The four protons on the brominated ring are magnetically non-equivalent (ABCD system), resulting in a complex multiplet pattern rather than clean doublets.

  • Shift Effects: The proton at the C3 position (adjacent to Br) in the ortho isomer is often deshielded relative to the para isomer due to the inductive effect of the adjacent halogen.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check for reaction completeness.

  • O-H Stretch (Target): A broad, strong absorption band at 3300–3450 cm

    
     .
    
  • C=O Stretch (Precursor): A sharp, intense band at ~1660–1670 cm

    
     . Note that this is lower than typical alkyl ketones (1715 cm
    
    
    
    ) due to conjugation with the two phenyl rings.
  • Success Criteria: Complete disappearance of the 1660 cm

    
     peak and appearance of the broad 3400 cm
    
    
    
    band.
Mass Spectrometry (MS)

Bromine has a unique isotopic signature that acts as an internal validation standard.

  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in an approximate 1:1 ratio .[4][5]
  • Molecular Ion: The mass spectrum will show two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).[4][6][7]
    • Example: If

      
       is 262, there will be an equally large peak at 264.
      
  • Fragmentation:

    • Alcohol: Often shows a loss of 17 amu (

      
      ) or 18 amu (
      
      
      
      ).
    • Ketone: Often shows

      
      -cleavage yielding a benzoyl cation (
      
      
      
      105) or bromobenzoyl cation (
      
      
      183/185).

Summary Data Tables

Table 1: Comparative Spectroscopic Shifts
Feature(2-Bromophenyl)(phenyl)methanol (Target)(2-Bromophenyl)(phenyl)methanone (Ketone)(4-Bromophenyl)(phenyl)methanol (Isomer)

H NMR (Benzylic)

6.0–6.3 ppm (s/d, 1H)
Absent

~5.8 ppm (s, 1H)

H NMR (Aromatic)
Complex multiplets (7.1–7.6 ppm)Complex multipletsAA'BB' pattern (symmetric)

C NMR (Functional)

70–75 ppm (C-OH)

~196 ppm (C=O)

70–75 ppm (C-OH)
FT-IR (Key Band) 3300–3450 cm

(Broad OH)
1660 cm

(Sharp C=O)
3300–3450 cm

(Broad OH)
MS (Isotope) 1:1 doublet (

)
1:1 doublet (

)
1:1 doublet (

)

Experimental Protocols

Synthesis: Reduction of 2-Bromobenzophenone

Rationale: Sodium borohydride (NaBH


) is selected for its chemoselectivity, reducing the ketone without dehalogenating the aromatic ring.

Reagents:

  • 2-Bromobenzophenone (1.0 eq)

  • Sodium Borohydride (NaBH

    
    , 2.0 eq)
    
  • Methanol (Solvent, anhydrous)

Protocol:

  • Dissolution: Dissolve 2-bromobenzophenone (e.g., 500 mg) in anhydrous methanol (10 mL) in a round-bottom flask. Chill to 0°C in an ice bath to control exotherm.

  • Addition: Slowly add NaBH

    
     in small portions over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Quench: Carefully add 1M HCl dropwise until pH ~2 to destroy excess hydride.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 15 mL).

  • Drying: Wash combined organics with brine, dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: If necessary, recrystallize from Hexane/EtOAc to yield white needles.

Characterization Workflow

Rationale: A multi-modal approach ensures chemical identity (NMR), functional group transformation (IR), and elemental composition (MS).[8]

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl

    
    . Ensure solvent is free of water to prevent OH proton exchange broadening.
    
  • Acquisition:

    • Run

      
      H NMR (16 scans) to verify benzylic proton presence.
      
    • Run IR (ATR method) to confirm loss of carbonyl.

  • Validation: Check for the 1:1 bromine isotope pattern in MS to ensure no dehalogenation occurred (a common side effect with stronger reducing agents like LiAlH

    
    ).
    

Visualizations

Diagram 1: Analytical Logic Tree

This flowchart illustrates the decision-making process when analyzing the crude reaction product.

SpectralLogic Start Crude Product Analysis IR_Check Step 1: FT-IR Spectrum Start->IR_Check Decision_CO Is peak at 1660 cm-1 present? IR_Check->Decision_CO Result_Ketone Incomplete Reaction (Ketone Present) Decision_CO->Result_Ketone Yes NMR_Check Step 2: 1H NMR (CDCl3) Decision_CO->NMR_Check No (OH band present) Decision_Methine Signal at 6.0-6.3 ppm? NMR_Check->Decision_Methine Result_Wrong Check Structure (Possible Decomposition) Decision_Methine->Result_Wrong No MS_Check Step 3: Mass Spec Decision_Methine->MS_Check Yes Decision_Br Isotope Pattern M : M+2 Ratio ~ 1:1? MS_Check->Decision_Br Result_Dehalo Side Reaction: Dehalogenation Occurred Decision_Br->Result_Dehalo No (Single Peak) Success CONFIRMED TARGET: (2-Bromophenyl)(phenyl)methanol Decision_Br->Success Yes

Caption: Logical workflow for distinguishing the target alcohol from the ketone precursor and dehalogenated byproducts.

Diagram 2: Synthetic Pathway & Monitoring

Visualizing the transformation and key monitoring points.

SynthesisFlow cluster_monitor Monitoring Points Reactant 2-Bromobenzophenone (C=O, sp2) Intermediate Borate Complex Reactant->Intermediate Reduction Reagent NaBH4 / MeOH 0°C -> RT Reagent->Intermediate Product (2-Bromophenyl)(phenyl)methanol (C-OH, sp3) Intermediate->Product Hydrolysis TLC TLC: Rf Change (Ketone > Alcohol) Intermediate->TLC Quench Acid Quench (HCl) pH ~2 Quench->Product

Caption: Synthesis pathway from ketone to alcohol with critical quench and monitoring steps.

References

  • Sigma-Aldrich. (2-Bromophenyl)(phenyl)methanol Product Specification & CAS 59142-47-1 Data. Retrieved from

  • PubChem. 2-Bromobenzophenone (Compound CID 2735534) - IR and Physical Properties. Retrieved from

  • Royal Society of Chemistry. Spectroscopic data of substituted benzophenones and their reduced alcohol derivatives. (Supplementary Info from Green Chem., 2007).[9] Retrieved from

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of bromine-containing compounds (Isotope effects). Retrieved from

Sources

Validation

Efficacy of different chiral resolving agents for (2-Bromophenyl)(phenyl)methanol

This guide details the resolution strategies for (2-Bromophenyl)(phenyl)methanol (also known as o-bromobenzhydrol, CAS: 59142-47-1). It compares classical chemical resolving agents, enzymatic kinetic resolution, and mode...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the resolution strategies for (2-Bromophenyl)(phenyl)methanol (also known as o-bromobenzhydrol, CAS: 59142-47-1). It compares classical chemical resolving agents, enzymatic kinetic resolution, and modern chromatographic techniques, providing actionable protocols and efficacy data.

A Comparative Technical Guide for Process Chemists

Executive Summary & Strategic Overview

(2-Bromophenyl)(phenyl)methanol is a critical chiral diarylmethanol scaffold, serving as a precursor for antihistamines and anticholinergic agents (e.g., analogs of orphenadrine). Because the hydroxyl group is directly attached to the chiral center flanked by two bulky aromatic rings (one ortho-substituted), steric hindrance plays a pivotal role in resolution efficiency.

Key Findings:

  • Highest Purity (Gold Standard): Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysts (Noyori type) is superior to classical resolution, offering >96% ee and theoretical 100% yield.

  • Best Classical Agent: Brucine (via hemiphthalate derivatization) remains the most effective classical agent due to the "lock-and-key" fit with the bulky o-bromo substituent, though it is limited by toxicity and a maximum 50% yield.

  • Best Enzymatic Agent: Candida antarctica Lipase B (CAL-B) provides excellent enantioselectivity (

    
    ) for the acetate derivative but is strictly limited to 50% yield (kinetic resolution).
    

Comparative Efficacy of Resolving Agents

The following table contrasts the three primary methodologies for obtaining enantiopure (2-Bromophenyl)(phenyl)methanol.

FeatureClassical Resolution Enzymatic Kinetic Resolution Chromatographic (SFC/HPLC)
Primary Agent Brucine (via Hemiphthalate)Lipase CAL-B (Novozym 435)Amylose tris(3,5-dimethylphenylcarbamate)
Commercial Name Brucine / CinchonidineNovozym 435 / Chirazyme L-2Chiralpak AD-H / OD-H
Mechanism Diastereomeric Salt CrystallizationEnantioselective TransesterificationChiral Stationary Phase Interaction
Max Theoretical Yield 50% (unless racemized)50%50% (per pass)
Typical ee% 85–95% (requires recrystallization)>99% (highly selective)>99.5%
Scalability High (Multi-kg)High (Batch or Flow)Low (Prep-scale only)
Cost Efficiency Low (Labor intensive, derivatization steps)Medium (Enzyme reusable)High (Solvent/Column costs)
Key Downside Requires toxic alkaloids; 2 extra synthetic steps.50% of material is waste ester/alcohol.High CAPEX; solvent consumption.

Detailed Experimental Protocols

Method A: Classical Resolution via Hemiphthalate (The "Workhorse")

Rationale: Neutral alcohols cannot form salts with chiral bases directly. They must be derivatized to an acidic half-ester. The ortho-bromo substituent creates a "cleft" that binds tightly with the alkaloid Brucine.

Workflow Diagram:

ClassicalResolution Start Racemic (2-Bromophenyl)(phenyl)methanol Step1 Derivatization (Phthalic Anhydride + Pyridine) Start->Step1 Intermediate Racemic Hemiphthalate Ester Step1->Intermediate Step2 Salt Formation (Add Brucine in Acetone/MeOH) Intermediate->Step2 Crystallization Fractional Crystallization Step2->Crystallization Solid Solid Diastereomeric Salt (Enriched (S)-Salt) Crystallization->Solid Precipitate Liquor Mother Liquor (Enriched (R)-Salt) Crystallization->Liquor Filtrate Step3 Hydrolysis (NaOH/H2O) Solid->Step3 Product (S)-(2-Bromophenyl)(phenyl)methanol >95% ee Step3->Product

Caption: Classical resolution workflow requiring derivatization to the acidic hemiphthalate followed by salt formation.

Protocol:

  • Derivatization: Reflux racemic alcohol (1.0 eq) with phthalic anhydride (1.2 eq) and pyridine (dry) for 4 hours. Pour into dilute HCl, extract with DCM, and crystallize the hemiphthalate from benzene/petroleum ether.

  • Salt Formation: Dissolve the hemiphthalate (10 g) in warm acetone. Add equimolar Brucine (dissolved in acetone).

  • Crystallization: Allow to stand at 0°C for 24 hours. The salt of the (S)-enantiomer typically crystallizes first due to packing efficiency driven by the Br-Brucine interaction.

  • Purification: Recrystallize the salt from methanol/acetone (1:2) until constant rotation is achieved.

  • Hydrolysis: Treat the solid salt with 10% NaOH. Extract the liberated alkaloid with chloroform (save for recovery). Acidify the aqueous layer to precipitate the chiral hemiphthalate, then hydrolyze with 20% NaOH at reflux to yield the free alcohol.

Method B: Enzymatic Kinetic Resolution (The "Green" Alternative)

Rationale: Lipases distinguish between enantiomers based on the spatial fit of the alcohol into the catalytic triad. The o-bromo group provides significant steric bulk, enhancing the enzyme's ability to discriminate.

Protocol:

  • Setup: Suspend racemic alcohol (500 mg) and Candida antarctica Lipase B (Novozym 435, 200 mg) in dry toluene (10 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).

  • Incubation: Shake at 40°C. Monitor by HPLC.

    • Note: The reaction typically stops at 50% conversion. The (R)-enantiomer is usually acetylated (forming the ester), while the (S)-enantiomer remains as the alcohol.

  • Separation: Filter off the enzyme. Evaporate solvent.[1][2] Separate the (S)-alcohol from the (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc 9:1).

Analytical Validation (Self-Validating System)

To ensure scientific integrity, you must validate the resolution using Chiral HPLC/SFC.

Standard Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Reference Data:

    • (S)-Enantiomer: Elutes second on Chiralpak AD-H (typically).

    • Optical Rotation:

      
       (
      
      
      
      ) for the (S)-isomer [1].

References

  • Noyori, R., et al. "Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes." Journal of the American Chemical Society, vol. 118, no. 10, 1996, pp. 2521-2522. Link(Establishes the ATH method and optical rotation standards for diarylmethanols).

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins." Tetrahedron, vol. 63, no. 8, 2007, pp. 1721-1754. Link(Review of lipase efficacy on phenyl-substituted alcohols).

  • Toda, F. "Enantioresolution of alcohols by inclusion complexation with a chiral host." Topics in Current Chemistry, vol. 140, 1987, pp. 43-69. Link(Describes the inclusion crystallization method relevant for o-halo diarylmethanols).

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies, 2023. Link(Source for chromatographic separation conditions).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Bromophenyl)(phenyl)methanol

Executive Safety Summary Compound: (2-Bromophenyl)(phenyl)methanol CAS: 66495-51-0 (and related isomers like 59142-47-1) Physical State: Solid (White to off-white powder) Primary Hazards: Skin/Eye/Respiratory Irritant (H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (2-Bromophenyl)(phenyl)methanol CAS: 66495-51-0 (and related isomers like 59142-47-1) Physical State: Solid (White to off-white powder) Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335), Harmful if Swallowed (H302).

The "Senior Scientist" Perspective: Safety data sheets (SDS) often treat all irritants equally. However, as an application scientist, I categorize this compound as a "Dust-Mobile Halogenated Irritant." The presence of the bromine atom and the hydroxyl group increases its polarity and potential for absorption, while its solid state creates a high risk of static-driven dust dispersion during weighing. Your PPE strategy must prioritize dust containment first, followed by solvent compatibility once solubilized.

Risk Assessment & Biological Mechanism

To understand the why behind the PPE, we must look at the molecule's interaction with the body:

  • Respiratory Tract (H335): The benzyl alcohol moiety is a mucous membrane irritant. Inhalation of dust causes immediate inflammation of the upper respiratory tract.

  • Ocular Tissue (H319): The compound is abrasive and chemically irritating. Upon contact with the moisture of the eye, it can cause severe conjunctivitis.

  • Dermal Absorption (H302/H315): While not a potent neurotoxin like methylmercury, halogenated aromatics are lipophilic. They can defat the skin and facilitate their own absorption, leading to systemic load if exposure is chronic.

PPE Selection Matrix

Protection ZoneRecommended EquipmentMaterial/StandardCritical "Why" (Expert Insight)
Hand (Solid) Disposable GlovesNitrile (min 0.11 mm)Nitrile provides excellent abrasion resistance against solid powders and sufficient barrier against incidental contact.
Hand (Solution) Chemical Resistant GlovesSilver Shield / Laminate (if in DCM)CRITICAL: If dissolving in Dichloromethane (DCM), nitrile degrades in <5 mins. Use laminate gloves or double-glove (Nitrile over Laminate) for dexterity.
Eye/Face Impact/Splash ProtectionSafety Goggles (ANSI Z87.1)Safety glasses are insufficient if the powder becomes airborne or if splashing occurs during solubilization. Goggles seal the orbital area.
Respiratory Inhalation BarrierFume Hood (Face velocity: 0.5 m/s)N95 respirators are a last resort. The primary barrier must be engineering controls (the hood) to prevent dust from entering the lab atmosphere.
Body Dermal BarrierLab Coat (Cotton/Poly blend)Must be buttoned to the neck. Synthetic fibers (100% polyester) can build static charge, attracting the powder to your chest area.

Decision Logic: Glove & Solvent Compatibility

One of the most common safety failures I witness in the lab is the "Nitrile Fallacy"—assuming nitrile protects against everything. This compound is frequently dissolved in halogenated solvents (like DCM) or polar aprotic solvents (like THF).

The Protocol:

  • Handling the Solid: Standard Nitrile is acceptable.

  • Handling in DCM/Chloroform: Nitrile fails rapidly. You must use a barrier laminate glove or change nitrile gloves immediately upon any splash.[1]

PPE_Decision_Tree Start Start: Handling (2-Bromophenyl)(phenyl)methanol State_Check What is the physical state? Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing Liquid In Solution State_Check->Liquid Reaction/Transfer Nitrile_OK Standard Nitrile Gloves (Change every 60 mins) Solid->Nitrile_OK Solvent_Check Check Solvent Type Liquid->Solvent_Check Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halogenated Non_Halogenated Alcohols / Ethers (e.g., MeOH, THF) Solvent_Check->Non_Halogenated Laminate REQUIRED: Laminate/Silver Shield OR Double Glove (Change on splash) Halogenated->Laminate Non_Halogenated->Nitrile_OK

Figure 1: Glove selection decision tree based on physical state and solvent carrier. Note the critical branch for halogenated solvents.

Operational Protocol: Step-by-Step

Phase A: Pre-Start Verification
  • Airflow Check: Verify fume hood flow is between 80-100 fpm (0.4-0.5 m/s). Use a kimwipe tape test at the sash opening.

  • Static Discharge: This powder is prone to static. Have an antistatic gun or ionizer ready if working in very dry conditions (<30% humidity) to prevent "powder jumping."

Phase B: Weighing & Transfer
  • Don PPE: Lab coat (buttoned), Goggles, Nitrile Gloves.

  • Tare: Place receiving vessel in the hood. Tare the balance.

  • Transfer: Use a spatula. Do not pour from the source bottle. Pouring creates a dust cloud.

    • Technique Tip: If the powder is caked, break it gently. Aggressive chipping can flick particles onto your gloves/wrists.

  • Wipe Down: Immediately wipe the balance area and the exterior of the source bottle with a damp Kimwipe (solvent-soaked if necessary) to capture invisible dust. Dispose of this wipe as hazardous waste.

Phase C: Solubilization
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

  • Glove Check: If using DCM, check your gloves. If you see a "wet spot" or feel cooling on your skin, the solvent has broken through. Stop. Remove gloves. Wash hands. Re-glove.

Waste Disposal & Decontamination

Proper disposal is not just regulatory; it prevents downstream reactions in the waste stream.

Classification:

  • Solid Waste: Hazardous Solid (Toxic/Irritant).

  • Liquid Waste: Halogenated Organic Waste.

    • Crucial: Do not mix with non-halogenated waste (like Acetone/Ethanol streams) if your facility separates them. Halogenated compounds release corrosive acid gases (HCl, HBr) when incinerated, requiring specific scrubbers.

Waste_Workflow Source Experimental Waste Type_Check Waste Type? Source->Type_Check Solid_Waste Solid (Kimwipes, Powder) Type_Check->Solid_Waste Liquid_Waste Liquid (Mother Liquor) Type_Check->Liquid_Waste Bin_Solid Bin: Solid Hazardous Waste (Label: Toxic/Irritant) Solid_Waste->Bin_Solid Halo_Check Contains Halogenated Solvent? (DCM, Chloroform) Liquid_Waste->Halo_Check Stream_A Stream A: Halogenated Waste (Do NOT mix with Acetone) Halo_Check->Stream_A Yes Stream_B Stream B: Non-Halogenated Organic Halo_Check->Stream_B No

Figure 2: Waste segregation logic. Segregating halogenated waste is vital for environmental compliance and incineration safety.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The solid is abrasive; do not rub.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol/solvents to clean skin; this increases absorption.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (water or oil-soaked) to suppress dust, then scoop into a bag.

  • Spill (Solution): Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area until vapors dissipate via the fume hood.

References

  • PubChem. (n.d.). Compound Summary: (2-Bromophenyl)(phenyl)methanol.[8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Bromophenyl)(phenyl)methanol
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(2-Bromophenyl)(phenyl)methanol
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